Methohexital
説明
特性
IUPAC Name |
5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKDOXHBHYTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023287 | |
| Record name | Methohexital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methohexital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.24e-02 g/L | |
| Record name | Methohexital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
151-83-7 | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-methyl-5-(1-methyl-2-pentynyl)-5-(2-propenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methohexital [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methohexital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methohexital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methohexital | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOHEXITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5B8ND5IPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methohexital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Methohexital on GABA-A Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methohexital, a short-acting barbiturate, exerts its anesthetic and sedative effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's action, including its dual-mode interaction with the GABA-A receptor, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's primary molecular target is the GABA-A receptor, a pentameric ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system (CNS).[1] Upon binding of the endogenous neurotransmitter GABA, the receptor's integral chloride (Cl⁻) channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn decreases the likelihood of an action potential.[1]
This compound enhances GABAergic neurotransmission through two primary mechanisms:
-
Positive Allosteric Modulation: At clinically relevant concentrations (e.g., 10 µM), this compound binds to a distinct allosteric site on the GABA-A receptor complex.[2][3][4] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, without affecting the frequency of opening or the channel's conductance.[1][5] This prolonged channel opening leads to a greater influx of chloride ions for a given GABA binding event, thus enhancing the inhibitory postsynaptic potential.
-
Direct Receptor Activation: At higher, supraclinical concentrations, this compound can directly activate the GABA-A receptor in the absence of GABA.[4][5] This direct gating of the chloride channel contributes to the profound CNS depression seen at anesthetic doses.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound's interaction with the GABA-A receptor. It is important to note that specific values can vary depending on the experimental system, including the specific GABA-A receptor subunit composition.
| Parameter | Value/Range | Receptor Subunit Combination(s) | Experimental Method | Reference(s) |
| Potentiation | ||||
| Clinically Relevant Conc. | 10 µM | Not specified | In vitro electrophysiology | [4] |
| Direct Activation | ||||
| Concentration | High | Not specified | In vitro electrophysiology | [4][5] |
| Channel Kinetics | ||||
| Effect on Channel Opening | Increases duration | Not specified | Electrophysiology | [1][2][5] |
| Effect on Opening Frequency | No effect | Not specified | Electrophysiology | [5] |
| Effect on Conductance | No effect | Not specified | Electrophysiology | [5] |
Signaling Pathways and Logical Relationships
The interaction of this compound with the GABA-A receptor can be visualized as a dual-pathway mechanism leading to enhanced neuronal inhibition.
Caption: Mechanism of this compound on GABA-A Receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on GABA-A receptors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of drugs on ion channel function with high temporal and voltage resolution.
Objective: To measure the potentiation of GABA-evoked currents and direct activation of GABA-A receptors by this compound.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2).
-
Recording Equipment: Patch-clamp amplifier, digitizer, microscope, micromanipulators, and data acquisition software.
-
Electrodes: Borosilicate glass capillaries for pulling recording pipettes (3-5 MΩ resistance).
-
Solutions:
-
External Solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES. pH adjusted to 7.2 with KOH.
-
GABA Stock Solution: 100 mM GABA in deionized water.
-
This compound Stock Solution: 10 mM this compound in DMSO, serially diluted to final concentrations in external solution.
-
Methodology:
-
Cell Culture: Culture cells expressing GABA-A receptors on glass coverslips. Use cells 24-48 hours after plating/transfection.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Whole-Cell Configuration:
-
Approach a single cell with a pipette filled with internal solution.
-
Form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Drug Application:
-
Potentiation:
-
Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration.
-
Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 1-100 µM).
-
Wash with external solution between applications.
-
-
Direct Activation:
-
Apply increasing concentrations of this compound alone to the cell.
-
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation.
-
For direct activation, measure the current amplitude evoked by this compound alone.
-
Construct concentration-response curves to determine EC₅₀ values for potentiation and direct activation.
-
Caption: Workflow for Patch-Clamp Electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a drug to its receptor.
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Materials:
-
Receptor Source: Rat brain cortical membranes or membranes from cells expressing GABA-A receptors.
-
Radioligand: [³H]muscimol (for the GABA binding site) or [³H]flunitrazepam (for the benzodiazepine site to study allosteric modulation).
-
Equipment: Scintillation counter, filtration apparatus.
-
Solutions:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl.
-
Non-specific Binding Control: High concentration of unlabeled GABA or diazepam.
-
This compound Solutions: Various concentrations of unlabeled this compound.
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue or cells in buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in binding buffer.
-
Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Equilibrium: Incubate the mixture to allow binding to reach equilibrium (e.g., 30-60 minutes at a specific temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for Radioligand Binding Assay.
Subunit and Stereoselectivity
While specific data for this compound is limited, the effects of barbiturates on GABA-A receptors are known to be influenced by the receptor's subunit composition. For instance, the presence of different α and β subunits can alter the efficacy and potency of direct activation by barbiturates.
Furthermore, barbiturates can exhibit stereoselectivity. Studies on other barbiturates, such as thiopental, have shown that the (S)-enantiomer is more potent in potentiating GABA-induced currents than the (R)-enantiomer. It is plausible that this compound exhibits similar stereoselective properties, which could be investigated using the protocols outlined above with purified enantiomers.
Conclusion
This compound's mechanism of action on GABA-A receptors is a well-defined process of positive allosteric modulation and direct activation, leading to enhanced neuronal inhibition. This technical guide provides a framework for understanding and investigating these interactions. Further research focusing on the specific quantitative effects of this compound on various GABA-A receptor subunit combinations and the characterization of its enantiomers will provide a more complete picture of its pharmacological profile and could inform the development of more selective and safer anesthetic agents.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C14H18N2O3 | CID 9034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Methohexital in vivo
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Methohexital In Vivo
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, a rapid, ultra-short-acting barbiturate anesthetic. The information is compiled from various clinical and pharmacological studies to serve as a detailed resource for research and development.
Pharmacodynamics: Mechanism and Effects
This compound exerts its primary effects on the central nervous system (CNS) by modulating inhibitory neurotransmission. Its pharmacodynamic profile is characterized by a rapid onset of hypnosis and amnesia, with minimal analgesic properties.
Mechanism of Action
This compound is a barbiturate that enhances the activity of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter in the CNS.[1][2] It binds to a specific site on the GABA-A receptor-chloride channel complex.[3][4] This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening, leading to an influx of chloride ions into the neuron.[2][4] The resulting hyperpolarization of the postsynaptic cell membrane makes it less likely to fire an action potential, causing widespread CNS depression, which manifests as sedation and hypnosis.[2]
Clinical and Pharmacodynamic Effects
Intravenous administration of this compound produces a rapid loss of consciousness, typically within 30 seconds.[1][5] The primary effects are dose-dependent hypnosis and anterograde amnesia.[1] Notably, this compound confers little to no analgesia; its use in the presence of pain may lead to excitation.[4][5] Unlike many other barbiturates, this compound can lower the seizure threshold, making it a preferred agent for inducing seizures during electroconvulsive therapy (ECT).[3][6]
Cardiovascular effects can include temporary hypotension and compensatory tachycardia.[5][7] Respiratory effects are dose-dependent and can range from respiratory depression and hiccoughs to laryngospasm and apnea.[1][6]
Quantitative Pharmacodynamic Data
The following table summarizes key pharmacodynamic parameters for this compound.
| Parameter | Value | Route / Condition | Citation(s) |
| Onset of Action (Sleep) | ~30 seconds | Intravenous (IV) | [1][5] |
| 2 - 10 minutes | Intramuscular (IM) | [1][5] | |
| 5 - 15 minutes | Rectal | [1][5] | |
| Duration of Anesthesia | 5 - 7 minutes | Following typical IV induction dose | [1][5] |
| Hypnotic Concentration (EC₅₀) | 3 - 5 mcg/mL | Plasma | [1] |
| Anesthetic Concentration Range | 5 - 15 mcg/mL | Target Plasma | [1] |
| Infusion Rate (ED₅₀) | 48.8 µg/kg/min | IV infusion with morphine premedication | [8] |
| Infusion Rate (ED₉₅) | 75.9 µg/kg/min | IV infusion with morphine premedication | [8] |
Pharmacokinetics: ADME Profile
The pharmacokinetics of this compound are generally described by a two- or three-compartment model.[1][9][10] Its clinical profile is defined by rapid distribution from the blood to the brain and other tissues, followed by a more rapid elimination phase compared to thiobarbiturates like thiopental.[1]
Absorption
Following IV administration, onset is nearly immediate as the drug rapidly enters the central circulation.[1] When administered intramuscularly or rectally, particularly in pediatric patients, absorption is slower.[1][5] The absolute bioavailability of rectally administered this compound is approximately 17%.[1][5]
Distribution
This compound is highly lipid-soluble, which facilitates its rapid crossing of the blood-brain barrier.[2] The termination of anesthetic effects after a single bolus dose is primarily due to the redistribution of the drug from the CNS to other tissues like muscle and fat, rather than metabolism.[1][2] Compared to thiopental, this compound appears to concentrate less in fat depots, leading to fewer cumulative effects.[5][11]
Metabolism
Metabolism is the primary route of elimination and occurs mainly in the liver.[2][3] The main biotransformation pathways are demethylation and side-chain oxidation, which result in the formation of inactive metabolites.[1][3][5] The high metabolic clearance rate contributes to its relatively short elimination half-life.[9]
Excretion
Inactive metabolites are excreted from the body primarily by the kidneys via glomerular filtration.[1][5]
Quantitative Pharmacokinetic Data
The table below presents key pharmacokinetic parameters from various in vivo studies. Note the inter-study variability, which may be attributed to differences in patient populations and study design.
| Parameter | Value | Subject Population / Conditions | Citation(s) |
| Elimination Half-Life (t½) | 70 - 125 minutes (1.2 - 2.1 hours) | Healthy volunteers | [9] |
| 3.22 ± 1.96 hours | Young surgical patients | [12] | |
| 3 - 6 hours | General reference | [13] | |
| 3 - 5 hours | General reference | [7] | |
| Volume of Distribution (Vd) | 1.13 L/kg (Initial) | General reference | [1] |
| 1.7 L/kg (Steady-State) | General reference | [1] | |
| 2 L/kg | General reference | [7] | |
| Plasma Clearance (CL) | 657 - 999 mL/min | Healthy volunteers | [9] |
| 8.54 ± 2.8 mL/kg/min | Young surgical patients | [12] | |
| 11 mL/kg/min | General reference | [7] | |
| Protein Binding | ~60% | Plasma | [7] |
| Bioavailability | ~17% | Rectal administration | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of PK/PD studies. Below is a representative protocol for an in vivo human pharmacokinetic study, synthesized from methodologies described in the literature.[9][12][14]
Study Design
A typical study involves administering a single dose of this compound to a cohort of subjects and collecting serial blood samples to characterize the drug's concentration-time profile.
-
Subjects: Healthy, consenting adult volunteers or ASA physical status I/II patients scheduled for surgery.[9][12] Exclusion criteria often include significant cardiovascular, hepatic, or renal disease, and hypersensitivity to barbiturates.
-
Dosing: A single intravenous bolus dose (e.g., 2-3 mg/kg) or a zero-order infusion (e.g., 9 mg/kg/h for one hour) is administered.[9][12][14] The drug is typically prepared as a 1% (10 mg/mL) solution.[5]
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at multiple time points. A typical schedule includes pre-dose (baseline) and numerous post-dose samples (e.g., at 2, 5, 10, 15, 30, 60, 120, 240, 360, and 480 minutes) to capture the distribution and elimination phases.[14]
-
Sample Processing: Plasma is immediately separated by centrifugation and stored frozen (e.g., at -20°C) until analysis.
Analytical Method
Plasma concentrations of this compound are quantified using a validated analytical technique.
-
Method: Gas chromatography (GC) with a nitrogen-selective detector is a sensitive and specific method for measuring this compound in plasma, capable of detecting concentrations below 0.05 µg/mL.[9]
-
Procedure: The method involves extraction of the drug from the plasma sample, followed by injection into the GC system for separation and quantification against a standard curve.
Data Analysis
-
Pharmacokinetic Modeling: The resulting plasma concentration-time data are fitted to a multi-compartment pharmacokinetic model (typically two- or three-compartment) using non-linear regression analysis.[9][12] This allows for the calculation of key parameters such as elimination half-life, volume of distribution, and clearance.
Conclusion
This compound is an ultra-short-acting barbiturate anesthetic whose clinical utility is dictated by its distinct pharmacokinetic and pharmacodynamic properties. Its primary mechanism involves the potentiation of GABAergic inhibition in the CNS, leading to rapid hypnosis. The brief duration of action following a single dose is governed by its rapid redistribution from the brain to peripheral tissues. A relatively high rate of hepatic metabolic clearance allows for a faster recovery and fewer cumulative effects compared to other barbiturates, making it suitable for short procedures and, with careful titration, for continuous infusion. Understanding the quantitative parameters and experimental methodologies outlined in this guide is essential for the effective and safe application of this compound in clinical and research settings.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C14H18N2O3 | CID 9034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. FRCA Notes [frcanotes.com]
- 8. Dose-response relationships for infusions of Althesin or methohexitone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of methohexitone following intravenous infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of intravenous anesthetics (Chapter 27) - Anesthetic Pharmacology [cambridge.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. [Pharmacokinetics of this compound given by constant rate intravenous infusion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brevital (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. The pharmacokinetics of this compound in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methohexital Sodium: A Technical Guide to Chemical Properties and Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties of methohexital sodium and its stability characteristics when in solution. The information is intended to support research, development, and formulation activities involving this ultra-short-acting barbiturate anesthetic.
Core Chemical and Physical Properties
This compound sodium is a white, crystalline, freeze-dried powder that is freely soluble in water.[1][2] It is the sodium salt of this compound, a barbituric acid derivative. The presence of a methyl group on the barbituric acid ring and specific side chains contribute to its rapid onset and short duration of action.[3]
Table 1: Chemical and Physical Properties of this compound Sodium
| Property | Value | Reference |
| Chemical Name | Sodium 5-allyl-1-methyl-5-(1-methyl-2-pentynyl)barbiturate | [4] |
| Molecular Formula | C₁₄H₁₇N₂NaO₃ | [2] |
| Molecular Weight | 284.29 g/mol | [2] |
| Appearance | White, crystalline, freeze-dried powder/plug | [1][2] |
| Solubility | Freely soluble in water | [1][2] |
| pKa of this compound | 7.9 | |
| pH of 1% solution in sterile water | 10.0 - 11.0 | [2][5] |
| pH of 0.2% solution in 5% dextrose | 9.5 - 10.5 | [2][5] |
Stability in Solution
The stability of this compound sodium in solution is critically dependent on factors such as temperature, pH, and the choice of diluent.
Effect of Temperature
Reconstituted solutions of this compound sodium demonstrate significantly different stability profiles at room temperature versus refrigerated conditions.
-
Room Temperature: Solutions are chemically stable for up to 24 hours.[1][2][5] However, over a 6-week period at room temperature, there is a noticeable increase in degradation products, though the degradation is slow, with less than 10% of the drug breaking down.[6]
-
Refrigerated (4°C): this compound sodium solutions are extremely stable for up to 6 weeks when stored under refrigeration, showing virtually no chemical degradation.[6]
Effect of pH and Incompatibilities
This compound sodium's solubility and stability are maintained in alkaline solutions.[5] Acidic conditions can lead to the precipitation of the free barbituric acid.
-
Incompatible Diluents: Lactated Ringer's Injection is an incompatible diluent.[2][5] Diluents containing bacteriostatic agents should not be used.[1]
-
Incompatible with Acidic Solutions: Mixing with acidic drugs or solutions is not recommended as it can cause precipitation.[5]
Table 2: Stability and Reconstitution of this compound Sodium Solutions
| Parameter | Condition | Result | Reference |
| Storage Temperature | Room Temperature | Chemically stable for 24 hours.[1][2][5] Less than 10% degradation over 6 weeks.[6] | |
| Refrigerated (4°C) | Extremely stable for up to 6 weeks.[6] | ||
| Recommended Diluents | Sterile Water for Injection, 0.9% Sodium Chloride Injection, 5% Dextrose Injection | Suitable for reconstitution.[1] | |
| Incompatible Diluents | Lactated Ringer's Injection, Bacteriostatic agents | Should not be used.[1][2][5] | |
| pH Effects | Acidic solutions | Incompatible; may cause precipitation.[5] |
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other barbiturates, exerts its anesthetic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This binding potentiates the effect of GABA, increasing the duration of the opening of the chloride ion channel. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less excitable and producing the characteristic central nervous system depression.
Experimental Protocols
Stability-Indicating HPLC Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for quantifying this compound sodium and detecting its degradation products. The following protocol is based on a published method for the determination of this compound and its related substances.[3]
Table 3: Example of a Stability-Indicating HPLC Method for this compound
| Parameter | Specification |
| Column | ACE C18-PFP, 3µm (150mm × 4.6mm) |
| Mobile Phase A | Phosphate buffer (pH 4.6) and methanol mixture |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
Methodology:
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 0.0015 mg/mL) in a suitable diluent.
-
Sample Preparation: Prepare the sample solution of this compound at a specified concentration (e.g., 1.0 mg/mL) in the same diluent.
-
System Suitability: Inject a system suitability solution (e.g., this compound spiked with a known impurity) to ensure the chromatographic system is performing adequately. The resolution between this compound and its impurities should meet the specified criteria (e.g., USP resolution not less than 2.0).[3]
-
Analysis: Inject the blank, standard, and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify and quantify any degradation products by comparing their retention times and peak areas to those of the standards.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the drug substance. These studies involve subjecting the drug to more severe conditions than those used in accelerated stability testing.
General Protocol:
-
Sample Preparation: Prepare solutions of this compound sodium in a suitable solvent.
-
Stress Conditions: Expose the samples to various stress conditions. A control sample should be stored under normal conditions.
-
Acid Hydrolysis: Treat with 0.1 M to 1.0 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 M to 1.0 M NaOH at room temperature or elevated temperature (e.g., 60°C).
-
Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 70°C).
-
Photolytic Degradation: Expose the drug substance or solution to a combination of UV and visible light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate and identify the degradation products.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and any degradation products.[3]
The results of these studies indicate that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, and is moderately sensitive to heat, while being stable under photolytic and humidity stress.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. This compound Sodium for Injection [drugfuture.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Stability of reconstituted this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Methohexital on Cultured Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methohexital, a short-acting barbiturate, is primarily utilized in clinical settings for the induction of anesthesia and for procedural sedation. Its mechanism of action centers on the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] By binding to a distinct site on the GABA-A receptor, this compound potentiates the effect of GABA, leading to an increased duration of chloride ion channel opening.[1] This influx of chloride ions results in hyperpolarization of the neuronal membrane, thereby decreasing neuronal excitability.[1] At higher concentrations, this compound can directly activate the GABA-A receptor.[1]
Beyond its primary anesthetic properties, understanding the in vitro effects of this compound on cultured neuronal cells is crucial for a comprehensive assessment of its neuropharmacological profile, including potential neurotoxic or neuroprotective effects. This technical guide provides an in-depth overview of the known in vitro effects of this compound on neuronal cells, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Effects of this compound on Neuronal Cells
While extensive quantitative data specifically for this compound's effects on neuronal viability and apoptosis in vitro is limited in publicly available literature, studies on its impact on neuronal function provide valuable insights.
Effects on Intracellular Calcium and Glutamate Release
A key study on cultured neonatal rat cerebellar granule neurons demonstrated that this compound has a dose-dependent inhibitory effect on depolarization-induced increases in intracellular calcium ([Ca2+]i) and subsequent glutamate release.
| This compound Concentration (µM) | Peak [Ca2+]i (% of Control) | Glutamate Release (% of Control) |
| 3 | ~75% | ~70% |
| 10 | ~50% | ~40% |
| 30 | ~35% | ~25% |
Data extrapolated from a study by a study on thiopental and this compound, where the intermediate dose of this compound (10 µM) caused an approximately 50% decrease in peak intracellular Ca2+ and a 60% decrease in glutamate release.
These findings suggest that this compound, in addition to its GABAergic modulation, can influence excitatory neurotransmission by attenuating calcium influx and glutamate release, which may contribute to its anesthetic and potentially neuroprotective properties.
Experimental Protocols
This section details the methodologies for key experiments used to assess the in vitro effects of this compound on cultured neuronal cells.
Neuronal Cell Culture
Primary neuronal cultures are established from dissociated embryonic or neonatal rodent brain tissue (e.g., cortex or cerebellum). Cells are plated on sterile glass coverslips or multi-well plates coated with an adhesion-promoting substrate like poly-L-lysine or laminin. The culture medium is typically a basal medium (e.g., Neurobasal or DMEM) supplemented with serum, B-27 supplement, L-glutamine, and antibiotics. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Procedure:
-
Plate neuronal cells in a 96-well plate and culture until the desired confluency.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO, acidified isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
2. Lactate Dehydrogenase (LDH) Assay
This cytotoxicity assay measures the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[2][3]
-
Procedure:
-
Culture and treat neuronal cells with this compound as described for the MTT assay.
-
Collect the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[2][3]
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 490 nm.
-
Cytotoxicity is calculated as the percentage of LDH released compared to a positive control (cells lysed to release maximum LDH).[2][3]
-
Apoptosis Assays
1. Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Procedure:
-
Culture and treat neuronal cells with this compound.
-
Lyse the cells to release intracellular proteins.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C to allow for substrate cleavage.
-
Measure the absorbance of the released chromophore (pNA) at 405 nm.
-
Caspase-3 activity is proportional to the absorbance and can be compared to untreated controls.
-
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[4][5]
-
Procedure:
-
Culture neuronal cells on coverslips and treat with this compound.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.[5]
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).
-
Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using fluorescence microscopy.
-
Intracellular Calcium Imaging
This technique measures changes in intracellular calcium concentration using fluorescent calcium indicators like Fura-2.
-
Procedure:
-
Culture neuronal cells on glass coverslips.
-
Load the cells with a cell-permeant calcium indicator dye (e.g., Fura-2 AM).
-
Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Excite the Fura-2 loaded cells at 340 nm and 380 nm and measure the emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Record baseline fluorescence and then perfuse the cells with a solution containing this compound to observe its effect on [Ca2+]i.
-
Glutamate Release Assay
This assay quantifies the amount of glutamate released from cultured neurons, often using an enzymatic reaction coupled to a colorimetric or fluorometric readout.
-
Procedure using Glutamate Dehydrogenase:
-
Culture and treat neuronal cells with this compound.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing glutamate dehydrogenase, NAD+, and a colorimetric or fluorometric substrate.
-
The glutamate-dependent conversion of NAD+ to NADH by glutamate dehydrogenase is coupled to the reduction of the substrate, leading to a change in absorbance or fluorescence.
-
Quantify the amount of glutamate released by comparing the signal to a standard curve of known glutamate concentrations.
-
Electrophysiology (Whole-Cell Patch-Clamp)
This technique allows for the direct measurement of ion channel currents and membrane potential in individual neurons.[6][7]
-
Procedure:
-
Prepare a glass micropipette with a tip diameter of ~1-2 µm and fill it with an internal solution that mimics the intracellular ionic composition.
-
Under a microscope, carefully guide the micropipette to the surface of a cultured neuron.
-
Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.
-
In voltage-clamp mode, hold the membrane potential at a constant value and record the ionic currents that flow across the membrane in response to the application of this compound.
-
In current-clamp mode, inject a known amount of current and measure the resulting changes in membrane potential to assess the effect of this compound on neuronal excitability.
-
Signaling Pathways and Visualizations
GABA-A Receptor Signaling Pathway
This compound's primary mechanism of action is through the potentiation of GABA-A receptor function. The binding of GABA to its receptor opens a chloride ion channel, leading to chloride influx and hyperpolarization of the neuron. This compound enhances this effect by increasing the duration of channel opening.
Experimental Workflow for Assessing this compound's Effect on Neuronal Viability
This diagram illustrates the typical workflow for determining the dose-dependent effect of this compound on the viability of cultured neurons using an MTT assay.
Conclusion
The in vitro evaluation of this compound on cultured neuronal cells reveals a multifaceted pharmacological profile. Its primary action as a positive allosteric modulator of GABA-A receptors is well-established, leading to decreased neuronal excitability. Furthermore, evidence suggests that this compound can modulate excitatory neurotransmission by reducing depolarization-induced calcium influx and subsequent glutamate release. While specific dose-response data on cytotoxicity and apoptosis are not extensively documented, the provided experimental protocols offer a robust framework for conducting such investigations. The continued in vitro study of this compound is essential for a deeper understanding of its neuronal effects, which can inform its clinical application and guide the development of future anesthetic and neuroprotective agents.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. protocols.io [protocols.io]
- 7. Electrophysiological characteristics of enteric neurons isolated from the Immortomouse - PMC [pmc.ncbi.nlm.nih.gov]
Methohexital's Molecular Interactions Beyond the GABAergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methohexital, a short-acting barbiturate, is primarily recognized for its potentiation of γ-aminobutyric acid type A (GABAA) receptors, leading to its anesthetic and sedative effects. However, a growing body of evidence indicates that its pharmacological profile is more complex, involving interactions with a range of other molecular targets within the central nervous system. Understanding these off-target interactions is crucial for a comprehensive grasp of its mechanism of action, potential side effects, and for the rational design of novel therapeutics with improved specificity. This technical guide provides an in-depth exploration of the molecular targets of this compound beyond the GABAergic system, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.
Quantitative Data Summary
The following tables summarize the known quantitative interactions of this compound with non-GABAergic molecular targets.
| Target Receptor | Agonist/Antagonist | Test System | Parameter | Value | Reference |
| Kainate Receptor | Antagonist | Rat neocortical slices | pA2 | 4.9 ± 0.07 | [1] |
| AMPA Receptor | Antagonist | Rat neocortical slices | pA2 | 3.6 ± 0.03 | [1] |
| NMDA Receptor | Antagonist | Rat neocortical slices | pA2 | 4.0 ± 0.05 | [1] |
Table 1: this compound's Interaction with Ionotropic Glutamate Receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Target Channel | Effect | Test System | Concentration for 50% Reduction in Mean Open Time | Reference |
| Nicotinic Acetylcholine Receptor | Inhibition | Bovine adrenal chromaffin cells | 30 µM | [2] |
Table 2: this compound's Effect on Nicotinic Acetylcholine Receptor Channel Kinetics.
| Target Channel Family | Specific Channel/Current | Effect | Test System | Observations | Reference |
| Voltage-Gated Cation Channels | Voltage-Gated Calcium Channels | Depression of Ca2+ entry | Cultured neonatal rat cerebellar neurons | An intermediate dose caused an approximate 50% decrease in peak intracellular Ca2+ and a 60% decrease in glutamate release. | |
| Potassium Channels | Complex modulation | Myelinated nerve fibres | Reduced permeability at low potential values, increased permeability and slowed kinetics at high potential values. | [3] | |
| Small-conductance Ca2+-activated K+ (SK) channels | Blockade | Not specified | This compound is listed as a blocker of SK channels. | [4] | |
| Sodium Channels | Decrease in permeability constant | Myelinated nerve fibres | Shifted the h∞-U relation in the negative direction along the potential axis. | [3] |
Table 3: Qualitative and Semi-Quantitative Effects of this compound on Voltage-Gated Cation Channels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the workflows of key experiments used to elucidate these interactions.
Experimental Protocols
Antagonism at Ionotropic Glutamate Receptors
Methodology: Grease-seal technique on rat neocortical slices.[1]
-
Tissue Preparation:
-
Male Wistar rats (150-200g) are decapitated, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) of the following composition (in mM): NaCl 124, KCl 3, NaH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10, saturated with 95% O2 / 5% CO2.
-
Coronal slices (400 µm thick) of the neocortex are cut using a vibratome.
-
Slices are incubated in aCSF at room temperature for at least 1 hour before recording.
-
-
Grease-Seal Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
A glass microelectrode filled with aCSF is lowered onto the surface of the slice.
-
A seal is formed between the electrode and the tissue using a petroleum jelly mixture to isolate a small population of neurons.
-
Extracellular field potentials are recorded in response to agonist application.
-
-
Drug Application and Data Analysis:
-
Concentration-response curves for kainate, AMPA, and NMDA are generated by applying increasing concentrations of the agonists.
-
The slice is then exposed to a fixed concentration of this compound, and a second agonist concentration-response curve is obtained.
-
The dose-ratio is calculated, and a Schild plot analysis is performed to determine the pA2 value.
-
Inhibition of Nicotinic Acetylcholine Receptor Channels
Methodology: Whole-cell patch-clamp of bovine adrenal chromaffin cells.[2]
-
Cell Culture:
-
Bovine adrenal glands are obtained from a local abattoir.
-
Chromaffin cells are isolated by enzymatic digestion and purified by differential centrifugation.
-
Cells are plated on collagen-coated glass coverslips and maintained in culture for 1-3 days.
-
-
Whole-Cell Patch-Clamp Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on an inverted microscope and perfused with an external solution.
-
Patch pipettes with a resistance of 2-5 MΩ are filled with an internal solution.
-
Whole-cell configuration is established, and the membrane potential is held at a specified voltage (e.g., -60 mV).
-
Currents are evoked by the application of a nicotinic agonist, such as carbachol.
-
-
Drug Application and Data Analysis:
-
This compound is applied to the bath at various concentrations.
-
The effect of this compound on the mean channel open time is determined from the analysis of single-channel recordings or spectral analysis of macroscopic currents.
-
A concentration-response curve for the reduction in mean open time is constructed to determine the concentration that produces a 50% reduction.
-
Measurement of Intracellular Calcium and Glutamate Release
Methodology: Spectrofluorometric assays in cultured neonatal rat cerebellar granule neurons.
-
Cell Culture:
-
Cerebellar granule neurons are isolated from neonatal rat pups.
-
Cells are plated on poly-L-lysine coated coverslips and cultured for 7-10 days.
-
-
Intracellular Calcium Measurement (Fura-2 AM):
-
Cultured neurons are loaded with the ratiometric calcium indicator Fura-2 AM.
-
Coverslips are placed in a perfusion chamber on a fluorescence microscope.
-
Cells are excited at 340 nm and 380 nm, and the emission at 510 nm is recorded.
-
The ratio of the fluorescence intensities (F340/F380) is calculated to determine the intracellular calcium concentration.
-
Neurons are depolarized by a rapid increase in external [K+], and the change in intracellular calcium is measured in the absence and presence of this compound.
-
-
Glutamate Release Assay (Glutamate Dehydrogenase-Coupled):
-
The release of glutamate from cultured neurons is measured using a coupled enzymatic assay.
-
The assay buffer contains glutamate dehydrogenase, NAD+, and a fluorescent or colorimetric indicator for NADH production.
-
When glutamate is released, it is converted by glutamate dehydrogenase to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH.
-
The increase in fluorescence or absorbance due to NADH production is measured over time to quantify glutamate release.
-
The effect of this compound on depolarization-induced glutamate release is determined.
-
Discussion of Non-GABAergic Targets
Ionotropic Glutamate Receptors: this compound exhibits antagonistic properties at kainate, AMPA, and NMDA receptors, albeit with lower potency compared to its effects on GABAA receptors.[1] The pA2 values indicate a rank order of potency for antagonism: Kainate > NMDA > AMPA. This inhibition of excitatory neurotransmission likely contributes to its overall anesthetic and sedative effects, complementing its primary action on the GABAergic system. The antagonism of NMDA receptors may also be relevant to the discussion of the neurotoxic potential of general anesthetics in the developing brain.
Nicotinic Acetylcholine Receptors (nAChRs): Barbiturates, including this compound, are known to inhibit neuronal nAChRs.[2] The finding that 30 µM this compound reduces the mean open time of nAChR channels by 50% suggests a direct interaction with the channel pore or an allosteric site that influences channel gating.[2] This inhibition of cholinergic signaling could contribute to the cognitive and memory-impairing effects of this compound.
Voltage-Gated Cation Channels: this compound's effects on voltage-gated ion channels are complex and multifaceted. Its ability to depress voltage-gated calcium channel activity and subsequently reduce glutamate release provides another mechanism for dampening excitatory neurotransmission. The modulation of potassium and sodium channels further influences neuronal excitability.[3] Specifically, the blockade of SK channels, which are involved in afterhyperpolarization and regulation of firing frequency, would be expected to increase neuronal excitability, an effect that may seem contradictory to its anesthetic properties but could contribute to some of the excitatory side effects observed with barbiturates.[4]
5-HT3 Receptors: While specific quantitative data for this compound is lacking, other barbiturates have been shown to inhibit 5-HT3 receptors. These ligand-gated ion channels are involved in various physiological processes, including emesis and nociception. Inhibition of 5-HT3 receptors could potentially contribute to some of the anti-emetic or analgesic properties, if any, of this compound.
Conclusion
This compound's pharmacological profile extends beyond its well-established role as a positive allosteric modulator of GABAA receptors. Its interactions with ionotropic glutamate receptors, nicotinic acetylcholine receptors, and various voltage-gated cation channels contribute to a more nuanced and complex mechanism of action. The antagonism of excitatory neurotransmitter systems and modulation of neuronal excitability through these non-GABAergic targets likely play a significant role in its overall anesthetic and sedative effects. Further research is warranted to fully elucidate the clinical relevance of these off-target interactions, which could inform the development of more selective and safer anesthetic agents. This guide provides a foundational understanding of these complex interactions for researchers and drug development professionals in the field.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anaesthetic modulation of nicotinic ion channel kinetics in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A barbiturate-induced potassium permeability increase in the myelinated nerve membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory Effect of General Anesthetics on Activity of Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Methohexital's Effect on Seizure Threshold in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methohexital, a short-acting barbiturate, is widely utilized in clinical settings for the induction of anesthesia and for procedural sedation.[1] Its rapid onset and short duration of action make it a valuable tool in medicine.[2] A distinguishing characteristic of this compound is its known effect on the seizure threshold, the level of stimulus required to induce a seizure. Unlike many other barbiturates that possess anticonvulsant properties, this compound is recognized for its potential to lower the seizure threshold, a property that is leveraged in electroconvulsive therapy (ECT) to facilitate seizure induction.[1] However, the precise nature of this effect, particularly its dose-dependency and manifestation in different preclinical models, is a subject of ongoing investigation.
This technical guide provides a comprehensive overview of the current understanding of this compound's effect on seizure thresholds in rodent models. It summarizes the available quantitative data, details the experimental protocols used in these studies, and visualizes key pathways and workflows to provide a thorough resource for researchers in neuroscience and drug development.
Quantitative Data on this compound's Effect on Seizure Threshold
The available data on this compound's effect on seizure threshold in rodent models present a complex and somewhat conflicting picture. The following table summarizes the key quantitative findings from the available literature. It is important to note the differences in experimental paradigms, including the species, seizure induction method, and the state of the animal (e.g., anesthetic recovery phase), which may contribute to the varied observations.
| Rodent Model | Seizure Test | This compound Dose | Observed Effect on Seizure Threshold | Key Findings |
| Mouse | Intravenous Pentylenetetrazol (PTZ) | 10 mg/kg (intravenous) | Increased (Anticonvulsant effect) | During the recovery phase from anesthesia, the convulsive threshold was elevated. This effect declined with an initial half-time of 1.02 minutes.[3] |
| Rat | Electroconvulsive Stimulation | Anesthetic dose | Decreased (Proconvulsant effect suggested) | Compared to unanesthetized controls, this compound anesthesia shortened the duration of seizures induced by electroconvulsive stimulation by 42%.[4] |
Note: The current body of literature lacks a comprehensive dose-response study on the direct effect of this compound on the seizure threshold in standard rodent models, such as the intravenous pentylenetetrazol (PTZ) infusion test or the maximal electroshock seizure threshold (MEST) test. The conflicting findings highlight the need for further research to fully elucidate the dose-dependent and context-specific effects of this compound on neuronal excitability.
Experimental Protocols
The assessment of seizure thresholds in rodent models is conducted using well-established and validated experimental protocols. The two most common methods are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure threshold test.
Maximal Electroshock (MES) Seizure Threshold Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
-
Animal Preparation:
-
Rodents (mice or rats) are handled and acclimated to the testing environment.
-
A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas to minimize discomfort. A small amount of saline is also applied to improve electrical conductivity.
-
-
Procedure:
-
The test compound (this compound) or vehicle is administered at predetermined doses and time points before the test.
-
Corneal or auricular electrodes are placed on the animal.
-
A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using statistical methods like probit analysis.
Intravenous Pentylenetetrazol (PTZ) Seizure Threshold Test
The timed intravenous infusion of PTZ is a sensitive method to determine a compound's effect on the seizure threshold, identifying both proconvulsant and anticonvulsant properties.
-
Apparatus: A syringe infusion pump, a catheter for tail vein cannulation, and an observation chamber.
-
Animal Preparation:
-
Rodents (typically mice) are weighed and placed in the observation chamber.
-
A catheter is inserted into a lateral tail vein for the infusion of PTZ.
-
-
Procedure:
-
The test compound (this compound) or vehicle is administered at predetermined doses and time points before the PTZ infusion.
-
A solution of PTZ (e.g., 0.5%) is infused at a constant rate (e.g., 0.34 ml/min).
-
The animal is continuously observed for the first signs of a seizure, typically a myoclonic twitch or clonic convulsion.
-
-
Endpoint: The time to the onset of the first seizure is recorded.
-
Data Analysis: The seizure threshold is calculated as the total dose of PTZ infused at the time of seizure onset. This is determined from the infusion rate, the concentration of the PTZ solution, and the time to seizure onset. The effect of the test compound is assessed by comparing the seizure threshold in treated animals to that in vehicle-treated controls.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound at the GABA-A receptor.
Caption: Experimental workflow for the timed intravenous PTZ seizure threshold test.
Conclusion
The effect of this compound on the seizure threshold in rodent models is multifaceted and appears to be dependent on the specific experimental conditions. While clinical observations and some preclinical data suggest a proconvulsant effect, evidenced by a lowering of the seizure threshold or a reduction in seizure duration, other studies indicate a potential for anticonvulsant activity, particularly during the recovery from anesthesia.[3][4] This complexity underscores the importance of carefully controlled, dose-response studies to fully characterize the pharmacological profile of this compound in the context of neuronal excitability.
The primary mechanism of action for this compound involves the potentiation of GABAergic inhibition through its interaction with the GABA-A receptor.[2] This action, which leads to neuronal hyperpolarization, is generally associated with sedative and anticonvulsant effects. The proconvulsant properties of this compound may, therefore, arise from more complex interactions within specific neuronal circuits or from effects on other neurotransmitter systems that are not yet fully understood.
For researchers and drug development professionals, the findings presented in this guide highlight the need for careful consideration of the experimental model and endpoints when evaluating the effects of compounds like this compound on seizure activity. Future research should aim to resolve the existing discrepancies in the literature by conducting systematic studies that can provide a clearer, quantitative understanding of how this compound modulates the seizure threshold in various rodent models. This knowledge will not only enhance our understanding of this widely used anesthetic but also contribute to the broader field of epilepsy research and the development of novel therapeutics.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. Convulsive thresholds in mice during the recovery phase from anaesthesia induced by propofol, thiopentone, methohexitone and etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anesthetics and electroconvulsive therapy seizure duration: implications for therapy from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Development and Synthesis of Methohexital: A Technical Guide for Researchers
An in-depth exploration of the origins and chemical synthesis of the ultra-short-acting barbiturate, Methohexital, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its scientific journey and manufacturing processes.
Introduction
This compound, a barbiturate derivative marketed under brand names such as Brevital, is a rapid and ultra-short-acting anesthetic.[1] It is primarily utilized for the induction of anesthesia and for sedation during short surgical or diagnostic procedures.[2] Chemically designated as (±)-1-methyl-5-allyl-5-(1-methyl-2-pentynyl)barbituric acid, its unique chemical structure confers a rapid onset and short duration of action, distinguishing it from other barbiturates. This guide provides a detailed overview of the historical context of this compound's development and a technical examination of its synthesis for research and development purposes.
Historical Development
The journey of this compound is rooted in the broader history of barbiturates, a class of drugs that revolutionized medicine in the early 20th century.
The Dawn of Barbiturates: The parent compound, barbituric acid, was first synthesized in 1864 by German chemist Adolf von Baeyer. However, it was not until the early 1900s that the sedative-hypnotic properties of its derivatives were discovered. This led to the introduction of barbital (Veronal) in 1903 as the first commercially available barbiturate hypnotic.
The Search for Improved Anesthetics: Throughout the first half of the 20th century, extensive research was conducted to synthesize new barbiturate derivatives with more favorable pharmacological profiles, such as faster onset and shorter recovery times. This led to the development of numerous compounds, including phenobarbital, amobarbital, and thiopental.
The Emergence of this compound: In 1956, a research team at the Lilly Research Laboratories, led by S.M. Chernish, developed this compound. This new compound was the result of systematic modifications to the barbiturate structure, specifically the introduction of a methyl group on the nitrogen atom and a unique side chain at the 5-position. Clinical trials revealed that this compound was more potent than the widely used thiopental and, crucially, offered a significantly faster recovery time. A major advantage of this compound is its ability to lower the seizure threshold, making it particularly useful in electroconvulsive therapy (ECT).[3]
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₈N₂O₃ | [3] |
| Molar Mass | 262.309 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Protein Binding | ~73% | [1] |
| Metabolism | Primarily hepatic (demethylation and oxidation) | [3] |
| Elimination Half-life | 3-5 hours | [2] |
| Bioavailability (Rectal) | ~17% | [3] |
Synthesis of this compound
The synthesis of this compound can be approached through classical methods for barbiturate synthesis, as well as more modern, stereoselective techniques.
Classical Synthesis Pathway
The traditional and most common synthesis of this compound is a multi-step process that begins with diethyl malonate. This pathway involves two key stages: the sequential alkylation of diethyl malonate to introduce the desired side chains, followed by a condensation reaction with N-methylurea to form the barbiturate ring.[1][3]
The overall workflow for the classical synthesis of this compound is depicted in the following diagram.
References
Methohexital's Impact on Neuronal Excitability and Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted impact of the short-acting barbiturate, methohexital, on neuronal excitability and inhibition. By delving into its primary mechanism of action at the GABA-A receptor and its influence on glutamatergic transmission, this document provides a comprehensive overview for researchers and professionals in drug development.
Core Mechanism of Action: Potentiation of GABAergic Inhibition
This compound's principal effect is the enhancement of inhibitory neurotransmission mediated by the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[1] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing overall neuronal excitability.
This compound, as a positive allosteric modulator, binds to a distinct site on the GABA-A receptor, different from the GABA binding site itself.[3] This binding does not activate the receptor directly at clinical concentrations but rather potentiates the effect of GABA. Specifically, this compound increases the duration for which the chloride channel remains open in response to GABA binding.[1][2] At higher, supraclinical concentrations, this compound can directly activate the GABA-A receptor, causing channel opening even in the absence of GABA.[2]
Signaling Pathway of this compound at the GABA-A Receptor
The following diagram illustrates the signaling cascade initiated by this compound's interaction with the GABA-A receptor.
Secondary Mechanism: Inhibition of Excitatory Neurotransmission
Beyond its primary effects on the GABAergic system, this compound also modulates neuronal excitability by inhibiting excitatory neurotransmission, primarily through its impact on glutamate signaling.
Inhibition of Voltage-Gated Calcium Channels and Glutamate Release
Studies have demonstrated that this compound can depress depolarization-induced increases in intracellular calcium (Ca²⁺) by inhibiting voltage-gated calcium channels. This reduction in calcium influx into the presynaptic terminal subsequently decreases the release of the excitatory neurotransmitter glutamate. This action contributes to the overall anesthetic and neuroprotective effects of the drug.
Quantitative Data on this compound's Impact on Presynaptic Function
The following table summarizes the dose-dependent effects of this compound and the related barbiturate, thiopental, on intracellular Ca²⁺ transients and glutamate release in cultured neonatal rat cerebellar granule neurons.
| Drug | Concentration | Effect on Peak Intracellular Ca²⁺ | Effect on Glutamate Release |
| This compound | 3 µM | ~50% decrease | ~60% decrease |
| 10 µM | Significant depression | Proportional decrease | |
| 30 µM | Further depression | Proportional decrease | |
| Thiopental | 10 µM | Significant depression | Proportional decrease |
| 30 µM | ~50% decrease | ~60% decrease | |
| 100 µM | Further depression | Proportional decrease |
Data synthesized from studies on cultured neonatal rat cerebellar granule neurons.
Signaling Pathway of this compound's Effect on Glutamate Release
This diagram illustrates how this compound can reduce neuronal excitability by inhibiting presynaptic glutamate release.
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The gold-standard technique for investigating the effects of this compound on neuronal ion channels is whole-cell patch-clamp electrophysiology. This method allows for the direct measurement of ionic currents across the neuronal membrane in response to drug application.
Preparation of Neuronal Cultures or Acute Brain Slices
-
Cell Culture: Primary neuronal cultures (e.g., from rodent hippocampus or cortex) are plated on coverslips and allowed to mature in vitro.
-
Acute Slices: Rodents are anesthetized and perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is rapidly extracted, and acute slices (250-350 µm thick) of the desired region (e.g., hippocampus, cortex) are prepared using a vibratome. Slices are then allowed to recover in oxygenated aCSF.
Solutions and Reagents
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose. The solution is bubbled with 95% O₂/5% CO₂ to maintain a pH of 7.4.
-
Intracellular Solution (for recording GABA-A receptor currents) (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, and 0.3 GTP-Na. The pH is adjusted to 7.2-7.3 with CsOH. Cesium is used to block potassium channels.
-
This compound Stock Solution: A stock solution of this compound sodium is prepared in deionized water and then diluted to the final desired concentrations in aCSF on the day of the experiment.
Electrophysiological Recording
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Cell Targeting: The recording chamber containing the neuronal preparation is mounted on the stage of an upright microscope equipped with differential interference contrast (DIC) optics. A neuron is identified, and the micropipette is carefully guided to its surface.
-
Gigaohm Seal Formation: Gentle suction is applied to form a high-resistance ( >1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of negative pressure is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recordings: The neuron is voltage-clamped at a holding potential of -60 mV to -70 mV.
-
Drug Application: this compound-containing aCSF is applied to the neuron via a perfusion system. To study the potentiation of GABAergic currents, a low concentration of GABA is co-applied with this compound.
-
Data Acquisition and Analysis: Inhibitory postsynaptic currents (IPSCs) or GABA-evoked currents are recorded and analyzed for changes in amplitude, frequency, and decay kinetics.
Experimental Workflow for Assessing this compound's Effects
The following diagram outlines the typical workflow for an electrophysiological experiment designed to characterize the impact of this compound on neuronal ion channels.
Conclusion
This compound exerts a powerful inhibitory effect on the central nervous system through a dual mechanism. Its primary action is the potentiation of GABA-A receptor-mediated inhibition, which leads to neuronal hyperpolarization. Secondarily, it reduces excitatory neurotransmission by inhibiting presynaptic calcium channels and subsequent glutamate release. This comprehensive understanding of this compound's impact on both inhibitory and excitatory systems is crucial for the continued development and safe application of anesthetic and sedative drugs. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for further research into the nuanced effects of this compound and other barbiturates on neuronal function.
References
In-Depth Technical Guide: Investigating the Enantiomers of Methohexital in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methohexital, a short-acting barbiturate, is a cornerstone of anesthetic practice, valued for its rapid onset and brief duration of action.[1][2] Chemically, this compound possesses two chiral centers, giving rise to four stereoisomers: two pairs of enantiomers.[3][4] The commercially available formulation, Brevital®, is the α-racemate, a specific diastereomeric pair.[3][4] Emerging research indicates that the individual stereoisomers of this compound exhibit distinct pharmacological profiles, highlighting the importance of stereoselectivity in its anesthetic activity and side-effect profile.[3] This technical guide provides a comprehensive overview of the current understanding of this compound enantiomers in biological systems, offering detailed experimental protocols and data to support further research and development in this area.
Living systems are inherently chiral, and thus, enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetics and pharmacodynamics.[3] Investigating the individual enantiomers of this compound is crucial for optimizing its therapeutic window, potentially leading to the development of safer and more effective anesthetic agents with reduced side effects.[3]
Pharmacodynamics: Stereoselective Interaction with GABA-A Receptors
The primary mechanism of action for this compound, like other barbiturates, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][5] GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[5] this compound enhances the effect of GABA by increasing the duration of chloride channel opening.[1][2]
Barbiturates are known to interact with different GABA-A receptor subunit combinations with varying affinities, which contributes to their diverse pharmacological effects.[8] The specific subunit selectivity of each this compound enantiomer remains an area for active investigation. Understanding these preferences is key to elucidating the molecular basis for their potentially different hypnotic, anxiolytic, and side-effect profiles.
Signaling Pathway
The binding of a this compound enantiomer to its specific site on the GABA-A receptor potentiates the inhibitory effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the postsynaptic neuron, and a decrease in neuronal excitability. At higher concentrations, barbiturates can also directly activate the GABA-A receptor in the absence of GABA.[5]
Pharmacokinetics: A Stereoselective Journey Through the Body
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical efficacy and safety. For chiral drugs like this compound, these processes can be stereoselective, leading to different plasma concentrations and durations of action for each enantiomer.
While specific pharmacokinetic parameters for the individual enantiomers of this compound are not extensively documented, studies on other chiral barbiturates provide a strong precedent for stereoselectivity. For example, the metabolism of methadone is stereoselective, with CYP2B6 playing a significant role.[9][10] Similarly, the metabolism of the chiral anesthetic enflurane by CYP2E1 is stereoselective.[11]
Metabolism
This compound is primarily metabolized in the liver via oxidation and N-demethylation, with side-chain oxidation being the main route for terminating its biological activity.[1] The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of many barbiturates, and these enzymes are known to exhibit stereoselectivity.[12] It is highly probable that specific CYP isozymes preferentially metabolize one this compound enantiomer over the other, leading to different rates of clearance and, consequently, different half-lives. Identifying the specific CYP enzymes involved in the stereoselective metabolism of this compound is a key area for future research.
Table 1: Pharmacokinetic Parameters of Racemic this compound
| Parameter | Value | Reference |
| Onset of Action (IV) | ~30 seconds | [13] |
| Duration of Action | 5-7 minutes | [13] |
| Bioavailability (Rectal) | ~17% | [14] |
| Metabolism | Hepatic (Oxidation and N-demethylation) | [1] |
| Elimination Half-life | 5.6 ± 2.7 minutes | [1] |
Note: Data presented is for the racemic mixture of this compound. Specific data for individual enantiomers is currently limited.
Experimental Protocols
Chiral Separation of this compound Enantiomers
The separation and quantification of individual enantiomers in biological matrices are essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose.[15][16]
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound in a plasma sample.
Materials:
-
HPLC system with UV or mass spectrometric detection
-
Chiral stationary phase column (e.g., polysaccharide-based like cellulose or amylose derivatives)[16]
-
Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized.
-
This compound enantiomer standards
-
Plasma samples
-
Solid-phase extraction (SPE) cartridges for sample clean-up
Protocol:
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
Perform a protein precipitation step by adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample in a 3:1 ratio.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Further clean up the supernatant using a suitable SPE cartridge to remove interfering substances.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate.
-
Inject the prepared sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm) or a mass spectrometer for higher sensitivity and selectivity.
-
The two enantiomers should elute at different retention times.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the individual this compound enantiomer standards.
-
Calculate the concentration of each enantiomer in the plasma samples by comparing their peak areas to the calibration curve.
-
In Vitro Electrophysiology: Assessing Potency at GABA-A Receptors
The two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes expressing specific GABA-A receptor subunit combinations is a robust method to determine the potency of each this compound enantiomer.[17]
Objective: To determine the EC50 values of (R)- and (S)-methohexital for the potentiation of GABA-evoked currents at a specific GABA-A receptor subtype (e.g., α1β2γ2).
Materials:
-
Xenopus laevis oocytes
-
cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Two-electrode voltage-clamp setup
-
Perfusion system
-
GABA solutions
-
(R)- and (S)-methohexital solutions
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with a mixture of the cRNAs encoding the desired GABA-A receptor subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Perfuse the oocyte with a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline current.
-
Co-apply increasing concentrations of either (R)- or (S)-methohexital with the GABA solution.
-
Record the potentiation of the GABA-evoked current at each enantiomer concentration.
-
-
Data Analysis:
-
Normalize the potentiated currents to the baseline GABA current.
-
Plot the normalized response against the logarithm of the enantiomer concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy for each enantiomer.
-
In Vivo Anesthetic Potency Assessment in Rodents
The loss of righting reflex (LORR) is a standard behavioral assay in rodents to determine the anesthetic potency of a compound.[18]
Objective: To determine the ED50 for the loss of righting reflex for (R)- and (S)-methohexital in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
(R)- and (S)-methohexital solutions for intravenous administration
-
Syringes and infusion pumps
Protocol:
-
Animal Preparation:
-
Acclimatize rats to the experimental environment.
-
On the day of the experiment, weigh each rat and place it in a clear observation chamber.
-
-
Drug Administration:
-
Administer a single intravenous bolus dose of either (R)- or (S)-methohexital to a rat.
-
Use a range of doses for each enantiomer across different groups of rats.
-
-
Assessment of Righting Reflex:
-
Immediately after injection, place the rat on its back.
-
The righting reflex is considered lost if the rat fails to right itself within 30 seconds.
-
Record the presence or absence of the righting reflex for each rat at each dose.
-
-
Data Analysis:
-
For each enantiomer, plot the percentage of rats exhibiting LORR against the logarithm of the dose.
-
Use probit analysis to calculate the ED50, which is the dose at which 50% of the animals lose their righting reflex.
-
Conclusion and Future Directions
The study of this compound's enantiomers presents a compelling opportunity to refine our understanding of barbiturate anesthesia and to develop novel therapeutic agents. The evidence strongly suggests that the pharmacological actions of this compound are stereoselective. Future research should focus on:
-
Quantitative Pharmacokinetics and Pharmacodynamics: Definitive studies are needed to quantify the ADME properties and the potency of the pure (R)- and (S)-enantiomers of this compound.
-
GABA-A Receptor Subunit Selectivity: Elucidating the specific interactions of each enantiomer with different GABA-A receptor subunit combinations will provide a deeper understanding of their distinct pharmacological profiles.
-
Metabolic Pathways: Identifying the specific CYP450 isozymes responsible for the stereoselective metabolism of this compound will be crucial for predicting drug-drug interactions and individual patient responses.
-
Clinical Evaluation: Ultimately, clinical studies will be necessary to determine if a single enantiomer or a specific non-racemic mixture of this compound offers a superior clinical profile compared to the currently used α-racemate.
By pursuing these avenues of investigation, the scientific and medical communities can unlock the full therapeutic potential of this compound's stereoisomers, paving the way for safer and more precise anesthetic care.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Narcotic drug this compound: synthesis by enantioselective catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A comparative investigation in the rat of the anesthetic effects of the isomers of two barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebral protection with barbiturates: relation to anesthetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomeric metabolic interactions and stereoselective human methadone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of CYP2B6 in stereoselective human methadone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective metabolism of enflurane by human liver cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselectivity of human cytochrome p450 in metabolic and inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 14. This compound | C14H18N2O3 | CID 9034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 16. researchgate.net [researchgate.net]
- 17. A single amino acid confers barbiturate sensitivity upon the GABA ρ 1 receptor: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. Barbiturate anesthesia and alcohol tolerance in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methohexital Anesthesia in Rat Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methohexital, a short-acting barbiturate, presents a viable option for anesthesia in acute terminal electrophysiology studies in rats. Its rapid onset and short duration of action allow for a swift induction and a level of anesthetic depth that can be titrated with relative precision.[1][2][3] This is particularly advantageous in electrophysiological experiments where stable and reproducible neuronal recordings are paramount. This compound primarily potentiates the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to decreased neuronal excitability.[1][2][4] However, it's crucial to acknowledge that like all anesthetics, this compound can influence neuronal activity and researchers should consider its potential impact on the specific circuits under investigation.[5][6]
Mechanism of Action
This compound, a barbiturate derivative, exerts its anesthetic effects primarily through its interaction with the GABA-A receptor in the central nervous system.[1][2] It binds to the GABA-A receptor, enhancing the receptor's affinity for GABA. This action increases the duration of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron.[1][2][4] This hyperpolarization makes neurons less likely to fire action potentials, resulting in sedation and anesthesia.[1] At higher concentrations, this compound can directly activate the GABA-A receptor.[4] Additionally, this compound has been shown to depress depolarization-induced increases in intracellular calcium and subsequent glutamate release, which can also contribute to its anesthetic and neuroprotective effects.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in rats, compiled from available literature. It is important to note that these values should be considered as a starting point, and the optimal dosage may vary depending on the rat strain, age, and specific experimental requirements.
| Parameter | Value | Source |
| Induction Dose (Intravenous) | 10 - 15 mg/kg | [8] |
| Route of Administration | Intravenous (IV) is recommended for precise control. Intramuscular (IM) and rectal routes are also possible but offer less control over anesthetic depth.[4][9] | N/A |
| Anesthetic Duration (single dose) | Approximately 5-10 minutes of surgical anesthesia. | [8] |
| Recovery Time | Rapid due to redistribution from the central nervous system to other tissues. | [1][9] |
Experimental Protocols
Materials
-
This compound sodium for injection
-
Sterile Water for Injection or 0.9% Sodium Chloride
-
Syringes (1 mL, 3 mL) and needles (25-30 gauge)
-
Intravenous catheter (for tail vein cannulation)
-
Heating pad to maintain body temperature
-
Rectal probe for monitoring core body temperature
-
Pulse oximeter with a sensor appropriate for rats (to monitor heart rate and oxygen saturation)
-
Respirator (optional, but recommended for long procedures)
-
Ophthalmic ointment
-
Surgical instruments for the electrophysiology experiment
-
Stereotaxic frame
Anesthetic Preparation
-
Reconstitute this compound sodium powder with the appropriate diluent (Sterile Water for Injection or 0.9% Sodium Chloride) to achieve a 1% solution (10 mg/mL).[10]
-
Ensure the solution is completely dissolved and free of particulate matter before drawing it into a syringe.
-
Freshly prepare solutions and use them promptly.[10]
Anesthesia Induction and Maintenance
-
Animal Preparation:
-
Acclimatize the rat to the laboratory environment for at least 3 days prior to the experiment.[11]
-
Weigh the rat accurately to calculate the correct dosage.
-
Pre-anesthetic fasting is generally not required for rats, but if necessary, it should be limited to 2-3 hours. Water should not be restricted.[11]
-
-
Induction:
-
Confirmation of Anesthetic Depth:
-
Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch) and the corneal reflex.
-
The respiratory rate should be stable and not excessively depressed. Normal respiratory rate under anesthesia is typically 70-110 breaths/min, though a 50% reduction can be normal.[11]
-
-
Maintenance:
-
For procedures lasting longer than the initial induction dose allows, anesthesia can be maintained through intermittent intravenous injections of a 1% solution or a continuous infusion of a more dilute (e.g., 0.2%) solution.[10][12]
-
If using intermittent injections, administer 20-40 mg as needed, typically every 4-7 minutes, based on the monitoring of anesthetic depth.[10]
-
For continuous infusion, a syringe pump is required for precise delivery. The infusion rate should be titrated to effect, starting at a low rate and adjusting based on the animal's response.
-
Monitoring During Anesthesia
-
Body Temperature: Maintain the rat's core body temperature between 35.9°C and 37.5°C using a heating pad and monitor with a rectal probe.[11]
-
Cardiovascular and Respiratory Function: Continuously monitor heart rate and oxygen saturation using a pulse oximeter. The normal heart rate for a rat under anesthesia is 260-500 beats per minute.[11] Observe the respiratory rate and pattern.
-
Eye Care: Apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying.[11]
-
Record Keeping: Maintain a detailed record of the anesthetic administration, including dosages, times, and all monitored physiological parameters.
Post-Procedure
-
For terminal studies, the animal is euthanized at the end of the experiment without recovery from anesthesia, following approved institutional guidelines.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound anesthesia.
Caption: Experimental workflow for this compound anesthesia.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Differential Impact of Three Different Anesthetics on Large-Scale Neuronal Activity Measured Using Voltage-Sensitive Dye Imaging in Rat Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiopental and this compound depress Ca2+ entry into and glutamate release from cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unav.edu [unav.edu]
- 9. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. drugs.com [drugs.com]
Application Notes: Using Methohexital for Procedural Sedation in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methohexital is an ultra-short-acting barbiturate derivative used for anesthesia and procedural sedation.[1][2] Its rapid onset and brief duration of action make it a valuable tool for short, minimally painful procedures in preclinical research.[3][4] Unlike some other barbiturates, this compound's cumulative effects are less pronounced, allowing for a more rapid recovery.[3][4] These application notes provide a comprehensive guide to using this compound for procedural sedation in rodent models, focusing on its mechanism of action, pharmacokinetics, and detailed experimental protocols.
Mechanism of Action
This compound exerts its sedative and hypnotic effects by modulating the central nervous system's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] It binds to a specific site on the GABA-A receptor-chloride ionophore complex.[1] This binding potentiates the action of GABA, increasing the duration that the chloride (Cl-) channel remains open.[1] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less excitable and producing widespread central nervous system depression, which manifests as sedation and anesthesia.[1]
Pharmacokinetics and Pharmacodynamics
This compound is characterized by its high lipid solubility, which allows it to rapidly cross the blood-brain barrier, resulting in a quick onset of action (typically within 30 seconds of intravenous administration).[4] Its short duration of action is not primarily due to metabolism but rather to its rapid redistribution from the brain to other tissues like muscle and fat.[3]
-
Metabolism: Primarily occurs in the liver via demethylation and oxidation.[4]
-
Potency: this compound is approximately twice as potent as other thiobarbiturates like thiopental.[4]
-
Analgesia: It is important to note that this compound provides little to no analgesia; its use in the presence of painful stimuli may lead to excitation.[4] Therefore, co-administration of an analgesic is critical for painful procedures.
Table 1: Summary of Pharmacokinetic & Pharmacodynamic Parameters
| Parameter | Description | Value / Characteristic | Citations |
| Onset of Action (IV) | Time to induce sleep after intravenous injection. | ~30 seconds | [4] |
| Duration of Action | Anesthesia provided by a single induction dose. | 5 - 10 minutes | [2][4] |
| Primary Mechanism of Action | Molecular target and effect. | Positive allosteric modulator of GABA-A receptors. | [1] |
| Metabolism | Primary site and pathways. | Hepatic (demethylation and oxidation). | [4] |
| Recovery | Primary driver of recovery from a single dose. | Rapid redistribution from CNS to peripheral tissues. | [3] |
| Analgesic Properties | Pain-relieving effects. | Minimal to none. | [4] |
Experimental Protocols
Materials Required
-
This compound Sodium for injection
-
Sterile diluent (Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose)[5]
-
Syringes (1 mL) and needles (25-30 gauge) appropriate for the animal model
-
Animal scale for accurate weight measurement
-
Heating pad to prevent hypothermia
-
Sterile ophthalmic ointment[6]
-
Monitoring equipment (e.g., pulse oximeter, rectal thermometer, ECG)
-
Emergency support equipment (e.g., oxygen source, respiratory support apparatus)[7]
Drug Preparation
-
Reconstitute this compound Sodium powder with a sterile diluent. For bolus injections in rodents, a 1% (10 mg/mL) solution is commonly prepared.[3]
-
To prepare a 1% solution, add 10 mL of diluent to a 100 mg vial of this compound Sodium.
-
Ensure the solution is completely dissolved and clear before drawing it into a syringe.
-
All solutions should be freshly prepared before use.
Animal Preparation and Sedation Procedure
The following workflow outlines the key steps for a typical procedural sedation experiment.
-
Acclimatization: Animals should be properly acclimatized to the facility for a minimum of 3 days before any procedure.[6]
-
Fasting: Pre-anesthetic fasting is generally not required for rodents due to their high metabolic rate.[6]
-
Dosing: Accurately weigh the animal immediately before the procedure to calculate the precise dose.
-
Administration: Administer the calculated dose via the desired route (Intravenous or Intraperitoneal). The IV route provides the most rapid and predictable onset.
-
Eye Lubrication: Immediately following administration, apply a sterile ophthalmic ointment to both eyes to prevent corneal drying.[6]
-
Confirm Sedation: Assess the depth of sedation before beginning the procedure. A common method is to check for the loss of the pedal withdrawal reflex (toe pinch).[8]
-
Perform Procedure: Once the desired level of sedation is achieved, the short experimental procedure can be performed.
Table 2: Recommended this compound Doses for Rodents
| Species | Route | Dose (mg/kg) | Effect | Duration (min) | Citations |
| Rat | IV | 10 - 15 | Surgical Anesthesia | 5 - 10 | [2] |
| Rat | IP | 10 - 40 | Anesthesia (dose-dependent) | Variable | [9] |
| Mouse | IV | 10 | Anesthesia | ~10-15 | [10] |
Note: These are starting point dosages. The optimal dose may vary depending on the strain, age, and health status of the animal and should be determined empirically for each specific procedure.
Monitoring and Supportive Care
Continuous monitoring is critical due to this compound's narrow therapeutic index and potential for significant cardiorespiratory depression.[1][7]
-
Physiological Monitoring: Monitor vital signs at least every 5 minutes.[11]
-
Respiratory Rate: A 50% drop from baseline can be normal, but apnea is a significant risk.[6]
-
Heart Rate: Monitor for bradycardia or tachycardia.
-
Body Temperature: Use a heating pad to maintain normothermia (35.9°C – 37.5°C for rats).[6][11] Hypothermia is a common complication in small animals under anesthesia.[12]
-
Mucous Membrane Color: Should remain pink. Pale or blue (cyanotic) membranes indicate poor perfusion or oxygenation.[6]
-
-
Recovery:
Table 3: Key Monitoring Parameters for Sedated Rodents
| Parameter | Normal Range (Anesthetized Rat) | Signs of Concern | Citations |
| Respiratory Rate | 70 - 110 breaths/min (a 50% drop is acceptable) | Apnea, gasping, shallow breathing | [6][11] |
| Heart Rate | 260 - 500 beats/min | Severe bradycardia or tachycardia, arrhythmias | [6][11] |
| Body Temperature | 35.9°C – 37.5°C (96.6°F – 99.5°F) | Hypothermia (<35.9°C) | [6][11] |
| Oxygen Saturation (SpO2) | >95% | <95% | [13][14] |
| Mucous Membranes | Pink | Pale, white, or cyanotic (blue) | [6] |
| Reflexes | Pedal withdrawal reflex absent | Return of reflex indicates lightening plane | [8] |
Adverse Effects and Management
The primary risks associated with this compound are dose-dependent respiratory and cardiovascular depression.[1]
-
Respiratory Depression/Apnea: This is the most common serious side effect.[1] If it occurs, respiratory support (e.g., manual ventilation) may be necessary.
-
Hypotension: Caused by peripheral vasodilation and decreased cardiac contractility.[1] This is usually transient with bolus doses but requires close monitoring.
-
Excitatory Phenomena: Muscle twitching, hiccoughs, or shivering can occur, particularly during induction or recovery.[15]
The relationship between the administered dose and the resulting physiological effects is crucial to understand for safe application.
Conclusion
This compound is an effective agent for short-term procedural sedation in preclinical animal models when used with appropriate care and diligence. Its rapid onset and recovery profile are advantageous for high-throughput studies. However, researchers must be acutely aware of its lack of analgesic properties and its potent respiratory and cardiovascular depressant effects. Strict adherence to dosing guidelines and vigilant physiological monitoring are paramount to ensure animal welfare and the integrity of experimental data.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. unav.edu [unav.edu]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Barbiturate anesthesia and alcohol tolerance in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Convulsive thresholds in mice during the recovery phase from anaesthesia induced by propofol, thiopentone, methohexitone and etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 12. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.fiu.edu [research.fiu.edu]
- 14. Veterinary Anesthesia Safety: Essential Monitoring Parameters and Best Practices [digi-vet.com]
- 15. This compound infusion technique for conscious sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Methohexital Solution for Intravenous Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methohexital sodium, a rapid, ultra-short-acting barbiturate anesthetic, is utilized in research settings for the induction of anesthesia for short surgical, diagnostic, or therapeutic procedures.[1][2] Its rapid onset and brief duration of action are due to its high lipid solubility, allowing it to quickly cross the blood-brain barrier, followed by a swift redistribution from the brain to other tissues.[3] Chemically, this compound is a barbiturate derivative that differs from thiobarbiturates as it contains no sulfur.[4][5]
The primary mechanism of action for this compound involves the central nervous system (CNS), where it potentiates the effects of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2][3] this compound binds to the GABA-A receptor at a distinct site associated with a chloride ion channel.[3][5] This binding action increases the duration for which the chloride channel remains open, leading to an enhanced influx of chloride ions into the neuron.[3] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, producing sedative and anesthetic effects.[3]
Proper preparation of the this compound solution and adherence to correct administration protocol are critical for ensuring experimental success and animal welfare. This document provides a detailed protocol for the preparation of a 1% this compound sodium solution and its intravenous administration in mice.
Mechanism of Action Signaling Pathway
This compound enhances GABAergic inhibition in the CNS. It binds to the GABA-A receptor, prolonging the opening of the associated chloride (Cl⁻) channel. This increases Cl⁻ influx, leading to hyperpolarization of the postsynaptic neuron and a reduction in neuronal excitability.
Quantitative Data Summary
Table 1: this compound Solution Preparation and Stability
| Parameter | Recommendation | Notes | Citations |
| Formulation | This compound Sodium, USP (freeze-dried powder) | Contains anhydrous sodium carbonate as a buffer. | [4][6] |
| Recommended Concentration (IV) | 1% (10 mg/mL) for intermittent injection | Higher concentrations can increase adverse effects. | [1][4] |
| Acceptable Diluents (IV) | Sterile Water for Injection (preferred), 0.9% Sodium Chloride, 5% Dextrose | Use only bacteriostatic-free diluents. | [1][7] |
| Incompatible Diluents | Lactated Ringer's Injection | Potential for precipitation due to calcium ions. | [4][8] |
| Solution pH (1% in SWFI) | 10.0 - 11.0 | This compound is alkaline and incompatible with acidic solutions. | [6][8] |
| Stability (Room Temp) | Chemically stable for 24 hours after reconstitution. | Solutions should be freshly prepared and used promptly. | [1][4] |
| Stability (Refrigerated) | Stable for up to 6 weeks at 4°C. | Study showed minimal degradation (<10%) and no microbial contamination. | [9] |
Table 2: Reported Intravenous Dosages
| Species | Dosage (IV) | Purpose | Notes | Citations |
| Mouse | 10 mg/kg | Anesthesia | Used in a study measuring convulsive thresholds. | [10] |
| Human (Adult) | 1.0 - 1.5 mg/kg | Induction of Anesthesia | Average induction dose is ~70 mg, providing anesthesia for 5-7 minutes. | [4][7] |
Note: The listed mouse dosage is from a single study. Researchers should perform a dose-finding study to determine the optimal dose for their specific mouse strain and experimental requirements.
Experimental Protocols
Protocol: Preparation of 1% (10 mg/mL) this compound Solution
This protocol describes the reconstitution of this compound Sodium from a 500 mg vial to a final concentration of 1% (10 mg/mL), suitable for intravenous injection.
-
Materials and Equipment:
-
Vial of this compound Sodium for Injection, USP (e.g., 500 mg)
-
Sterile, bacteriostatic-free diluent (e.g., Sterile Water for Injection)
-
Sterile syringes (10 mL, 50 mL)
-
Sterile needles (e.g., 21G)
-
70% Ethanol or other suitable disinfectant
-
Sterile, empty vial for storage (if applicable)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
-
Reconstitution Procedure:
-
Inspect the this compound Sodium vial to ensure the integrity of the seal.
-
Disinfect the rubber septum of the this compound vial and the diluent vial with a 70% ethanol wipe.
-
Using a sterile 50 mL syringe, draw up 50 mL of the chosen sterile diluent (e.g., Sterile Water for Injection).
-
Carefully inject the 50 mL of diluent into the 500 mg vial of this compound Sodium. This will yield a 1% (10 mg/mL) solution.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
Visually inspect the final solution. It must be clear and colorless.[1] Discard if particulate matter or discoloration is observed.
-
Label the vial with the drug name, concentration (10 mg/mL), date of preparation, and initials.
-
Use the solution promptly. If not for immediate use, store under appropriate conditions as outlined in Table 1.
-
Protocol: Intravenous (Tail Vein) Injection in Mice
This protocol provides a generalized method for administering the prepared this compound solution via the lateral tail vein of a mouse. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Animal Preparation:
-
Weigh the mouse immediately before the procedure to ensure accurate dose calculation.
-
Place the mouse in a suitable restraint device, allowing access to the tail.[11]
-
To promote vasodilation and improve vein visibility, warm the mouse's tail using a heat lamp (at a safe distance of at least 12 inches for no more than three minutes) or by immersing the tail in warm water.[11][12]
-
Wipe the tail with an antiseptic solution, such as 70% ethanol.[11]
-
-
Injection Procedure:
-
Calculate the required volume of the 1% this compound solution based on the mouse's body weight and the desired dose (e.g., 10 mg/kg).
-
Example Calculation for a 25g mouse at 10 mg/kg: (10 mg/kg) x (0.025 kg) = 0.25 mg required dose (0.25 mg) / (10 mg/mL) = 0.025 mL or 25 µL
-
-
Draw the calculated volume into a sterile syringe (e.g., 0.5 mL insulin syringe) with a small gauge needle (e.g., 27-30G).[13] Ensure no air bubbles are present.
-
Immobilize the tail with the non-dominant hand and identify one of the lateral tail veins.[11]
-
With the needle bevel facing up and nearly parallel to the tail, insert the needle approximately 2-3 mm into the vein, starting towards the distal end of the tail.[11][12]
-
Successful placement may be indicated by a blood flash in the needle hub (though not always visible) and a lack of resistance upon injection.[11][13]
-
Administer the solution as a slow, steady bolus. A typical injection of this volume may take 20-30 seconds.[14]
-
If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein.[13] Remove the needle, apply pressure, and attempt a more proximal injection site. Limit puncture attempts to three per session.[12]
-
After successful administration, withdraw the needle and apply gentle pressure to the injection site with gauze to achieve hemostasis.[12]
-
-
Post-Injection Monitoring:
-
Remove the mouse from the restrainer and place it in a clean recovery cage.
-
Continuously monitor the animal for the onset and depth of anesthesia, respiratory rate, and overall condition.[2] Respiratory depression is a known side effect of barbiturates.[4]
-
Maintain the animal's body temperature during the anesthetic and recovery periods.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow from material preparation to post-procedural monitoring for the intravenous administration of this compound in mice.
References
- 1. drugs.com [drugs.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Stability of reconstituted this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Convulsive thresholds in mice during the recovery phase from anaesthesia induced by propofol, thiopentone, methohexitone and etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.vt.edu [research.vt.edu]
- 12. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. tech.snmjournals.org [tech.snmjournals.org]
Application Notes and Protocols for Methohexital-Induced Seizures in Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methohexital is an ultra-short-acting barbiturate anesthetic.[1] Unlike many other barbiturates that possess strong anticonvulsant properties, this compound is known to lower the seizure threshold, making it a valuable tool in specific areas of epilepsy research and clinical practice.[2][3] Its primary application in this context is the induction of seizures for electroconvulsive therapy (ECT) and for the electrocorticographic mapping of epileptogenic foci during epilepsy surgery.[2][4] These application notes provide detailed protocols and quantitative data for the administration of this compound to induce seizures in both clinical and preclinical research settings.
Mechanism of Action
This compound exerts its effects primarily through the positive allosteric modulation of the GABA-A receptor.[2][5] By binding to the receptor, it increases the duration of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron.[5] This generally inhibitory effect is paradoxically coupled with a pro-convulsant action, the precise mechanism of which is not fully elucidated but is believed to be related to a differential effect on inhibitory and excitatory circuits.
Signaling Pathway
Caption: this compound's mechanism of action at the GABA-A receptor.
Data Presentation
Table 1: Quantitative Data on this compound Administration for Seizure Induction in Humans (ECT)
| Parameter | This compound | Propofol | Etomidate | Reference |
| Dosage Range (IV) | 0.5 - 1.5 mg/kg | 0.75 - 1.5 mg/kg | 0.15 - 0.3 mg/kg | [1][6][7] |
| Mean Seizure Duration (Motor) | ~39 seconds | ~34 seconds | ~46 seconds | [7][8] |
| Mean Seizure Duration (EEG) | ~61 seconds | ~52 seconds | ~74 seconds | [7][8] |
| Effect on Seizure Threshold | Lowers | Raises | Lowers | [1][2] |
Table 2: Comparison of Anesthetic Agents for Seizure Induction in ECT
| Feature | This compound | Propofol | Ketamine | Reference |
| Seizure Duration | Longer | Shorter | Longer | [1][9] |
| Hemodynamic Stability | Less stable | More stable | Less stable | [7] |
| Recovery Time | Slower | Faster | Slower | [9] |
| Cognitive Side Effects | More pronounced | Less pronounced | Psychomimetic effects | [7][9] |
Experimental Protocols
Clinical Research Protocol: this compound Administration for Electroconvulsive Therapy (ECT)
Objective: To induce a therapeutic seizure in a clinical research setting.
Materials:
-
This compound sodium for injection
-
Sterile water for injection or 0.9% sodium chloride
-
Syringes and needles
-
Intravenous (IV) catheter
-
ECT device
-
EEG and ECG monitoring equipment
-
Pulse oximeter
-
Blood pressure monitor
-
Emergency resuscitation equipment
Procedure:
-
Patient Preparation: Ensure the patient has fasted for at least 6-8 hours. Establish IV access.
-
Pre-medication: Administer an anticholinergic agent (e.g., glycopyrrolate) to reduce secretions, if indicated.
-
Anesthesia Induction:
-
Muscle Relaxation: Administer a neuromuscular blocking agent (e.g., succinylcholine) to prevent motor convulsions.
-
Seizure Induction:
-
Once adequate muscle relaxation is achieved, deliver the electrical stimulus via the ECT device.
-
Monitor seizure duration via EEG and observation of motor activity (e.g., in an isolated limb). A therapeutic seizure is generally considered to be at least 20-30 seconds in duration on EEG.[7]
-
-
Post-Procedure Monitoring:
-
Monitor vital signs (heart rate, blood pressure, oxygen saturation) continuously until the patient is fully recovered.
-
Provide respiratory support as needed.
-
Assess for and manage any adverse effects such as headache, nausea, or confusion.
-
Preclinical Research Protocol: this compound-Induced Seizures in a Rodent Model (Hypothetical)
Disclaimer: There is a lack of established, validated protocols for using this compound as a sole chemical convulsant in preclinical rodent models of epilepsy. The following is a hypothetical protocol structure that would require extensive dose-finding and validation studies.
Objective: To induce seizures in a rodent model for the study of epilepsy or evaluation of anti-seizure compounds.
Materials:
-
This compound sodium
-
Sterile saline
-
Animal scale
-
Syringes and needles for intraperitoneal (IP) or intravenous (IV) injection
-
Behavioral observation arena
-
Video recording equipment
-
EEG recording system (if applicable)
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental environment. Weigh each animal immediately before injection to ensure accurate dosing.
-
Dose-Finding Study (Crucial First Step):
-
Administer a range of this compound doses (e.g., starting from 10 mg/kg IP and escalating) to different cohorts of animals.
-
Observe and record the latency to the first seizure, seizure severity (using the Racine scale), and seizure duration.
-
Determine the optimal dose that reliably induces seizures of a desired severity without causing excessive mortality.
-
-
Seizure Induction:
-
Administer the predetermined optimal dose of this compound via IP or IV injection.
-
Immediately place the animal in the observation arena and start video and/or EEG recording.
-
-
Behavioral and EEG Monitoring:
-
Continuously monitor the animal for at least 30-60 minutes post-injection.
-
Score seizure behavior using the modified Racine scale (see Table 3).
-
If using EEG, analyze recordings for epileptiform discharges, seizure duration, and power spectral changes.
-
-
Post-Procedure Care:
-
Monitor the animal until it has fully recovered from the seizure and anesthetic effects.
-
Provide supportive care as needed (e.g., hydration, temperature regulation).
-
Table 3: Modified Racine Scale for Seizure Severity in Rodents
| Score | Behavioral Manifestation |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic convulsions |
Experimental Workflow
Caption: Workflow for this compound-induced seizures in clinical and preclinical research.
Safety and Adverse Effects
The administration of this compound is associated with several potential adverse effects that require careful monitoring and management.[2] These include:
-
Respiratory Depression and Apnea: This is a dose-dependent effect and a primary concern.[2]
-
Cardiovascular Effects: Hypotension and tachycardia may occur.[2]
-
Laryngospasm and Bronchospasm: These can compromise the airway.[2]
-
Emergence Delirium: Restlessness and anxiety can occur during recovery.[10]
-
Pain on Injection: This is a common side effect.
Contraindications: this compound is contraindicated in patients with a known hypersensitivity to barbiturates and in those with porphyria.[11]
Conclusion
This compound is a valuable pharmacological tool for inducing seizures in a controlled manner, primarily in the clinical setting of ECT and intraoperative brain mapping.[2][4] Its pro-convulsant properties are advantageous in these contexts. While its use as a sole chemical convulsant in preclinical epilepsy models is not well-established, the information provided here offers a foundation for researchers to design and validate such studies. Careful adherence to protocols and vigilant monitoring of subjects are essential to ensure safety and obtain reliable data.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Seizures during intracarotid this compound and amobarbital testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound anesthesia in the surgical treatment of uncontrollable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. This compound Dosage in Electroconvulsive Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anesthesia for electroconvulsive therapy: effects of propofol and this compound on seizure activity and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of anaesthetic choice on seizure duration of electroconvulsive therapy; etomidate versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Post-electroconvulsive therapy recovery and reorientation time with this compound and ketamine: a randomized, longitudinal, crossover design trial. [vivo.health.unm.edu]
- 10. reference.medscape.com [reference.medscape.com]
- 11. drugs.com [drugs.com]
Application of Methohexital in the Wada Test for Language Lateralization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Wada test, formally known as the Intracarotid Amobarbital Procedure (IAP), is a critical presurgical evaluation for patients with conditions like epilepsy who are candidates for brain surgery.[1] The primary purpose of the test is to determine the cerebral hemisphere dominant for language and to assess the memory function of each hemisphere independently.[2][3] This information is vital for surgeons to minimize the risk of postoperative neurological deficits, particularly to speech and memory.[1] While sodium amobarbital has traditionally been the anesthetic agent of choice, supply chain issues have led to the increased use of alternative short-acting anesthetics, with Methohexital (Brevital) emerging as a suitable and, in some aspects, advantageous alternative.[4][5]
This compound is a short-acting barbiturate that, like other drugs in its class, potentiates the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to decreased neuronal activity.[6] Its rapid onset and shorter duration of action compared to amobarbital offer distinct advantages in the context of the Wada test, allowing for quicker patient recovery and the potential for repeated testing within a single session.[5][7][8]
This document provides detailed application notes and protocols for the use of this compound in the Wada test for language lateralization, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in the Wada test, with comparative data for Amobarbital where available.
Table 1: this compound Dosing and Administration
| Parameter | Value | Source |
| Concentration for Injection | 1 mg/mL | [7] |
| Initial Injection Dose | 3 mg | [7][9] |
| Subsequent Injection Dose | 2 mg | [7][9] |
| Total Dose per Procedure | Typically 5 mg (in two injections) | [7] |
| Injection Rate | 1 mL/s | [9] |
Table 2: Comparative Pharmacodynamics of this compound and Amobarbital in the Wada Test
| Parameter | This compound | Amobarbital | Source |
| Onset of Hemiplegia (Left Hemisphere) | Faster | Slower | [10] |
| Time to First Articulated Speech | Slower | Faster | [10] |
| Duration of EEG Slowing | Shorter | Longer | [4] |
| Time to Return to Full Motor Strength | Shorter | Longer | [4] |
| Patient Sedation | Less | More | [8] |
| Total Procedure Time | Shorter | Longer | [7][11] |
Experimental Protocols
Patient Preparation and Pre-Procedure
-
Patient Evaluation: Candidates for the Wada test undergo a comprehensive neurological and neuropsychological evaluation as part of their presurgical work-up.[7]
-
Informed Consent: A thorough explanation of the procedure, including potential risks and benefits, is provided to the patient, and informed consent is obtained.
-
Pre-anesthetic Medication: Preanesthetic medication is generally advisable.[12]
-
Electroencephalogram (EEG) Monitoring: EEG leads are placed on the scalp to monitor brain activity throughout the procedure. This helps confirm the anesthetic's effect on the targeted hemisphere.[2]
Angiography
-
Purpose: A cerebral angiogram is performed immediately before the Wada test to visualize the blood flow in the brain and ensure there are no vascular abnormalities that would contraindicate the procedure.[2]
-
Procedure:
-
The patient is placed in a supine position.
-
The groin area is numbed with a local anesthetic.
-
A catheter is inserted into the femoral artery and guided under fluoroscopic imaging to the internal carotid artery of the hemisphere to be tested.[2]
-
A contrast dye is injected, and X-ray images are taken to map the blood vessels.[2]
-
This compound Administration and Neurological Testing
-
Drug Preparation: this compound is reconstituted with sterile water to a concentration of 10 mg/mL and then diluted with sterile saline to a final concentration of 1 mg/mL.[7]
-
Baseline Testing: Before the injection of this compound, baseline language and memory functions are assessed. This includes tasks such as counting, naming objects, reading, and presenting items for later recall.[9]
-
First Injection and Language Assessment:
-
An initial dose of 3 mg of this compound is injected over 3 seconds.[7]
-
Immediately following the injection, contralateral weakness (hemiplegia) is expected, confirming the anesthetization of the hemisphere.[4]
-
Language functions are then assessed. The patient is asked to continue counting, name objects shown to them, and follow commands.[13] The inability to speak or follow commands indicates that the anesthetized hemisphere is dominant for language.[13]
-
-
Second Injection and Memory Assessment:
-
Approximately 20-120 seconds after the first injection, a second dose of 2 mg of this compound is administered over 2 seconds.[9]
-
During this period of continued hemispheric inactivation, a series of memory items (e.g., words, pictures) are presented to the patient.
-
-
Recovery and Post-Anesthetic Testing:
-
As the effects of this compound wear off (typically within minutes), motor function and speech return.[8]
-
Once the patient has recovered, their memory for the items presented during the anesthetized period is tested. This assesses the memory function of the non-anesthetized hemisphere.
-
-
Contralateral Hemisphere Testing: The entire procedure is repeated for the other hemisphere, typically after a waiting period to ensure the complete clearance of the drug from the first injection.[2]
Visualizations
Experimental Workflow
Caption: Workflow of the Wada test using this compound.
Signaling Pathway of this compound
Caption: this compound's mechanism of action on the GABA-A receptor.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. epilepsy.com [epilepsy.com]
- 3. resources.wfsahq.org [resources.wfsahq.org]
- 4. Comparison-of-Methohexital-vs-Amobarbital--during-Wada-Test--Effects-on-EEG--Motor-Function-and-Memory-Test-Scores [aesnet.org]
- 5. Advantages of this compound over amobarbital in determining hemispheric language and memory lateralization in the Wada test - A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Sodium this compound (brevital) as an anesthetic in the Wada test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A-COMPARISON-OF-SODIUM-METHOHEXITAL-(BREVITAL)-AND-AMOBARBITAL-(AMYTAL)-IN-WADA-TESTING [aesnet.org]
- 12. drugs.com [drugs.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Characterizing the Dose-Response of Methohexital on Cultured Hippocampal Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methohexital is an ultra-short-acting barbiturate used for the induction of anesthesia and procedural sedation.[1][2] Its primary mechanism of action is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][3] At lower concentrations, this compound enhances the effect of GABA, while at higher concentrations, it can directly activate the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuron.[3][4] This application note provides detailed protocols for culturing primary hippocampal neurons and for performing whole-cell patch-clamp electrophysiology to determine the dose-response curve of this compound. While specific dose-response data for this compound on cultured hippocampal neurons is not extensively published, this document presents a representative dose-response relationship based on the known pharmacology of similar barbiturates.[5][6]
Data Presentation
The following table summarizes a representative dose-response relationship of this compound on GABA-A receptor-mediated currents in cultured hippocampal neurons. This data is illustrative and intended to represent the expected outcomes from the protocols described below. The primary endpoints are the potentiation of a sub-maximal GABA-evoked current and the direct activation of the GABA-A receptor in the absence of GABA.
| This compound Concentration (µM) | Potentiation of GABA-evoked Current (% of control) | Direct Activation Current (pA) |
| 0.1 | ~110% | 0 |
| 1 | ~150% | 0 |
| 10 | ~250% | -25 |
| 30 | ~400% | -100 |
| 100 | ~500% | -300 |
| 300 | ~500% | -600 |
| 1000 | ~450% (potential inhibition) | -800 |
Note: The potentiation is measured in the presence of a low concentration of GABA (e.g., 1-3 µM) that elicits a submaximal response. The direct activation current is measured in the absence of GABA. At higher concentrations, barbiturates can also exhibit channel blocking effects, which may lead to a decrease in the potentiated response.[5][6]
Signaling Pathway
Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
Materials:
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Trypsin inhibitor (if using trypsin)
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin)
-
Poly-L-lysine or Poly-D-lysine coated coverslips or culture plates
-
Sterile dissection tools
-
37°C incubator with 5% CO2
Procedure:
-
Preparation: Coat culture surfaces with poly-L-lysine (0.1 mg/mL in sterile water) overnight at 37°C. The following day, wash the surfaces three times with sterile water and allow them to dry. Add plating medium to the culture dishes and pre-incubate at 37°C.
-
Dissection: Euthanize pregnant E18 rodent according to approved institutional animal care guidelines. Dissect the hippocampi from the embryonic brains in ice-cold dissection medium.
-
Digestion: Transfer the hippocampi to a tube containing an enzyme solution (e.g., 20 units/mL papain) and incubate at 37°C for 20-30 minutes to dissociate the tissue.
-
Trituration: Carefully remove the enzyme solution and wash the tissue with plating medium. Gently triturate the tissue using fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is achieved.
-
Plating: Determine cell density using a hemocytometer. Plate the neurons onto the prepared culture surfaces at a desired density (e.g., 100,000-200,000 cells/cm²).
-
Maintenance: Culture the neurons at 37°C in a 5% CO2 incubator. Perform a partial media change every 3-4 days. Neurons are typically ready for electrophysiological recordings after 7-14 days in vitro.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording GABA-A receptor-mediated currents from cultured hippocampal neurons in response to this compound application.[7][8][9]
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Borosilicate glass capillaries for pulling pipettes
-
Pipette puller
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 140 KCl (or K-Gluconate), 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3.
-
GABA and this compound stock solutions
-
Perfusion system
Procedure:
-
Preparation: Place a coverslip with cultured neurons into the recording chamber on the microscope stage. Continuously perfuse the chamber with ACSF at a rate of 1-2 mL/min.
-
Pipette Pulling: Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Cell Patching: Under visual guidance, approach a healthy-looking pyramidal neuron with the patch pipette. Apply gentle positive pressure to the pipette.
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Recording:
-
Clamp the neuron at a holding potential of -60 mV to -70 mV.
-
Establish a baseline recording in ACSF.
-
To measure potentiation, apply a low concentration of GABA (e.g., 1-3 µM) to elicit a control inward current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated currents.
-
To measure direct activation, apply varying concentrations of this compound in the absence of GABA.
-
Ensure adequate washout time between applications.
-
-
Data Analysis: Measure the peak amplitude of the inward currents. Normalize the potentiated currents to the control GABA response to determine the percent potentiation. Plot the this compound concentration against the response to generate a dose-response curve.
Experimental Workflow
Conclusion
The protocols outlined provide a robust framework for investigating the dose-response effects of this compound on cultured hippocampal neurons. By employing primary neuron culture and whole-cell patch-clamp electrophysiology, researchers can elucidate the modulatory effects of this compound and other barbiturates on GABA-A receptor function. This information is critical for understanding their anesthetic and sedative properties, as well as for the development of novel therapeutics targeting the GABAergic system.
References
- 1. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABA - Wikipedia [en.wikipedia.org]
- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-cell patch-clamp recording from the cultured hippocampal neurons [bio-protocol.org]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for Continuous Infusion of Methohexital in Rodent Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methohexital, a rapid and ultra-short-acting barbiturate anesthetic, presents a valuable option for surgical procedures in rodents where precise control over the depth and duration of anesthesia is critical. Its rapid onset and recovery can be advantageous for high-throughput studies and for minimizing postoperative complications. Continuous intravenous infusion of this compound offers a method to maintain a stable plane of surgical anesthesia, avoiding the peaks and troughs associated with bolus injections.
These application notes provide a detailed protocol for the preparation and administration of this compound via continuous intravenous infusion for surgical procedures in mice and rats. It is imperative to note that while this document provides guidance on starting infusion rates, these rates are extrapolated and must be validated by the researcher for their specific experimental conditions, rodent strain, and surgical procedure. Continuous and diligent monitoring of the animal's physiological parameters is paramount to ensure animal welfare and the integrity of the scientific data.
Materials and Equipment
Anesthetic Agent and Diluents
-
This compound sodium for injection (e.g., Brevital®)
-
Sterile 0.9% Sodium Chloride Injection (Saline) or 5% Dextrose in Water (D5W) for reconstitution and dilution
-
Sterile water for injection (for initial reconstitution if specified by manufacturer)
Equipment
-
Syringe pump capable of precise, low-volume continuous infusion
-
Sterile syringes (various sizes)
-
Sterile needles (various gauges)
-
Intravenous catheter (size appropriate for the rodent's vessel, e.g., tail vein)
-
Heating pad to maintain body temperature
-
Rectal thermometer or other temperature monitoring device
-
Pulse oximeter with a rodent-specific sensor (for monitoring heart rate and oxygen saturation)
-
Respiration monitor
-
Ophthalmic ointment
-
Surgical instruments
-
Emergency resuscitation equipment (e.g., supplemental oxygen, respiratory stimulants)
Experimental Protocols
Preparation of this compound Infusion Solution (0.2%)
A 0.2% (2 mg/mL) solution of this compound is recommended for continuous intravenous infusion.[1]
Protocol:
-
Reconstitution: Aseptically reconstitute a vial of this compound sodium powder with a sterile diluent according to the manufacturer's instructions. For example, a 500 mg vial can be reconstituted with 15 mL of sterile water for injection.
-
Dilution to 0.2%: Withdraw the reconstituted this compound solution and further dilute it in a sterile bag or bottle of either 0.9% saline or D5W to a final concentration of 2 mg/mL. To prepare 250 mL of a 0.2% solution from a 500 mg vial, add the reconstituted 500 mg of this compound to 235 mL of diluent for a total volume of 250 mL.[1]
-
Labeling: Clearly label the prepared solution with the drug name, concentration (2 mg/mL), date, and time of preparation. Use the solution promptly after preparation.
Animal Preparation
-
Acclimation: Allow animals to acclimate to the laboratory environment for at least 3 days prior to the surgical procedure.[2]
-
Fasting: Pre-anesthetic fasting is generally not required for rodents. If fasting is necessary for the specific procedure, it should be limited to 2-3 hours for mice and rats, as they have a high metabolic rate. Water should not be restricted.[2]
-
Pre-Surgical Preparation:
-
Weigh the animal accurately on the day of surgery to calculate the correct drug dosage.
-
Administer a pre-emptive analgesic as per your institution's approved protocol.
-
Place an intravenous catheter in a suitable vessel, typically the lateral tail vein. Secure the catheter properly to prevent dislodgement.
-
Apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying during anesthesia.[2]
-
Place the animal on a heating pad to maintain its core body temperature between 36.0°C and 38.0°C.[3]
-
Anesthesia Induction
Induction of anesthesia should be performed with a short-acting anesthetic. A bolus dose of the prepared 0.2% this compound solution can be used for induction.
Proposed Induction Doses (to be titrated to effect):
| Species | Proposed IV Bolus Induction Dose (mg/kg) |
| Mouse | 5 - 10 |
| Rat | 5 - 10 |
Administer the induction dose slowly over 10-15 seconds and observe for the loss of the righting reflex.
Maintenance of Anesthesia via Continuous Infusion
Once a surgical plane of anesthesia is induced, immediately begin the continuous intravenous infusion of the 0.2% this compound solution using a calibrated syringe pump.
Proposed Starting Infusion Rates (to be titrated to effect):
| Species | Proposed Continuous IV Infusion Rate (mg/kg/hr) |
| Mouse | 20 - 40 |
| Rat | 15 - 30 |
Important Considerations:
-
These are starting points and the actual infusion rate required will depend on the individual animal, the specific surgical procedure, and the use of any concurrent medications.
-
The infusion rate should be adjusted based on the continuous monitoring of the anesthetic depth.
Monitoring of Anesthetic Depth
Continuous monitoring of the animal's physiological status is crucial throughout the surgical procedure.[4]
| Parameter | Normal Range (Anesthetized) | Monitoring Frequency |
| Respiratory Rate | Mouse: 55-100 breaths/minRat: 70-110 breaths/min | Continuously/Every 5-10 minutes |
| Heart Rate | Mouse: 300-500 beats/minRat: 250-450 beats/min | Continuously/Every 5-10 minutes |
| Body Temperature | 36.0 - 38.0 °C | Continuously/Every 15 minutes |
| Reflexes | Absence of pedal withdrawal reflex (toe pinch) | Every 5-10 minutes |
| Mucous Membrane Color | Pink | Periodically |
| Capillary Refill Time | < 2 seconds | Periodically |
Assessment of Anesthetic Depth:
-
Light Anesthesia: Presence of pedal withdrawal reflex, palpebral reflex, and whisker twitching. Increase the infusion rate slightly.
-
Surgical Anesthesia: Absence of pedal withdrawal reflex, stable heart and respiratory rates within the normal range. Maintain the current infusion rate.
-
Deep Anesthesia: Significant depression of heart rate and respiratory rate (below 50% of baseline), pale mucous membranes. Immediately decrease or temporarily stop the infusion and provide supportive care.
Recovery
-
Upon completion of the surgical procedure, discontinue the this compound infusion.
-
Continue to monitor the animal's vital signs every 15 minutes until it is fully ambulatory.[3]
-
Maintain the animal on a heating pad to prevent hypothermia during recovery.
-
Provide post-operative analgesia as per your institution's approved protocol.
-
Do not return the animal to its home cage with other animals until it has fully recovered from anesthesia.
Data Presentation
Table 1: Proposed this compound Dosing and Infusion Rates for Rodent Surgery
| Species | Body Weight Range (g) | Induction Bolus (mg/kg IV) | Starting Infusion Rate (mg/kg/hr) |
| Mouse | 20 - 40 | 5 - 10 | 20 - 40 |
| Rat | 200 - 500 | 5 - 10 | 15 - 30 |
Table 2: Physiological Monitoring Parameters for Anesthetized Rodents
| Parameter | Mouse | Rat |
| Respiratory Rate (breaths/min) | 55 - 100 | 70 - 110 |
| Heart Rate (beats/min) | 300 - 500 | 250 - 450 |
| Body Temperature (°C) | 36.0 - 38.0 | 36.0 - 38.0 |
Potential Adverse Effects and Management
Barbiturates like this compound can cause dose-dependent respiratory and cardiovascular depression.[5][6]
-
Respiratory Depression/Apnea: This is the most significant risk. Ensure the animal's airway is patent. If respiration becomes shallow or ceases, immediately stop the infusion and provide respiratory support (e.g., gentle chest compressions, supplemental oxygen).
-
Hypotension: Monitor heart rate and mucous membrane color. If hypotension is suspected, reduce the infusion rate. Administration of warmed intravenous fluids may be necessary in cases of significant blood loss or prolonged procedures.
-
Hypothermia: Rodents have a high surface area to volume ratio and are prone to hypothermia under anesthesia. Continuous temperature monitoring and the use of a heating pad are essential.
-
Excitement/Muscle Twitching: This can occur during induction or if the anesthetic depth is too light. Ensure a smooth induction and adequate anesthetic depth.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound, like other barbiturates, enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire, resulting in sedation and anesthesia.
Caption: Mechanism of action of this compound at the GABA-A receptor.
Experimental Workflow for Continuous Infusion Anesthesia
The following diagram outlines the logical flow of the experimental protocol.
Caption: Experimental workflow for continuous infusion of this compound.
References
- 1. instechlabs.com [instechlabs.com]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. louisville.edu [louisville.edu]
- 4. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Methohexital for Anesthesia in Electroconvulsive Therapy (ECT) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methohexital, an ultra-short-acting barbiturate, is a commonly used anesthetic agent for electroconvulsive therapy (ECT).[1][2] Its preference in this setting is attributed to its rapid onset of action, short recovery time, and a favorable profile in not significantly increasing the seizure threshold, which is crucial for the efficacy of ECT.[1][3] These application notes provide detailed protocols and comparative data on the use of this compound in a research setting for ECT, focusing on its mechanism of action, effects on seizure duration, and hemodynamic stability.
Mechanism of Action
This compound exerts its anesthetic effects primarily through its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[4][5] It potentiates the inhibitory action of GABA, the main inhibitory neurotransmitter in the brain.[3][4] By binding to the GABA-A receptor, this compound increases the duration of chloride channel opening, leading to an influx of chloride ions into the neuron.[4] This hyperpolarizes the neuron, making it less excitable and resulting in sedation and anesthesia.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing this compound with other anesthetic agents used in ECT.
Table 1: Comparative Effects of Anesthetics on Seizure Duration in ECT
| Anesthetic Agent | Dosage (mg/kg) | Motor Seizure Duration (seconds) | EEG Seizure Duration (seconds) | Source(s) |
| This compound | 1.08 ± 0.03 | 30.9 ± 2.8 | - | [6] |
| This compound | 1.0 | 25.5 ± 10.6 | 42.0 ± 17.5 | [7] |
| This compound | - | 44.1 ± 17.9 | - | [1] |
| Propofol | 1.60 ± 0.04 | 17.9 ± 2.5 | - | [6] |
| Propofol | - | 19.9 ± 8.4 | 31.9 ± 13.1 | [7] |
| Propofol | - | 29.7 ± 8.5 | - | [1] |
| Etomidate | - | Motor seizure was 7 seconds longer than with this compound. | EEG seizure was 13 seconds longer than with this compound. | [8] |
| Ketamine | - | Prolonged seizure duration compared to this compound. | - | [9] |
Table 2: Hemodynamic Effects of this compound vs. Propofol in ECT
| Parameter | This compound | Propofol | Source(s) |
| Mean Maximum Increase in Systolic Blood Pressure (mmHg) | 26.7 ± 4.5 | 2.1 ± 2.9 | [6] |
| Systolic Blood Pressure | Consistently higher than propofol. | Consistently lower than this compound. | [6] |
| Diastolic Blood Pressure | Consistently higher than propofol. | Consistently lower than this compound. | [6] |
| Heart Rate | Consistently higher than propofol. | Consistently lower than this compound. | [6] |
Table 3: Recovery and Other Clinical Parameters
| Parameter | This compound | Propofol | Source(s) |
| Awakening Times | Similar to propofol. | Similar to this compound. | [1] |
| Recovery Times | Similar to propofol. | Similar to this compound. | [6] |
| Average Stimulus Charge (mC) | 334 ± 140 | 380 ± 122 | [1] |
| Number of Restimulations | Lower than propofol. | Higher than this compound. | [1] |
Experimental Protocols
The following protocols are designed for a research setting to investigate the effects of this compound as an anesthetic agent in ECT.
Protocol 1: Patient Screening and Preparation
-
Inclusion/Exclusion Criteria:
-
Participants diagnosed with treatment-resistant depression or other conditions warranting ECT.
-
American Society of Anesthesiology (ASA) physical status I-III.
-
Age > 18 years.
-
Exclusion criteria: Known allergy to barbiturates, severe cardiovascular instability, uncontrolled hypertension, or pregnancy.[10][11]
-
-
Informed Consent: Obtain written informed consent after a thorough explanation of the procedures and potential risks.
-
Pre-procedure Evaluation:
-
Conduct a comprehensive medical history and physical examination.
-
Review concomitant medications, particularly those that may interact with this compound (e.g., CNS depressants, opioids).[10][12]
-
Assess baseline cardiopulmonary reserve.[3]
-
Ensure the patient has been NPO (nothing by mouth) for at least 6-8 hours.
-
-
Baseline Monitoring:
-
Record baseline vital signs including heart rate, blood pressure, and oxygen saturation.
-
Establish intravenous (IV) access.
-
Protocol 2: Anesthesia Induction and ECT Procedure
-
Patient Positioning and Monitoring:
-
Position the patient supine in the procedure room.
-
Apply standard anesthesia monitors: ECG, non-invasive blood pressure cuff, pulse oximeter, and end-tidal CO2 monitor.[3]
-
Place EEG electrodes for seizure monitoring.
-
-
Pre-oxygenation: Administer 100% oxygen via a face mask for 2-3 minutes prior to induction.
-
Anesthesia Induction:
-
Neuromuscular Blockade:
-
Airway Management:
-
Provide assisted ventilation with 100% oxygen via a bag-valve-mask.
-
Ensure airway patency throughout the procedure.
-
-
ECT Stimulus Delivery:
-
Once adequate muscle relaxation is achieved, deliver the ECT stimulus according to the pre-determined parameters.
-
-
Seizure Monitoring:
-
Monitor the duration of the induced seizure through both motor manifestations (e.g., using the cuff technique on one limb) and EEG recordings.
-
Protocol 3: Post-Procedure Monitoring and Data Collection
-
Immediate Post-Seizure Care:
-
Continue assisted ventilation until spontaneous respiration returns.
-
Monitor for any immediate adverse effects such as respiratory depression, apnea, laryngospasm, or significant hemodynamic changes.[3]
-
-
Recovery Monitoring:
-
Transfer the patient to a post-anesthesia care unit (PACU).
-
Continuously monitor vital signs (heart rate, blood pressure, oxygen saturation, respiratory rate) until they return to baseline and stabilize.[3]
-
-
Data Collection:
-
Record the exact dosage of this compound and any other medications administered.
-
Record the motor and EEG seizure durations.
-
Record hemodynamic data (heart rate, systolic and diastolic blood pressure) at baseline, post-induction, immediately post-stimulus, and at regular intervals (e.g., 1, 3, 5, and 10 minutes) post-seizure.
-
Assess and record recovery time (time to spontaneous eye-opening, time to respond to commands) and time to reorientation.
-
Document any adverse events, including nausea, vomiting, headache, or confusion.[10][15]
-
Adverse Effects and Management
Researchers should be prepared to manage potential adverse effects of this compound, which include:
-
Respiratory Depression/Apnea: This is a common, dose-dependent side effect.[3] Management involves assisted ventilation and airway support.
-
Hemodynamic Instability: Hypotension can occur due to peripheral vasodilation and negative inotropic effects.[3] Hypertension and tachycardia are also possible, particularly in response to the seizure itself. These should be managed with appropriate vasopressors or antihypertensive agents as needed.
-
Other Side Effects: Hiccoughs, coughing, muscle twitching, nausea, and vomiting may also occur.[3][16] Emergence reactions like restlessness or anxiety have also been reported.[10]
By adhering to these detailed protocols and being aware of the comparative data, researchers can effectively and safely utilize this compound in ECT studies to further understand its impact on therapeutic outcomes.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. This compound-induced seizures during electroconvulsive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. What is this compound Sodium used for? [synapse.patsnap.com]
- 6. Comparison of this compound and propofol for electroconvulsive therapy: effects on hemodynamic responses and seizure duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cambridge.org [cambridge.org]
- 8. The influence of anaesthetic choice on seizure duration of electroconvulsive therapy; etomidate versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of seizure duration, ictal EEG, and cognitive effects of ketamine and this compound anesthesia with ECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. scispace.com [scispace.com]
- 12. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. This compound and succinylcholine dosing for electroconvulsive therapy (ECT): actual versus ideal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What are the side effects of this compound Sodium? [synapse.patsnap.com]
- 16. drugs.com [drugs.com]
Application Notes and Protocols: Intraperitoneal vs. Intravenous Methohexital Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comparative overview and detailed protocols for the administration of the ultra-short-acting barbiturate anesthetic, Methohexital, to rats via the intraperitoneal (IP) and intravenous (IV) routes. The information is intended to guide researchers in selecting the appropriate route of administration for their specific experimental needs.
Comparative Pharmacokinetics and Pharmacodynamics
| Parameter | Intraperitoneal (IP) Administration | Intravenous (IV) Administration |
| Onset of Anesthesia | Slower and more variable | Rapid, typically within 30 seconds[1][2] |
| Duration of Anesthesia | Longer and more variable | Shorter and more consistent[1][2] |
| Peak Plasma Concentration (Cmax) | Lower | Higher |
| Time to Peak Concentration (Tmax) | Longer | Shorter |
| Bioavailability | Reduced and variable due to potential first-pass metabolism in the liver. | 100% (by definition) |
| Dosage Range (Rat) | 10 - 40 mg/kg[3] | 1 - 4 mg/kg per injection for maintenance of anesthesia; a single bolus of around 2 mg/rat has been used to check catheter patency.[4][5] |
| Technical Difficulty | Relatively easy to perform.[6] | More technically demanding, requiring vessel access (typically tail vein).[6] |
| Risk of Mis-injection | Risk of injection into abdominal organs (e.g., intestines, bladder). | Risk of extravasation, which can cause tissue irritation. |
| Suitability | Suitable for non-survival surgeries or when rapid induction is not critical. Often used when IV access is difficult.[7] | Preferred for survival surgeries, procedures requiring precise control over anesthetic depth, and pharmacokinetic studies. |
Mechanism of Action: GABAergic Signaling Pathway
This compound, like other barbiturates, exerts its anesthetic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to a specific site on the GABA-A receptor complex, potentiating the effect of GABA and at higher concentrations, directly activating the receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal activity.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Barbiturate anesthesia and alcohol tolerance in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-reinforced responding in rats: effects of fixed ratio size and injection dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 7. Comparative Anesthesia and Analgesia – Laboratory Animals | Veterian Key [veteriankey.com]
Troubleshooting & Optimization
Optimizing Methohexital dosage to minimize respiratory depression in rodents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of methohexital for anesthesia in rodents, with a primary focus on minimizing the risk of respiratory depression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for rodent anesthesia?
A1: this compound is an ultra-short-acting barbiturate anesthetic.[1] It is characterized by a rapid onset and short duration of action, which can be advantageous for brief surgical or imaging procedures. Its rapid recovery profile is due to redistribution from the brain to other tissues and subsequent metabolism in the liver.[1]
Q2: What is the primary mechanism of this compound-induced respiratory depression?
A2: this compound, like other barbiturates, causes dose-dependent respiratory depression.[1] This effect is mediated through its action on GABAA receptors in the central nervous system, particularly in the brainstem respiratory centers.[1][2] This leads to a decrease in the central respiratory drive and can also affect the upper airway tone, potentially leading to obstruction.[1]
Q3: Are there established dose-response curves for this compound-induced respiratory depression in common rodent species?
A3: While the dose-dependent nature of this compound's respiratory depressant effects is well-documented, specific, publicly available dose-response curves detailing the precise relationship between various intravenous or intraperitoneal doses of this compound and the corresponding changes in respiratory rate, tidal volume, and blood gases in common laboratory rodent strains (e.g., C57BL/6 mice, Sprague-Dawley rats) are not readily found in the reviewed literature. Researchers should empirically determine the optimal dose for their specific strain, age, and sex of rodent and experimental conditions.
Q4: What are the typical signs of respiratory depression in rodents anesthetized with this compound?
A4: Key indicators of respiratory depression include a significant decrease in respiratory rate, shallow breathing (reduced tidal volume), cyanosis (blueish discoloration of mucous membranes and skin), and a decrease in oxygen saturation (SpO₂), which can be monitored with a pulse oximeter.[1] In severe cases, apnea (cessation of breathing) may occur.[1]
Q5: How can I monitor a rodent's respiratory function during this compound anesthesia?
A5: Continuous monitoring is crucial.[1] Recommended monitoring practices include:
-
Visual Observation: Closely watch the frequency and depth of thoracic movements.
-
Pulse Oximetry: A sensor placed on a paw, tail, or ear can provide real-time oxygen saturation (SpO₂) and heart rate.
-
Capnography: Monitoring end-tidal CO₂ (EtCO₂) can provide an early indication of hypoventilation.[1]
-
Whole-body Plethysmography: For more detailed respiratory analysis, this technique can measure respiratory rate, tidal volume, and minute ventilation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Rapid, shallow breathing immediately after injection | Anesthetic plane is too light; painful stimulus. | Administer a small supplemental dose of this compound. Ensure adequate analgesia is on board if the procedure is painful. |
| Significant decrease in respiratory rate (>50% from baseline) | Anesthetic overdose; excessive anesthetic depth. | Immediately reduce or discontinue any continuous infusion. Provide supplemental oxygen. If the animal's condition deteriorates, consider assisted ventilation. Be prepared to administer a respiratory stimulant if necessary and approved in your protocol. |
| Apnea (cessation of breathing) | Severe anesthetic overdose. | Immediately cease anesthetic administration. Begin positive pressure ventilation with a bag-valve-mask or a mechanical ventilator. Administer a reversal agent if one is available and part of the approved protocol. |
| Cyanosis (blue-tinged skin/mucous membranes) | Hypoxemia due to respiratory depression or airway obstruction. | Ensure a patent airway. Provide 100% oxygen. If respiratory effort is poor, begin assisted ventilation. |
| Gasping or agonal breathing | Severe respiratory distress; imminent respiratory arrest. | This is a critical emergency. Immediately initiate assisted ventilation with 100% oxygen. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Rodents
This protocol outlines a procedure to determine the optimal dose of this compound for a specific rodent strain and experimental paradigm, balancing anesthetic depth with minimal respiratory depression.
Materials:
-
This compound sodium for injection
-
Sterile saline or other appropriate diluent
-
Rodents of the desired species, strain, age, and sex
-
Warming pad to maintain body temperature
-
Monitoring equipment (pulse oximeter, capnograph, rectal thermometer)
-
Apparatus for assessing anesthetic depth (e.g., for tail pinch or pedal withdrawal reflex)
-
Emergency support equipment (oxygen source, bag-valve-mask)
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal immediately before the experiment to ensure accurate dosing.
-
Dose Selection: Based on available literature (starting with lower doses recommended for other barbiturates or general guidelines), select a range of 3-4 doses to test.
-
Anesthetic Administration: Administer the selected dose of this compound via the desired route (e.g., intravenous, intraperitoneal).
-
Monitoring: Immediately begin continuous monitoring of:
-
Respiratory Rate: Count breaths per minute.
-
Oxygen Saturation (SpO₂): Using a pulse oximeter.
-
Heart Rate: From the pulse oximeter.
-
Body Temperature: Maintain normothermia with a warming pad.
-
-
Assessment of Anesthetic Depth: At regular intervals (e.g., every 2-3 minutes), assess the depth of anesthesia using a standardized stimulus (e.g., tail pinch, pedal withdrawal reflex).
-
Data Collection: Record all monitored parameters at baseline (pre-anesthesia) and at frequent, regular intervals throughout the anesthetic period.
-
Recovery: Once the animal begins to recover (return of reflexes), continue monitoring until it is fully ambulatory.
-
Data Analysis: For each dose, calculate the mean and standard deviation for the respiratory rate and SpO₂ at various time points. Determine the dose that provides the desired level of anesthesia with the least significant depression of respiratory parameters.
Protocol 2: Mitigation of Barbiturate-Induced Respiratory Depression
While specific antagonists for barbiturates are not used in the same way as naloxone for opioids, research has explored agents that can counteract respiratory depression. One study in rats demonstrated that the ampakine CX717 could alleviate respiratory depression induced by a combination of ethanol and pentobarbital.[2][3]
Please Note: The use of any therapeutic intervention to mitigate respiratory depression must be part of a carefully designed and institutionally approved animal use protocol.
Quantitative Data Summary
The following table summarizes data on pentobarbital-induced respiratory depression in rats from a study by Ren et al. (2012), which may provide some insight into the expected effects of barbiturates like this compound.
| Agent | Dose | Species/Model | Effect on Respiratory Frequency | Reference |
| Pentobarbital | 50 µM | Neonatal rat in vitro brain stem-spinal cord | ~50% reduction | [2][3] |
| Pentobarbital | 28 mg/kg IP | Neonatal rat in vivo | ~50% reduction | [2][3] |
| Pentobarbital | 56 mg/kg IP | Adult rat in vivo | ~50% reduction | [2][3] |
Visualizations
Caption: Workflow for a Dose-Range Finding Study.
Caption: Troubleshooting Logic for Respiratory Distress.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected seizures with Methohexital administration
This guide provides troubleshooting information and answers to frequently asked questions for researchers, scientists, and drug development professionals who encounter unexpected seizures during experiments involving Methohexital.
Troubleshooting Guide: Immediate Steps
This section addresses urgent issues that may arise during an experiment.
Q1: An experimental animal is exhibiting unexpected seizure-like activity immediately following this compound administration. What should I do?
A1: Your immediate priorities are to ensure the safety and welfare of the animal and to document the event thoroughly.
-
Ensure Physiological Support:
-
Check and ensure the animal's airway is clear and that it is receiving adequate ventilation. Respiratory depression is a known side effect of this compound.[1]
-
Continuously monitor vital signs, including heart rate, blood pressure, respiration rate, and oxygen saturation.[1] this compound can cause cardiovascular depression and hypotension.[1]
-
-
Document the Event:
-
Record the exact time of onset and the duration of the seizure activity.
-
Describe the physical characteristics of the seizure (e.g., tonic-clonic, myoclonic, focal).
-
Note the dose of this compound administered, the rate of administration, and any other compounds given.
-
If EEG is being recorded, ensure the data is saved and timestamped to correlate with the observed physical activity.
-
-
Do Not Administer Additional this compound:
-
Cease any ongoing infusion of the drug.
-
-
Consult a Veterinarian:
-
Have a qualified veterinarian on standby or contact them immediately for guidance on potential intervention, depending on the severity and duration of the seizure and your institution's animal care and use committee (IACUC) protocols.
-
Frequently Asked Questions (FAQs)
This section provides a deeper understanding of why unexpected seizures may occur with this compound.
Q2: Why would this compound, a barbiturate, cause seizures when it's supposed to be an anesthetic?
A2: This is a known paradoxical effect. While this compound's primary mechanism is to enhance the inhibitory effects of the neurotransmitter GABA at the GABA-A receptor, it also possesses proconvulsant properties.[1][2][3] It is known to lower the seizure threshold, which is why it has been used clinically to intentionally induce seizures for electroconvulsive therapy (ECT) and historically to activate epileptiform discharges during EEG recordings.[1][2][4] One potential reason for this dual activity is related to its chemical structure; early formulations of the drug were found to contain isomeric forms, one of which was primarily responsible for the convulsive activity.[5]
Q3: How common are this compound-induced seizures?
A3: Spontaneous seizures induced by this compound are considered a rare complication.[4] However, the incidence is notably higher than with some other barbiturates, particularly in susceptible populations. In clinical studies involving intracarotid injections for the Wada test, the rate of seizures was significantly higher for this compound compared to amobarbital.[6]
Q4: Are certain experimental subjects more at risk?
A4: Yes. Subjects with a pre-existing history of epilepsy or seizure disorders are at a higher risk for this compound-induced seizures.[5][6] Pre-screening subjects for neurological disorders is a critical step in experimental design.[7]
Q5: Can the dose or administration method influence the risk of seizures?
A5: The effects of this compound are dose-dependent.[1][8] While specific dose-response curves for seizure induction in research animals are not well-established in the provided literature, rapid intravenous administration or higher doses may increase the risk. Historically, incremental doses up to 1.9 mg/kg were used to intentionally induce epileptiform activity.[4] A case of a generalized seizure in a human patient with no prior seizure history was reported following a 1 mg/kg dose administered over two minutes.[9]
Q6: What is the role of EEG monitoring during this compound experiments?
A6: Continuous EEG monitoring is highly recommended for any experiment involving this compound where CNS activity is a key endpoint or where there is a theoretical risk of seizures.[10] EEG can detect subclinical seizure activity (epileptiform discharges without physical convulsions) and provide a definitive record of proconvulsant effects.[4][10] Analysis of the EEG power spectrum can also be used to precisely track the depth of anesthesia.[11]
Data Summary
The following table summarizes quantitative data regarding the incidence of seizures associated with this compound from clinical studies.
| Study Context | Subject Population | This compound Seizure Incidence | Comparator Drug & Incidence | Reference |
| Intracarotid Pre-surgical Testing (Wada Test) | Patients with Epilepsy | 4.1% (9 of 222 patients) | Amobarbital: 0.7% (4 of 538 patients) | [6] |
| Intracarotid Pre-surgical Testing (Wada Test) | Not specified | 0.5% | Not applicable | [4][12] |
Experimental Protocols
Recommended Protocol for Subject Monitoring During this compound Administration
This protocol outlines a general methodology for monitoring physiological and neurological parameters to ensure subject safety and data integrity.
1. Subject Preparation:
- Subjects should be screened for any pre-existing neurological conditions or history of seizures.[7]
- Surgical sites for electrode/catheter placement should be prepared using aseptic technique.
2. Physiological Monitoring:
- Place monitoring equipment to continuously record:
- Hemodynamics: Blood pressure (via cuff or arterial line).
- Cardiac Activity: Electrocardiogram (ECG).
- Respiratory Function: Respiration rate, end-tidal CO2 (capnography), and peripheral oxygen saturation (pulse oximetry).[1]
- Establish baseline readings for all parameters for at least 15-30 minutes prior to drug administration.
3. Neurological Monitoring (EEG):
- Place scalp or intracranial electrodes for continuous EEG recording. A frontal montage may be adequate for assessing sedation level.[13]
- Utilize a system capable of displaying both the raw EEG trace and a processed spectrogram in real-time.[13][14]
- Record baseline EEG activity to establish a stable pre-drug state.
- Key EEG Signatures to Monitor: Watch for the appearance of high-amplitude, slow-delta oscillations typical of barbiturate anesthesia. Be vigilant for the sudden appearance of epileptiform discharges, such as spike-and-wave patterns, which may precede or indicate a seizure.[4][14]
4. Drug Administration and Data Collection:
- Administer this compound at the planned dose and rate.
- Continuously record all physiological and neurological data throughout the experiment and recovery period.
- Timestamp all experimental events (e.g., drug administration, stimulus presentation, behavioral observations) within the data acquisition system to allow for precise correlation with physiological and EEG data.
Visualizations
Logical Workflows and Pathways
Caption: Immediate troubleshooting steps for researchers.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. This compound – Induced lateralized periodic discharges during Wada test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro- and anticonvulsant effects of anesthetics (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Seizures during intracarotid this compound and amobarbital testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. This compound-Induced Seizure in a Patient Undergoing Conscious Sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EEG Monitoring Concerningly Underutilized In Clinical Trials [clinicalresearchnewsonline.com]
- 11. Closed-loop feedback control of this compound anesthesia by quantitative EEG analysis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. Clinical Electroencephalography for Anesthesiologists Part I: Background and Basic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hemodynamic Instability During Methohexital Anesthesia in Animals
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing hemodynamic instability during the use of methohexital for animal anesthesia.
Troubleshooting Guide
This guide addresses common hemodynamic challenges encountered during this compound anesthesia in a question-and-answer format.
Q1: My animal has become hypotensive after administering this compound. What should I do?
A1: Hypotension is a known side effect of this compound, primarily due to peripheral vasodilation and a potential negative inotropic effect on the heart.[1] The immediate steps are to:
-
Assess the depth of anesthesia: The hypotensive effects of this compound are dose-dependent.[1] If the animal is too deeply anesthetized, reducing the rate of this compound administration (if on a continuous infusion) is the first step.
-
Administer intravenous fluids: A bolus of isotonic crystalloid fluids (e.g., Lactated Ringer's solution) can help to counteract the vasodilation and increase preload.
-
Consider vasopressor support: If hypotension persists despite fluid administration, a vasopressor may be necessary.
Q2: Which vasopressor should I choose to treat this compound-induced hypotension, and at what dose?
A2: The choice of vasopressor depends on the desired mechanism of action. Ephedrine and dopamine are commonly used in veterinary anesthesia.
-
Ephedrine: Acts by both direct and indirect stimulation of adrenergic receptors, leading to an increase in heart rate, contractility, and systemic vascular resistance. It is often used as a first-line agent for transient hypotension.
-
Dopamine: Its effects are dose-dependent. At lower doses, it primarily increases renal blood flow. At moderate doses, it increases myocardial contractility and heart rate. At higher doses, it causes peripheral vasoconstriction.
Refer to the table below for a comparison of their effects.
Q3: The animal's heart rate has dropped significantly after this compound administration. How should I manage this bradycardia?
A3: Bradycardia can occur during this compound anesthesia, though tachycardia is also possible.[2] If bradycardia is associated with hypotension, treatment is warranted. Anticholinergic agents are the primary treatment.
-
Atropine: Has a faster onset of action and is suitable for emergency situations.
-
Glycopyrrolate: Has a slower onset but a longer duration of action, making it suitable for preventing prolonged bradycardia.
Q4: My animal has developed tachycardia. What is the cause and how should it be managed?
A4: Tachycardia can be a reflex response to hypotension or a direct effect of the anesthetic. Management involves:
-
Addressing the underlying cause: If tachycardia is due to hypotension, treating the hypotension (as described in Q1 and Q2) will often resolve the tachycardia.
-
Ensuring adequate anesthetic depth: Pain or light anesthesia can lead to a sympathetic response and tachycardia.
-
Ruling out other causes: Consider other potential causes such as hypercapnia or drug reactions.
Frequently Asked Questions (FAQs)
What is the mechanism of this compound-induced hemodynamic instability?
This compound is a barbiturate that enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3] This leads to central nervous system depression. In the cardiovascular system, this GABAergic activity is thought to cause peripheral vasodilation by acting on GABA-A receptors on vascular smooth muscle, leading to a decrease in systemic vascular resistance and blood pressure.[1][4] It can also have a direct negative inotropic effect on the heart, reducing myocardial contractility.[1]
What are the typical induction and maintenance doses for this compound in dogs?
Dosages can vary based on the individual animal, premedication, and desired depth of anesthesia. However, general guidelines are as follows:
-
Induction: A common intravenous dose for dogs is around 7.4 mg/kg.[5]
-
Maintenance: Anesthesia can be maintained with intermittent intravenous injections of 20-40 mg as needed, typically every 4-7 minutes, or via a continuous infusion.[6]
How should I monitor an animal under this compound anesthesia to detect hemodynamic instability early?
Continuous monitoring of cardiovascular parameters is crucial.[1] This should include:
-
Heart Rate and Rhythm: Using an electrocardiogram (ECG).
-
Blood Pressure: Both systolic and mean arterial pressure should be monitored.
-
Mucous Membrane Color and Capillary Refill Time: To assess peripheral perfusion.
-
Pulse Oximetry (SpO2): To monitor oxygen saturation.
-
End-tidal CO2 (EtCO2): To monitor ventilation.
Data Presentation
Table 1: Hemodynamic Effects of this compound in Dogs
| Parameter | Direction of Change | Magnitude of Change | Reference |
| Heart Rate | Increase, then decrease | Immediate increase, then gradual decline to baseline over 60 minutes. | [2] |
| Stroke Volume | Decrease | Immediate decrease, with a transient reversal, then return to baseline over 60 minutes. | [2] |
| Cardiac Output | Decrease, then increase, then decrease | Initial decrease, followed by an increase above baseline, then a decrease below baseline before returning to normal. | [2] |
| Mean Arterial Pressure | Decrease | A decrease can be observed shortly after administration. | [7] |
Table 2: Comparison of Vasopressors for this compound-Induced Hypotension in Dogs
| Drug | Mechanism of Action | Typical IV Dose | Onset of Action | Duration of Action | Key Effects | Reference |
| Ephedrine | Direct and indirect α- and β-adrenergic agonist | 0.1 - 0.2 mg/kg bolus | Rapid | 10-20 minutes | Increases heart rate, contractility, and blood pressure. | |
| Dopamine | Dose-dependent effects on dopaminergic, β1, and α1 receptors | 5-15 µg/kg/min CRI | Rapid | Short | Increases contractility and blood pressure. |
Table 3: Comparison of Anticholinergics for this compound-Induced Bradycardia in Dogs
| Drug | Mechanism of Action | Typical IV Dose | Onset of Action | Duration of Action | Key Effects | Reference |
| Atropine | Muscarinic antagonist | 0.02 - 0.04 mg/kg | 1-2 minutes | 60-90 minutes | Rapid increase in heart rate. | |
| Glycopyrrolate | Muscarinic antagonist | 0.005 - 0.01 mg/kg | 2-3 minutes | 2-4 hours | Slower but more prolonged increase in heart rate. |
Experimental Protocols
Protocol 1: Induction and Maintenance of this compound Anesthesia in a Canine Model
-
Pre-anesthetic Preparation:
-
Fast the animal for 12 hours, with free access to water.
-
Perform a pre-anesthetic physical examination and obtain baseline vitals (heart rate, respiratory rate, temperature, blood pressure).
-
Place an intravenous catheter in a cephalic or saphenous vein and secure it.
-
-
Induction:
-
Administer a pre-medication as per the experimental design (e.g., an opioid or benzodiazepine).
-
Administer this compound intravenously to effect. A typical starting dose is 7.4 mg/kg.[5] Administer slowly over 60-90 seconds, observing for loss of consciousness and jaw tone.
-
Once an appropriate depth of anesthesia is achieved, intubate the animal with a cuffed endotracheal tube.
-
-
Maintenance:
-
Connect the endotracheal tube to an anesthetic circuit delivering 100% oxygen.
-
Maintain anesthesia with intermittent intravenous boluses of this compound (e.g., 20-40 mg every 4-7 minutes as needed) or a continuous rate infusion.[6]
-
-
Monitoring:
-
Continuously monitor heart rate, ECG, respiratory rate, SpO2, EtCO2, and body temperature.
-
Monitor blood pressure (systolic, diastolic, and mean) at least every 5 minutes.
-
-
Recovery:
-
Once the procedure is complete, discontinue this compound administration.
-
Continue to monitor the animal closely during recovery.
-
Extubate the animal once the swallowing reflex has returned.
-
Provide a warm and quiet environment for recovery.
-
Mandatory Visualizations
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Left ventricular dynamics of trained dogs anesthetized with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. Novel expression of GABAA receptors on resistance arteries that modulate myogenic tone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and propofol as induction agents for evaluation of laryngeal function in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Barbiturate anesthesia in greyhound and mixed-breed dogs: comparative cardiopulmonary effects, anesthetic effects, and recovery rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of reconstituted Methohexital for laboratory use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of reconstituted methohexital for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for reconstituted this compound solution?
A1: For extended stability, it is highly recommended to store reconstituted this compound solutions at 4°C (refrigerated).[1] Studies have shown that solutions stored at this temperature are extremely stable for up to 6 weeks.[1] For short-term use, reconstituted solutions are chemically stable at room temperature (less than 25°C) for 24 hours.[2][3][4][5][6]
Q2: How long is reconstituted this compound stable at different temperatures?
A2: The stability of reconstituted this compound is highly dependent on the storage temperature.
-
Refrigerated (4°C): Extremely stable for up to 6 weeks with minimal degradation (less than 10%).[1] Microbial contamination tests have also been negative for up to 6 weeks under refrigeration.[1]
-
Room Temperature (<25°C): Chemically stable for 24 hours.[2][3][4][5][6] After this period, there is a gradual increase in degradation products.[1]
Q3: What are the suitable diluents for reconstituting this compound sodium?
A3: The choice of diluent depends on the intended experimental use and concentration.
-
Preferred: Sterile Water for Injection is the preferred diluent for most applications.[2][5]
-
Acceptable Alternatives: 5% Dextrose Injection or 0.9% Sodium Chloride Injection can also be used.[2][5]
-
Important Note: Do not use diluents containing bacteriostatic agents.[2][5] For preparing 0.2% solutions for continuous infusion, it is recommended to use 5% Dextrose Injection or 0.9% Sodium Chloride Injection to avoid hypotonicity, which can cause hemolysis.[2][3][4] Lactated Ringer's Injection is considered incompatible.[5][6][7]
Q4: What are the signs of degradation in a reconstituted this compound solution?
A4: Visual inspection is the first step in assessing the stability of a reconstituted solution. The solution should be clear and colorless.[5] Any presence of particulate matter or discoloration indicates potential degradation or contamination, and the solution should not be used.[2] For quantitative analysis, high-performance liquid chromatography (HPLC) is the standard method to detect and quantify degradation products.[1][8]
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a barbiturate that acts as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor in the central nervous system.[9] It binds to the receptor at a site distinct from the GABA binding site, increasing the duration of chloride channel opening.[9][10] This enhances the inhibitory effect of GABA, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results (e.g., reduced efficacy) | 1. Degradation of this compound: The solution may have been stored improperly (e.g., at room temperature for an extended period) or is beyond its stability date. 2. Incorrect Concentration: Errors in reconstitution or dilution. 3. Incompatibility with other reagents: Mixing with acidic solutions can cause precipitation.[7] | 1. Prepare a fresh solution of this compound following the recommended reconstitution and storage guidelines. 2. Verify all calculations and steps in the reconstitution and dilution process. 3. Ensure the pH of the final solution and any co-administered agents is compatible with this compound's alkaline nature (pH of 1% solution is 10-11).[3][5] |
| Precipitate formation in the solution | 1. Incompatible Diluent: Use of an incompatible diluent like Lactated Ringer's Injection.[5][6][7] 2. Mixing with Acidic Solutions: this compound is alkaline and can precipitate in acidic conditions.[7] 3. Contamination: Introduction of foreign particles during reconstitution. | 1. Discard the solution and prepare a new one using a recommended diluent (Sterile Water for Injection, 5% Dextrose, or 0.9% Sodium Chloride).[2][5] 2. Avoid mixing this compound with acidic drugs or solutions.[7] 3. Use aseptic techniques during reconstitution. |
| Variability between experimental batches | 1. Inconsistent Storage Conditions: Fluctuations in temperature or light exposure. 2. Use of Aged Solutions: Using solutions of different ages (within the stability window) might introduce subtle variability. | 1. Standardize storage conditions. Store all reconstituted solutions at 4°C in a light-protected container. 2. For critical experiments, prepare a fresh batch of reconstituted this compound to ensure consistency. |
Quantitative Data Summary
Table 1: Stability of Reconstituted this compound Sodium
| Storage Temperature | Duration | Stability | Degradation | Reference |
| Room Temperature (<25°C) | 24 hours | Chemically Stable | Minimal | [2][3][4][5][6] |
| Room Temperature (<25°C) | > 24 hours - 6 weeks | Decreasing Stability | Increasing levels of degradation products | [1] |
| Refrigerated (4°C) | Up to 6 weeks | Extremely Stable | < 10% | [1] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Sodium for Laboratory Use
-
Preparation: Ensure a sterile work environment (e.g., a laminar flow hood).
-
Diluent Selection: Choose an appropriate sterile diluent (Sterile Water for Injection, 5% Dextrose Injection, or 0.9% Sodium Chloride Injection) based on the desired final concentration and experimental requirements.[2][5] Do not use diluents with bacteriostatic agents.[5]
-
Reconstitution:
-
Dissolution: Gently swirl the vial until the powder is completely dissolved.
-
Inspection: Visually inspect the solution for any particulate matter or discoloration.[2] The solution should be clear and colorless.[5]
-
Storage:
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general outline based on common practices for drug stability testing.
-
System: A reversed-phase HPLC system with a suitable detector (e.g., UV-Vis).[1][8]
-
Column: A C18 column is commonly used for separating this compound from its degradation products.[8]
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[8] The exact composition and gradient may need to be optimized.
-
Sample Preparation: Dilute the reconstituted this compound solution to a suitable concentration with the mobile phase.
-
Analysis: Inject the sample into the HPLC system. Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak over time.
-
Quantification: Calculate the percentage of remaining this compound and the formation of degradation products by comparing peak areas to a freshly prepared standard solution.
Visualizations
Caption: Mechanism of action of this compound at the GABA-A receptor.
Caption: Experimental workflow for a this compound stability study.
References
- 1. Stability of reconstituted this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Brevital Sodium (this compound Sodium for Injection): Uses & Side Effects [medicinenet.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. rch.org.au [rch.org.au]
Technical Support Center: Preventing Methohexital Precipitation in Physiological Buffer Solutions
For researchers, scientists, and drug development professionals, ensuring the complete solubilization of experimental compounds is critical for accurate and reproducible results. Methohexital, a short-acting barbiturate, can be particularly challenging to work with in physiological buffer solutions due to its pH-dependent solubility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide: this compound Precipitation
Immediate precipitation or cloudiness upon dilution of this compound into your physiological buffer can compromise your experiment. The following guide will help you identify the potential cause and find a suitable solution.
| Observation | Potential Cause | Recommended Solution |
| Immediate, widespread precipitation upon adding reconstituted this compound to the buffer. | pH Shock: The alkaline this compound solution (pH 9.5-11) is rapidly neutralized by the physiological buffer (typically pH 7.2-7.4), causing the free acid form of the drug to precipitate.[1][2] | 1. Slow, Controlled Addition: Add the this compound stock solution dropwise to the vortexing or swirling buffer to allow for gradual pH equilibration. 2. pH Adjustment of Buffer: Consider slightly increasing the pH of your physiological buffer before adding this compound. Caution: Ensure the final pH is compatible with your experimental system. |
| Precipitation forms over time, especially at 37°C. | Temperature Effects & Buffer Capacity: Increased temperature can sometimes decrease the solubility of certain compounds in aqueous solutions. The buffering capacity of your system may be insufficient to maintain the micro-environmental pH required to keep this compound in solution over time. | 1. Prepare Fresh Solutions: Prepare this compound dilutions in your physiological buffer immediately before use. 2. Increase Buffer Concentration: If your experimental design allows, using a higher concentration of your buffering agent (e.g., 2X PBS) may help maintain a stable pH. |
| Localized precipitation at the point of addition. | High Local Concentration: A concentrated this compound stock solution creates a localized area of supersaturation upon entering the buffer, leading to rapid precipitation before it can be fully dispersed. | 1. Use a More Dilute Stock: If possible, start with a more dilute stock solution of this compound to reduce the concentration gradient upon addition to the buffer. 2. Enhance Mixing: Ensure vigorous and immediate mixing at the point of addition. |
| Precipitation observed in buffers containing divalent cations (e.g., HBSS, some cell culture media). | Interaction with Divalent Cations: Although less common for this compound itself, some barbiturates can interact with divalent cations like Ca²⁺ and Mg²⁺, potentially forming insoluble salts. Lactated Ringer's solution is a known incompatibility.[2] | 1. Use a Buffer Without Divalent Cations: If possible, use a buffer like Phosphate-Buffered Saline (PBS) which lacks calcium and magnesium. 2. Chelating Agents: In specific circumstances, the addition of a weak chelating agent like EDTA could be considered, but its impact on the experiment must be carefully evaluated. |
| Precipitation when using a co-solvent like DMSO for the initial stock. | Solvent Shock: Rapid dilution of a DMSO stock into an aqueous buffer can cause the drug to crash out of solution as the solvent polarity changes dramatically. | 1. Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (ideally ≤ 0.1%).[3][4] 2. Stepwise Dilution: Perform an intermediate dilution of the DMSO stock in a small volume of the physiological buffer before adding it to the final, larger volume. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason this compound precipitates in physiological buffers?
A1: this compound sodium, the form typically used, is a salt of a weak acid and is highly soluble in water, creating an alkaline solution with a pH between 9.5 and 11.[1][2] Physiological buffers have a neutral pH (around 7.4). When the alkaline this compound solution is added to the buffer, the pH drops significantly. This neutralization converts the soluble sodium salt of this compound into its less soluble free acid form, which then precipitates out of the solution.
Q2: I've reconstituted my vial of this compound sodium as per the manufacturer's instructions. What is the best way to introduce it into my cell culture medium (e.g., DMEM)?
A2: To minimize precipitation, add the reconstituted this compound solution to your pre-warmed (37°C) cell culture medium very slowly, ideally drop-by-drop, while gently swirling the medium.[5] This gradual addition helps to avoid a sudden, drastic change in pH. For sensitive applications, preparing a more concentrated stock in a suitable solvent and performing serial dilutions may be a better approach.
Q3: Can I prepare a concentrated stock solution of this compound in DMSO?
A3: Yes, preparing a concentrated stock solution in an organic co-solvent like Dimethyl Sulfoxide (DMSO) is a common practice for poorly water-soluble compounds. This allows you to introduce a small volume of the stock into your aqueous buffer, minimizing the impact on the overall solution. However, it is crucial to keep the final concentration of DMSO in your experimental medium very low (typically below 0.5%, and ideally at or below 0.1%) to avoid solvent-induced artifacts or cytotoxicity.[4][6]
Q4: Are there any specific physiological buffers that are known to be incompatible with this compound?
A4: Yes, solutions containing acidic drugs are incompatible.[2] Additionally, it is stated that Lactated Ringer's Injection is an incompatible diluent. This is likely due to the presence of calcium ions which can interact with the sodium carbonate buffer in the this compound formulation.[2] Therefore, it is prudent to be cautious with any physiological buffer that contains calcium or other divalent cations.
Q5: How long are reconstituted this compound solutions stable?
A5: Reconstituted solutions of this compound sodium are chemically stable at room temperature for 24 hours.[1][2] However, for optimal results and to avoid potential degradation or contamination, it is always recommended to prepare solutions freshly before each experiment.[1] If longer-term storage of a stock solution is required, one study has shown that reconstituted this compound is stable for up to 6 weeks when stored at 4°C with minimal degradation.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in PBS (pH 7.4)
This protocol is designed to minimize precipitation when preparing a working solution of this compound in a standard physiological buffer.
-
Reconstitute this compound: Following the manufacturer's guidelines, reconstitute the lyophilized this compound sodium powder with sterile water for injection to a concentration of 1% (10 mg/mL). This stock solution will be alkaline.[2][8]
-
Prepare Physiological Buffer: Have your sterile Phosphate-Buffered Saline (PBS) at the desired temperature (e.g., room temperature or 37°C).
-
Vortexing the Buffer: Begin gently vortexing or swirling your PBS. This is a critical step to ensure rapid dispersion of the this compound stock.
-
Slow Addition: Using a calibrated micropipette, add the desired volume of the 1% this compound stock solution dropwise into the vortexing PBS. Aim for the tip of the pipette to be just above the surface of the liquid.
-
Final Mix: Continue to vortex for a few seconds after the addition is complete to ensure a homogenous solution.
-
Visual Inspection: Visually inspect the solution against a dark background to ensure there is no visible precipitate or cloudiness.
-
Use Immediately: Use the freshly prepared working solution promptly in your experiment.
Protocol 2: Preparation of this compound Working Solution from a DMSO Stock
This protocol is suitable for experiments requiring a very low final concentration of this compound and where the use of a co-solvent is permissible.
-
Prepare DMSO Stock: In a sterile environment, dissolve this compound sodium powder in high-purity DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure the powder is completely dissolved.
-
Storage of DMSO Stock: Aliquot the DMSO stock into single-use, low-retention microcentrifuge tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Prepare Intermediate Dilution: Before preparing your final working solution, create an intermediate dilution of the DMSO stock in your physiological buffer (e.g., PBS or cell culture medium). For example, add 1 µL of the 100 mM DMSO stock to 99 µL of buffer for a 1 mM intermediate solution. Mix thoroughly.
-
Prepare Final Working Solution: Add the required volume of the intermediate dilution to your final volume of physiological buffer to achieve the desired final concentration of this compound. This two-step dilution process helps to prevent solvent shock.
-
Vehicle Control: Remember to include a vehicle control in your experiment containing the same final concentration of DMSO as your this compound-treated samples.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Sodium Formulation | Freeze-dried mixture with 6% anhydrous sodium carbonate as a buffer. | [1][2] |
| pH of 1% Reconstituted Solution | 10 - 11 (in sterile water for injection) | [1][2] |
| pH of 0.2% Reconstituted Solution | 9.5 - 10.5 (in 5% dextrose) | [1][2] |
| Reconstituted Solution Stability (Room Temp) | Chemically stable for 24 hours. | [1][2] |
| Reconstituted Solution Stability (4°C) | Stable for up to 6 weeks with <10% degradation. | [7] |
| Recommended Final DMSO Concentration | ≤ 0.1% | [3][4] |
Visualizations
Caption: The chemical pathway leading to this compound precipitation in physiological buffers.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of reconstituted this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
Adjusting Methohexital dosage for different strains of laboratory mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Methohexital for anesthesia in different strains of laboratory mice. The following information is intended to serve as a reference and should be adapted to specific experimental protocols and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose of this compound for mouse anesthesia?
A1: Published data on specific this compound dosages for various mouse strains is limited. However, a study involving C3H/Neu mice reported successful short-term immobilization with an intraperitoneal (IP) dose of 44 mg/kg . It is crucial to note that anesthetic sensitivity can vary significantly between mouse strains. Therefore, it is strongly recommended to start with a lower dose and carefully titrate upwards to achieve the desired anesthetic depth while closely monitoring the animal.
Q2: How do I prepare a this compound solution for intraperitoneal injection?
A2: this compound sodium is typically supplied as a powder for reconstitution. To prepare a solution for injection, sterile water for injection or 0.9% sodium chloride are acceptable diluents. For intermittent IV and rectal administration in humans, a 1% solution (10 mg/mL) is often used.[1][2] For continuous drip anesthesia, a 0.2% solution is prepared.[1][2] When preparing solutions, always use aseptic techniques.
Q3: How do I perform an intraperitoneal (IP) injection in a mouse?
A3: Proper restraint is crucial for a safe and effective IP injection. The injection site is typically the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3][4]
-
Restraint: Gently restrain the mouse by the scruff of the neck and turn it to expose the abdomen, tilting the head slightly downwards.
-
Injection Site: Identify the lower right abdominal quadrant.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle.[4] Before injecting, gently pull back on the plunger to ensure no fluid (e.g., urine or blood) is aspirated. Inject the solution smoothly.
Q4: How can I assess the depth of anesthesia in a mouse?
A4: Anesthetic depth should be monitored continuously. Key indicators include:
-
Loss of Righting Reflex: The mouse does not attempt to return to a sternal position when placed on its back.
-
Loss of Pedal Withdrawal Reflex: No withdrawal of the limb in response to a firm toe pinch. This is a key indicator of a surgical plane of anesthesia.
-
Muscle Relaxation: The jaw and general muscle tone should be relaxed.
-
Respiratory Rate: Monitor for a stable and regular respiratory pattern.
Q5: What are the normal vital signs for a mouse under anesthesia?
A5: It is essential to monitor vital signs to ensure the well-being of the animal.
| Parameter | Normal Range Under Anesthesia |
| Respiratory Rate | 55 - 100 breaths/min (a 50% drop can be normal)[5][6] |
| Heart Rate | 300 - 500 beats/min[5] |
| Body Temperature | 36.0°C - 38.0°C (96.8°F - 100.4°F)[5][6] |
Q6: What are the potential side effects of this compound in mice?
A6: While specific data for mice is limited, potential side effects observed in humans that researchers should be aware of include respiratory depression, apnea, hypotension (low blood pressure), and tachycardia (fast heart rate).[7][8][9] Muscle twitching, coughing, and hiccups can also occur.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inadequate Anesthesia | Insufficient dosage for the specific mouse strain or individual. | Administer a small supplemental dose (e.g., 25% of the initial dose) and continue to monitor anesthetic depth closely. For future experiments with the same strain, consider starting with a slightly higher initial dose. |
| Improper injection technique (e.g., subcutaneous instead of intraperitoneal). | Review and refine your IP injection technique. Ensure the needle penetrates the peritoneal cavity. | |
| Anesthesia is too deep | Overdose of this compound. | Immediately cease any further administration of the anesthetic. Provide supportive care, including thermal support to prevent hypothermia and supplemental oxygen if available. Monitor vital signs closely. Be prepared for emergency resuscitation if necessary. |
| Respiratory Depression/Apnea | Known side effect of barbiturate anesthetics. | Monitor the respiratory rate and effort continuously. If breathing becomes shallow or stops, gently stimulate the mouse. If respiratory depression is severe, a respiratory stimulant like Doxapram may be administered under veterinary guidance.[5] |
| Hypothermia | Anesthetized mice are prone to rapid heat loss. | Use a heating pad or other warming device to maintain the mouse's body temperature within the normal range throughout the procedure and recovery.[10] |
| Unexpected Animal Death | Anesthetic overdose, severe cardiorespiratory depression, or underlying health issues in the mouse. | Review the dosage calculation and administration technique. Ensure accurate weighing of the animal. For future procedures, consider starting with a significantly lower dose and titrating more slowly. Consult with a veterinarian to review your protocol. |
Experimental Protocols
This compound Dosage Calculation and Preparation
Objective: To accurately calculate and prepare a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound sodium powder
-
Sterile water for injection or 0.9% sterile saline
-
Sterile vials
-
Syringes and needles (25-27 gauge)
-
Analytical balance
Procedure:
-
Determine the desired concentration. A common starting point for injectable anesthetics in mice is to prepare a solution that allows for an injection volume of approximately 10 mL/kg.[11]
-
Calculate the required amount of this compound.
-
Formula: Weight of drug (mg) = Desired concentration (mg/mL) x Final volume (mL)
-
-
Reconstitute the this compound. Using aseptic technique, add the calculated volume of sterile diluent to the vial containing the this compound powder. Swirl gently to dissolve.
-
Label the vial clearly with the drug name, concentration, and date of preparation.
Intraperitoneal Anesthesia Induction and Monitoring
Objective: To safely induce and maintain a surgical plane of anesthesia in a mouse using intraperitoneally administered this compound.
Materials:
-
Prepared this compound solution
-
Mouse of a specific strain (e.g., C57BL/6, BALB/c, CD-1)
-
Appropriate restraint device
-
Heating pad
-
Ophthalmic ointment
-
Monitoring equipment (e.g., pulse oximeter for rodents, rectal thermometer)
Procedure:
-
Pre-anesthetic Preparation:
-
Weigh the mouse accurately on the day of the procedure.
-
Calculate the exact volume of the this compound solution to administer based on the recommended starting dose and the mouse's weight.
-
Apply ophthalmic ointment to the mouse's eyes to prevent corneal drying.[6]
-
-
Anesthesia Induction:
-
Restrain the mouse securely.
-
Perform the intraperitoneal injection in the lower right abdominal quadrant.
-
-
Monitoring Anesthetic Depth:
-
Immediately after injection, place the mouse on a heating pad in a quiet, observable area.
-
Assess the loss of the righting reflex.
-
Once the righting reflex is lost, begin assessing the pedal withdrawal reflex every 2-3 minutes. The absence of a response indicates a surgical plane of anesthesia.
-
-
Vital Sign Monitoring:
-
Monitor and record the respiratory rate, heart rate, and body temperature every 5-10 minutes throughout the procedure.[3]
-
-
Recovery:
-
After the procedure, continue to monitor the mouse on a heating pad until it has fully regained its righting reflex and is ambulatory.
-
Do not leave the animal unattended during recovery.[10]
-
Visualizations
Caption: Workflow for this compound Anesthesia.
Caption: Anesthetic Depth Troubleshooting.
References
- 1. iiste.org [iiste.org]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 10. larc.ucsf.edu [larc.ucsf.edu]
- 11. ecronicon.net [ecronicon.net]
Technical Support Center: Minimizing Methohexital-Induced Side Effects in Chronic Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side effects associated with the chronic administration of methohexital in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of chronic this compound administration in rodents?
A1: Chronic this compound administration can lead to a range of side effects, primarily affecting the respiratory, cardiovascular, and central nervous systems. These include respiratory depression, hypotension (low blood pressure), tachycardia (increased heart rate), cardiac arrhythmias, muscle twitching, and potential neurotoxicity.[1][2][3][4][5] Tolerance to the anesthetic effects can also develop with repeated use, potentially requiring dose adjustments.[6][7]
Q2: How can I minimize respiratory depression during long-term this compound anesthesia?
A2: Minimizing respiratory depression is critical. Key strategies include:
-
Use the lowest effective dose: Titrate the dose to achieve the desired level of anesthesia without excessive depression.
-
Balanced Anesthesia: Combine this compound with an analgesic (e.g., an opioid) to reduce the required dose of this compound.[1]
-
Supplemental Oxygen: Provide supplemental oxygen to maintain normal blood oxygen saturation.
-
Ventilatory Support: For prolonged procedures, consider endotracheal intubation and mechanical ventilation.[4]
-
Continuous Monitoring: Closely monitor respiratory rate and depth, and use pulse oximetry to track oxygen saturation.[3][8]
Q3: What measures can be taken to maintain cardiovascular stability during chronic this compound administration?
A3: To maintain cardiovascular stability:
-
Fluid Support: Administer intravenous or subcutaneous fluids to prevent dehydration and support blood pressure.[8]
-
Thermoregulation: Maintain the animal's body temperature using heating pads, as hypothermia can exacerbate cardiovascular depression.[8][9]
-
Cardiovascular Monitoring: Continuously monitor heart rate, blood pressure (if feasible), and mucous membrane color.[3][8][10]
-
Dose Adjustment: Be prepared to reduce the infusion rate or subsequent doses if significant hypotension or arrhythmias occur.
Q4: Is there a risk of neurotoxicity with chronic this compound use in animal models?
A4: Prolonged or repeated exposure to general anesthetics, including barbiturates, has raised concerns about neurotoxicity, particularly in developing animals.[11] While long-term studies specifically on this compound are limited, barbiturates can have neuroprotective effects in some contexts but may also contribute to neuronal injury.[11] Strategies to mitigate potential neurotoxicity include using the lowest effective dose for the shortest possible duration and considering anesthetic agents with a better safety profile for chronic studies if the experimental design allows.
Q5: How does tolerance to this compound develop, and how should I adjust my protocol?
A5: Tolerance to barbiturates can develop with regular use due to changes in the GABA-A receptor complex and increased metabolism.[6][7] This may manifest as a reduced duration or depth of anesthesia with the same dose. To manage tolerance, you may need to gradually increase the dose to maintain the desired anesthetic plane. However, this should be done cautiously while closely monitoring for side effects, as higher doses increase the risk of adverse events.
Troubleshooting Guides
Troubleshooting Respiratory Complications
| Observed Problem | Potential Cause | Recommended Action |
| Decreased Respiratory Rate/Shallow Breathing | Excessive anesthetic depth, individual sensitivity. | 1. Immediately reduce the this compound infusion rate or the next intermittent dose. 2. Provide gentle physical stimulation to the animal. 3. Administer supplemental oxygen. 4. If severe, consider administering a respiratory stimulant as a last resort and with veterinary consultation. |
| Apnea (Cessation of Breathing) | Anesthetic overdose, rapid intravenous injection. | 1. Immediately cease this compound administration. 2. Initiate positive pressure ventilation with a bag-valve-mask or a mechanical ventilator. 3. Administer 100% oxygen. 4. Check for a pulse and be prepared for cardiopulmonary resuscitation if cardiac arrest occurs. |
| Cyanosis (Blue-tinged Mucous Membranes) | Hypoxemia due to respiratory depression or airway obstruction. | 1. Ensure a patent airway; check for any obstructions. 2. Administer 100% oxygen. 3. Assist ventilation if breathing is shallow or absent. 4. Reduce the anesthetic dose. |
Troubleshooting Cardiovascular Complications
| Observed Problem | Potential Cause | Recommended Action |
| Hypotension (Low Blood Pressure) | Vasodilation and myocardial depression from this compound. | 1. Reduce the this compound dose. 2. Administer a bolus of warmed intravenous or subcutaneous fluids. 3. Ensure the animal is normothermic. 4. In severe cases, and with veterinary guidance, consider the use of vasopressors. |
| Tachycardia (Increased Heart Rate) | Can be a reflex response to hypotension or a direct effect of the drug. | 1. Assess for adequate anesthetic depth; tachycardia can be a sign of light anesthesia. 2. Check for and correct hypotension. 3. Ensure adequate hydration. |
| Bradycardia (Slow Heart Rate) | Excessive anesthetic depth. | 1. Reduce the this compound dose. 2. Keep the animal warm. 3. If severe and accompanied by hypotension, consult a veterinarian about the use of an anticholinergic agent like atropine.[12] |
Troubleshooting Neurological Complications
| Observed Problem | Potential Cause | Recommended Action |
| Muscle Twitching or Seizure-like Activity | Excitatory effects of this compound at certain doses or during emergence from anesthesia. | 1. Rule out other causes of seizure (e.g., hypoglycemia, hypoxia). 2. Ensure adequate anesthetic depth. If occurring during emergence, allow for a quiet and calm recovery environment. 3. If seizures are prolonged or severe, discontinue this compound and consult with a veterinarian. Consider alternative anesthetics for future procedures. |
| Prolonged Recovery | Cumulative effects of the drug, especially after high doses or long procedures; individual variation in metabolism. | 1. Maintain the animal in a warm, quiet, and dark environment. 2. Continue to monitor vital signs until the animal is fully ambulatory. 3. Provide fluid support to aid in drug clearance. 4. Ensure easy access to food and water once the animal is conscious. |
Experimental Protocols
Generalized Protocol for Chronic Intermittent this compound Administration in Rodents
This protocol is a general guideline and must be adapted based on the specific research question, animal species and strain, and institutional animal care and use committee (IACUC) guidelines.
-
Animal Preparation:
-
Drug Preparation:
-
Anesthetic Induction:
-
Administer the initial induction dose of this compound intraperitoneally (IP) or intravenously (IV). A common starting dose for mice is 50-90 mg/kg IP.
-
Assess the depth of anesthesia using the pedal withdrawal reflex (toe pinch). Anesthesia is adequate when there is no response.
-
-
Maintenance of Anesthesia (for procedures longer than 10-15 minutes):
-
Administer supplemental doses of this compound at approximately one-quarter to one-third of the initial induction dose as needed to maintain the surgical plane of anesthesia.
-
Monitor the animal continuously for depth of anesthesia and vital signs.
-
-
Post-Procedure Care and Monitoring:
-
Place the animal in a clean, warm cage for recovery. Use a heating pad set to a low temperature to prevent hypothermia.[14]
-
Monitor the animal every 15 minutes until it is fully ambulatory.[10]
-
Provide easy access to food and water.
-
For repeated procedures, allow for a sufficient recovery period between anesthetic events and monitor for any cumulative adverse effects.
-
Quantitative Data on Anesthetic Doses and Parameters
The following table provides a summary of recommended starting doses for this compound and normal physiological parameters for commonly used rodent models. These values should be used as a starting point and adjusted based on individual animal response.
| Parameter | Mouse | Rat |
| This compound Induction Dose (IP) | 50 - 90 mg/kg | 40 - 60 mg/kg |
| Normal Respiratory Rate (breaths/min) | 100 - 230 | 70 - 115 |
| Anesthetized Respiratory Rate (breaths/min) | 55 - 100 | 50 - 80 |
| Normal Heart Rate (beats/min) | 325 - 780 | 250 - 450 |
| Anesthetized Heart Rate (beats/min) | 200 - 400 | 200 - 350 |
| Normal Body Temperature (°C) | 36.5 - 38.0 | 35.9 - 37.5 |
Note: Data is compiled from various sources and represents approximate ranges. Actual values can vary based on strain, age, and health status.
Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound enhances GABAergic inhibition by binding to the GABA-A receptor.
Experimental Workflow for Minimizing Side Effects
References
- 1. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Analysis of Cardiovascular Changes and Arterial Blood Gases in Patients Resistant to this compound Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Barbiturate - Wikipedia [en.wikipedia.org]
- 8. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Anesthetic neurotoxicity--clinical implications of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
Technical Support Center: Monitoring Anesthesia Depth with Methohexital in Rats
This guide provides researchers, scientists, and drug development professionals with technical support for monitoring anesthesia depth in rats when using Methohexital. It includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce anesthesia?
This compound is an ultra-short-acting barbiturate anesthetic.[1] It works by enhancing the effects of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), at the GABA-A receptor. This action increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability, which results in sedation and anesthesia.[2]
Q2: What are the recommended doses of this compound for anesthesia in rats?
Dosage can vary based on the desired depth and duration of anesthesia. One study in rats used intraperitoneal (IP) injections of 10, 20, or 40 mg/kg.[3] For intravenous (IV) administration, a dose of 2 mg/rat (in a 10 mg/ml solution) has been used to assess catheter patency, indicated by a total loss of muscle tone within 3 seconds.[1] Always start with the lower end of the dose range and titrate to effect for your specific experimental needs.
Q3: How quickly does this compound work and how long does the anesthesia last?
This compound has a rapid onset of action. Following IV administration, peak brain concentrations are reached within 30 seconds.[2] The duration of anesthesia is short, typically around 5 to 10 minutes, due to rapid redistribution of the drug from the brain to other tissues.[4]
Monitoring Anesthetic Depth
Q4: What are the key physiological parameters to monitor in a rat under this compound anesthesia?
Continuous monitoring of vital signs is crucial. Key parameters include:
-
Respiratory Rate: A normal respiratory rate for an awake rat is 70-110 breaths per minute.[5] Under anesthesia, a 50% reduction can be acceptable.[6] A rate below 70 breaths/min may indicate the animal is too deep, while a rate above 110 breaths/min might suggest the anesthesia is too light.[5]
-
Heart Rate: The normal heart rate for a rat is 260-500 beats per minute.[5]
-
Body Temperature: Normal rectal temperature is between 35.9°C and 37.5°C (96.6°F - 99.5°F).[5] Rodents are prone to hypothermia under anesthesia, so providing a heat source is essential.
-
Mucous Membrane Color: Gums and other mucous membranes should be pink, indicating adequate oxygenation. Pale or blue coloration is a sign of poor perfusion or hypoxia.[5]
Q5: What reflexes should be checked to assess the depth of anesthesia?
Assessing reflexes is a primary method for determining anesthetic depth.
-
Pedal Withdrawal Reflex (Toe Pinch): This is a response to a painful stimulus. A firm pinch of the toe or footpad should not elicit a withdrawal of the limb in a surgically anesthetized rat.[6] The absence of this reflex is a key indicator of surgical anesthesia.
-
Corneal Reflex: Gently touching the cornea with a sterile object should elicit a blink reflex. The absence of this reflex indicates a deep plane of anesthesia.[6]
-
Righting Reflex: When placed on its back, a conscious rat will immediately try to right itself. The loss of the righting reflex is an early sign of anesthetic induction.[3]
Quantitative Data
The following table summarizes the anesthetic response to different intraperitoneal doses of this compound in rats.
| Dose (mg/kg IP) | Anesthetic Response |
| 10 | Onset of anesthesia (loss of righting reflex), absence of response to painful stimulus, and sleep time were monitored.[3] |
| 20 | Onset of anesthesia, analgesia, and sleep time were monitored.[3] |
| 40 | Onset of anesthesia, analgesia, and sleep time were monitored.[3] |
Experimental Protocols
Protocol 1: General Anesthesia Monitoring in Rats
-
Pre-Anesthetic Preparation:
-
Acclimatize the rat to the laboratory environment for at least 48 hours before the procedure.[6]
-
Weigh the rat to ensure accurate drug dosage calculation.[7]
-
Fasting is generally not required for rodents due to their high metabolic rate. If fasting is necessary, it should be limited to 2-3 hours, and water should not be restricted.[6]
-
Apply a sterile ophthalmic lubricant to the eyes to prevent corneal drying.[8]
-
-
Anesthetic Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal or intravenous).
-
For IP injection, hold the rat in a head-down position and insert a 22-27 gauge needle into the lower left abdominal quadrant.[6]
-
-
Intra-Anesthetic Monitoring:
-
Post-Anesthetic Recovery:
Protocol 2: General Guide for EEG/BIS Monitoring in Anesthetized Rodents
-
Electrode Placement:
-
After inducing anesthesia, place subdermal needle electrodes or non-invasive surface electrodes on the rat's scalp. For BIS monitoring, a sensor is typically placed on the forehead.[9]
-
Ensure good electrical contact to obtain a clear signal.
-
-
Data Acquisition:
-
Connect the electrodes to an EEG or BIS monitor.
-
Begin recording the electrical activity of the brain. The BIS monitor will provide a numerical value between 0 (cortical silence) and 100 (fully awake).[10]
-
-
Interpreting the Data:
-
In humans, BIS values between 40 and 60 are generally considered indicative of an adequate depth of surgical anesthesia.[10] These values may need to be validated and adjusted for rats under this compound anesthesia.
-
Correlate the EEG/BIS readings with the physiological parameters and reflex responses to establish a reliable measure of anesthetic depth for your experimental setup.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rat is too light (moving, vocalizing, positive pedal withdrawal reflex) | - Insufficient dose of this compound.- Rapid metabolism of the drug. | - Administer a supplemental dose of this compound (e.g., one-quarter to one-half of the initial induction dose).- Consider a continuous infusion for longer procedures if the initial bolus is insufficient.[3] |
| Rat is too deep (respiratory rate < 35 breaths/min, pale mucous membranes, weak pulse) | - Overdose of this compound.- Synergistic effects with other administered drugs. | - Immediately cease administration of this compound.- Provide respiratory support with a ventilator if necessary.- Administer warmed subcutaneous or intraperitoneal fluids to aid in drug clearance and support circulation.[6] |
| Respiratory Depression or Apnea | - Inherent side effect of barbiturates, especially at higher doses.[2] | - Ensure a patent airway.- If breathing is shallow or has stopped, provide positive pressure ventilation with a bag-valve-mask or a mechanical ventilator.- Monitor oxygen saturation with a pulse oximeter if available. |
| Hypotension (low blood pressure) | - Vasodilation and decreased cardiac output caused by this compound.[2] | - Administer IV fluids to increase circulatory volume.- Reduce the concentration of this compound if using a continuous infusion. |
| Hypothermia (rectal temperature < 35.9°C) | - High surface area to body mass ratio in rodents leading to rapid heat loss under anesthesia. | - Use a circulating warm water blanket, heating pad, or other heat source to maintain body temperature.- Cover the rat with a surgical drape to minimize heat loss.[11] |
| Unexpectedly rapid recovery | - this compound is an ultra-short-acting anesthetic.[4] | - Be prepared to administer supplemental doses or switch to a continuous infusion if a longer duration of anesthesia is required. |
Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Workflow for monitoring and adjusting anesthesia depth.
References
- 1. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. medstarhealth.org [medstarhealth.org]
- 10. ovid.com [ovid.com]
- 11. parklandscientific.com [parklandscientific.com]
Technical Support Center: Reversal of Prolonged Methohexital-Induced Sedation
This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter prolonged sedation with methohexital in their experiments. The following information is intended to serve as a reference for troubleshooting and implementing potential reversal strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce sedation?
This compound is an ultra-short-acting barbiturate used for the induction of anesthesia and procedural sedation.[1][2] Its primary mechanism of action is to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][4] By binding to a specific site on the receptor, this compound increases the duration that the associated chloride ion channel remains open, leading to hyperpolarization of the neuron and decreased neuronal excitability.[3][5]
Q2: What are the potential causes of prolonged sedation with this compound in research animals?
Several factors can contribute to prolonged recovery from this compound anesthesia, including:
-
Overdose: Administering a dose higher than required for the intended level of sedation.
-
Strain and Species Variability: Different strains and species of laboratory animals can exhibit varied sensitivity to this compound.
-
Metabolic Rate: Animals with slower metabolic rates may clear the drug more slowly.
-
Hypothermia: Anesthesia can induce hypothermia, which in turn can slow drug metabolism and prolong recovery.
-
Underlying Health Conditions: Hepatic or renal impairment can significantly delay drug clearance.
-
Drug Interactions: Concurrent administration of other central nervous system depressants can potentiate and prolong the effects of this compound.[6]
Q3: Are there specific reversal agents for this compound?
While there is no single FDA-approved specific antagonist for barbiturates in the same way flumazenil is for benzodiazepines, several agents with central nervous system stimulant or GABA-A antagonistic properties have been investigated for reversing barbiturate-induced sedation. These include bemegride, aminophylline, and doxapram.
Q4: How do the potential reversal agents work?
-
Bemegride: Acts as a central nervous system stimulant and is considered a non-competitive antagonist at the GABA-A receptor.[7][8] It is thought to counteract the inhibitory effects of barbiturates, leading to increased neuronal excitability.[7][9]
-
Aminophylline: This compound is an adenosine receptor antagonist and a phosphodiesterase inhibitor.[10] Its reversal effects are believed to be mediated by blocking adenosine receptors in the central nervous system, which counteracts the sedative effects of drugs like barbiturates.[11]
-
Doxapram: Primarily a respiratory stimulant, doxapram acts on peripheral carotid chemoreceptors and the medullary respiratory centers to increase respiratory rate and tidal volume.[2][12][13] This can help to counteract the respiratory depression often associated with barbiturate overdose.
Troubleshooting Guide for Prolonged this compound Sedation
This guide provides a step-by-step approach to managing an animal experiencing prolonged sedation after this compound administration.
1. Initial Assessment and Supportive Care:
-
Monitor Vital Signs: Continuously monitor respiratory rate, heart rate, and body temperature.[1][13] A drop in these parameters can indicate excessive anesthetic depth.
-
Maintain Body Temperature: Rodents are particularly susceptible to hypothermia under anesthesia.[14] Use a circulating warm water blanket or other regulated heat source to maintain normothermia (36.0°C to 38.0°C for mice).[13]
-
Ensure a Patent Airway: Check for any signs of airway obstruction.[15]
-
Provide Supplemental Oxygen: If respiratory depression is evident, provide supplemental oxygen.
2. Rule Out Other Causes:
-
Check Anesthetic Equipment: If using an inhalant anesthetic in combination with this compound, ensure the vaporizer is turned off and the system is flushed.[2]
-
Review Drug Administration: Double-check the dose of this compound and any other administered drugs to rule out a calculation error.
3. Consider Administration of a Reversal Agent:
If supportive care is insufficient and the animal's vital signs are compromised, the use of a reversal agent may be considered. The choice of agent and dosage should be made carefully based on the specific circumstances and available literature.
Experimental Protocols for Reversal
The following protocols are suggested based on available data for barbiturate reversal in animal models. It is crucial to note that these are not universally validated protocols for this compound and should be adapted and optimized for your specific experimental conditions.
This compound Sedation Protocol (for Rats)
-
Anesthetic: this compound Sodium
-
Dose: 60 mg/kg, intraperitoneal (i.p.) injection.[16]
-
Monitoring: Assess anesthetic depth using the pedal withdrawal (toe pinch) reflex.[1][3] Monitor respiratory rate and body temperature throughout the procedure.[13]
Reversal Agent Protocols (Administered Intravenously)
| Reversal Agent | Proposed Dosage Range (Rodents) | Route of Administration |
| Bemegride | 5 - 10 mg/kg | Intravenous (IV) |
| Aminophylline | 2 - 6 mg/kg | Intravenous (IV) |
| Doxapram | 1 - 5 mg/kg | Intravenous (IV) |
Note: The intravenous route is preferred for rapid onset of action in a critical situation.
Experimental Workflow for Evaluating Reversal Agents
Caption: Experimental workflow for testing reversal agents for this compound sedation.
Signaling Pathways
This compound's Mechanism of Action at the GABA-A Receptor
This compound enhances the inhibitory effects of GABA by binding to the GABA-A receptor, a ligand-gated ion channel. This binding event increases the duration of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.[3][4]
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. Video: Anesthesia Induction and Maintenance in Laboratory Animals [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. GABAA receptors as targets for anaesthetics and analgesics and promising candidates to help treat coronavirus infections: A mini‐review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Barbiturate - Wikipedia [en.wikipedia.org]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Troubleshooting During Anesthesia Part I - WSAVA 2015 Congress - VIN [vin.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Contextually Induced Drug Seeking During Protracted Abstinence in Rats - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Methohexital Anesthesia for Long-Duration Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis to methohexital during long-duration experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as an anesthetic?
A1: this compound is a short-acting barbiturate used for the induction and maintenance of anesthesia. Its primary mechanism of action is to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] By binding to the GABA-A receptor, this compound increases the duration of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[1][2] At higher concentrations, it can also directly activate the GABA-A receptor.[1]
Q2: What is tachyphylaxis and why does it occur with this compound in long-duration experiments?
A2: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. While the documentation on this compound-specific tachyphylaxis is limited, the underlying mechanism is likely due to pharmacodynamic changes at the GABA-A receptor.[3] Continuous or frequent stimulation of GABA-A receptors by this compound can lead to receptor desensitization, a state where the receptor becomes less responsive to the drug.[2][4][5] This desensitization is a key factor in the development of tolerance to barbiturates.[3]
Q3: What are the signs of this compound tachyphylaxis during an experiment?
A3: Researchers may observe a decreased anesthetic effect at the established infusion rate or bolus dose. This can manifest as:
-
Increased frequency of spontaneous movement.
-
Physiological responses to stimuli that were previously non-responsive (e.g., changes in heart rate, blood pressure).
-
The need to progressively increase the infusion rate or administer more frequent boluses to maintain the desired depth of anesthesia.
Q4: How can I differentiate tachyphylaxis from other issues like inadequate initial dosing?
A4: Tachyphylaxis is characterized by a diminishing response to a previously effective dose over time. If the initial dose never achieved the desired level of anesthesia, the issue is more likely related to initial underdosing or individual variation in drug metabolism. Close monitoring of anesthetic depth from the start of the procedure is crucial for differentiation.
Troubleshooting Guides
Issue: Loss of Anesthetic Depth During Continuous Infusion
Possible Cause: Development of tachyphylaxis to this compound.
Troubleshooting Steps:
-
Confirm Proper Catheter Placement and Infusion Pump Function: Ensure the intravenous line is patent and the infusion pump is calibrated and delivering the correct volume.
-
Assess Anesthetic Depth: Use reliable indicators of anesthetic depth appropriate for the animal model (e.g., pedal withdrawal reflex, palpebral reflex, heart rate, and respiratory rate monitoring).
-
Incremental Dose Increase: If tachyphylaxis is suspected, a cautious, incremental increase in the this compound infusion rate may be necessary. Monitor the animal's vital signs closely during any dose adjustment.
-
Consider Adjunctive Anesthetics: Instead of continually increasing the this compound dose, consider adding a low dose of an adjunctive agent from a different drug class. This can help maintain anesthesia while minimizing the dose of this compound. (See Table 2 for options).
-
Switch to an Alternative Anesthetic: If tachyphylaxis is pronounced and difficult to manage, switching to a different primary anesthetic may be the most effective solution for the remainder of the experiment.
Issue: Requirement for Increasingly Frequent Bolus Injections
Possible Cause: Rapid development of tachyphylaxis.
Troubleshooting Steps:
-
Evaluate Bolus Dose and Interval: Review the current bolus dose and the time interval between injections. Shorter intervals and the need for larger boluses are indicative of tachyphylaxis.
-
Transition to a Continuous Infusion: A continuous rate infusion (CRI) can provide a more stable plane of anesthesia and may help to mitigate the sharp peaks and troughs in drug concentration that can contribute to rapid tachyphylaxis with bolus dosing.
-
Implement a Multi-modal Anesthetic Protocol: Combine this compound with other classes of drugs, such as opioids for analgesia or alpha-2 agonists for sedation, to reduce the overall requirement for this compound.[6]
Data Presentation
Table 1: this compound Dosing and Administration for Long-Duration Anesthesia
| Parameter | Recommendation |
| Induction Dose (IV) | 1 - 1.5 mg/kg[7] |
| Maintenance by Intermittent IV Injection | 20 - 40 mg every 4 - 7 minutes[7][8] |
| Maintenance by Continuous IV Infusion | Start with a 0.2% solution at approximately 3 mL/minute, then titrate to effect.[7][9] |
| Preparation of 0.2% Infusion | Add 500 mg of this compound to 250 mL of 5% Dextrose or 0.9% NaCl.[7][9] |
Note: These are starting recommendations and should be adjusted based on the specific experimental model, species, and individual animal response. For longer procedures, a gradual reduction in the rate of administration is recommended.[7][9]
Table 2: Alternative and Adjunctive Anesthetic Agents
| Agent Class | Example Drugs | Rationale for Use |
| Inhalant Anesthetics | Isoflurane, Sevoflurane | Different mechanism of action, allowing for this compound dose reduction.[10] |
| Dissociative Anesthetics | Ketamine | Can provide analgesia and supplement the hypnotic effects of this compound.[11][12] |
| Alpha-2 Adrenergic Agonists | Xylazine, Dexmedetomidine | Provide sedation and analgesia, reducing the required dose of the primary anesthetic.[11][12] |
| Opioids | Fentanyl, Buprenorphine | Provide potent analgesia, which is a critical component of a balanced anesthetic protocol.[13] |
| Other Intravenous Anesthetics | Propofol | A short-acting anesthetic with a different pharmacological profile that can be used as an alternative.[10] |
Experimental Protocols
Protocol 1: Managing Tachyphylaxis with an Adjunctive Agent
-
Establish a Stable Plane of Anesthesia: Induce anesthesia with this compound (1-1.5 mg/kg IV) and maintain with a continuous rate infusion (CRI) of a 0.2% solution, titrated to effect.
-
Monitor Anesthetic Depth: Continuously monitor vital signs and reflexes.
-
Identify Tachyphylaxis: If signs of lightening anesthesia occur despite a constant infusion rate, confirm tachyphylaxis.
-
Administer Adjunctive Agent: Administer a low dose of an adjunctive agent (e.g., a bolus of fentanyl or a low-rate infusion of ketamine).
-
Adjust this compound Infusion: Following administration of the adjunctive agent, the required this compound infusion rate may be able to be reduced. Titrate the this compound CRI to the lowest effective rate to maintain the desired anesthetic depth.
-
Continuous Monitoring: Continue to closely monitor the animal for the remainder of the procedure, making adjustments as necessary.
Protocol 2: Transitioning to an Inhalant Anesthetic
-
Initial Anesthesia with this compound: Induce and maintain anesthesia with this compound as described in Protocol 1.
-
Prepare for Transition: If significant tachyphylaxis develops and requires frequent and large dose increases, prepare to transition to an inhalant anesthetic.
-
Introduce Inhalant: While continuing the this compound infusion, introduce isoflurane or sevoflurane at a low concentration via a precision vaporizer and an appropriate breathing circuit.
-
Gradually Wean this compound: As the inhalant anesthetic takes effect, gradually decrease the this compound infusion rate.
-
Discontinue this compound: Once a stable plane of anesthesia is achieved with the inhalant, the this compound infusion can be discontinued.
-
Maintain with Inhalant: Maintain anesthesia with the inhalant agent for the remainder of the experiment, adjusting the concentration as needed.
Mandatory Visualization
Caption: Signaling pathway of this compound at the GABA-A receptor and the proposed mechanism of tachyphylaxis.
Caption: Experimental workflow for addressing this compound tachyphylaxis during long-duration procedures.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABA - Wikipedia [en.wikipedia.org]
- 3. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and Regulatory Mechanisms of Desensitization and Resensitization of GABAA Receptors with a Special Reference to Propofol/Barbiturate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and Regulatory Mechanisms of Desensitization and Resensitization of GABAA Receptors with a Special Reference to Propofol/Barbiturate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Management of the difficult to sedate patient in the Intensive Care Setting | Medicina Intensiva [medintensiva.org]
- 7. drugs.com [drugs.com]
- 8. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 10. Anesthesia and Analgesia Recommendations | Office of Research [bu.edu]
- 11. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 12. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brevital (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Validation & Comparative
Methohexital vs. Propofol: A Comparative Guide for Short-Term Anesthesia in Animal Research
For researchers and scientists utilizing animal models, the choice of anesthetic is a critical decision that can significantly impact experimental outcomes, animal welfare, and data validity. Both methohexital and propofol are widely used short-acting intravenous anesthetics, each with a distinct profile of effects. This guide provides an objective, data-driven comparison of these two agents to aid in the selection of the most appropriate anesthetic for specific research needs.
Mechanism of Action
Both this compound, a barbiturate, and propofol, an alkylphenol, exert their anesthetic effects primarily by enhancing the activity of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A), the principal inhibitory neurotransmitter receptor in the central nervous system.[1] By binding to the GABA-A receptor, these drugs increase the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability, which results in sedation and hypnosis.[1]
This compound potentiates the inhibitory actions of GABA by increasing the duration for which the chloride channel remains open.[1] At higher concentrations, it can directly activate the receptor. Propofol also enhances GABA's effects but is thought to do so by increasing the frequency of the chloride channel opening.
Pharmacokinetic Profile
The rapid onset and short duration of action for both drugs make them suitable for brief procedures. However, their pharmacokinetic profiles differ, particularly in metabolism and recovery characteristics. Propofol's clearance is faster, which may contribute to a quicker and smoother recovery.[2]
| Parameter | This compound | Propofol | Animal Model | Citation |
| Induction Time | ~30 seconds (IV) | 30-60 seconds (IV) | General | [3][4] |
| Duration of Action | 5-10 minutes | ~20 minutes | Dogs | [3][5] |
| Metabolism | Hepatic | Hepatic (and extrahepatic) | General | [6] |
| Recovery Time | Rapid, but potential for excitement | Rapid and generally smooth | Dogs, Humans | [2][5][7] |
Comparative Physiological Effects
The physiological effects of this compound and propofol, particularly on the cardiovascular and respiratory systems, are a primary consideration for researchers. Propofol generally causes more significant hypotension and respiratory depression compared to this compound, while this compound is more likely to cause an increase in heart rate.[7][8]
| Physiological Parameter | This compound | Propofol | Animal Model | Citation |
| Heart Rate | Increased | Generally stable or decreased | Dogs, Humans | [7][8][9][10][11] |
| Blood Pressure | Generally stable, potential decrease | Dose-dependent decrease (hypotension) | Dogs, Humans | [7][12] |
| Respiratory System | Dose-dependent respiratory depression, apnea, hiccoughs | Dose-dependent respiratory depression, apnea | General | [1][13][14] |
| Other Effects | Muscle tremors, seizure-like activity | Pain on injection, smooth induction | Dogs | [5][9][10][11][13] |
Experimental Protocols
Detailed experimental design is crucial for reproducible results. Below are sample protocols for intravenous administration in dogs. Doses should always be titrated to effect based on the individual animal's response and the depth of anesthesia required.
This compound Administration (Example: Dog)
-
Pre-anesthetic Preparation: Ensure the animal is healthy and fasted appropriately. Place an intravenous catheter. Pre-medication with a sedative or tranquilizer can reduce the incidence of excitement during recovery.[15]
-
Induction: Administer this compound intravenously. A typical induction dose is 7.4 mg/kg, administered to effect.[9] Administration should be relatively rapid to avoid excitement.[5]
-
Maintenance: For procedures lasting longer than the initial induction dose (5-7 minutes), anesthesia can be maintained with intermittent boluses (e.g., 20-40 mg as needed) or a continuous infusion.[4]
-
Monitoring: Continuously monitor heart rate, respiratory rate, blood pressure, and temperature throughout the procedure.[16]
Propofol Administration (Example: Dog)
-
Pre-anesthetic Preparation: As with this compound, ensure proper animal preparation and IV access. Pre-medication can reduce the required dose of propofol.[6]
-
Induction: Administer propofol intravenously, slowly, and titrate to effect over 30-60 seconds.[6] A rapid injection increases the risk of apnea.[6] A typical induction dose is 6.8 mg/kg.[9]
-
Maintenance: Anesthesia can be maintained with a constant rate infusion, typically dosed at 0.1 to 0.6 mg/kg/min.[3]
-
Monitoring: Closely monitor cardiovascular and respiratory parameters. Be prepared to provide respiratory support, as apnea is a common side effect.[14]
Adverse Effects and Clinical Considerations
The choice between this compound and propofol often involves balancing their respective side effect profiles.
-
This compound: A significant concern with this compound is the potential for excitatory phenomena such as muscle tremors, hiccoughs, and seizure-like activity, which has been observed in up to 25% of dogs in some studies.[9][10][11][13] It is generally advised to avoid this compound in animals with a history of seizure disorders.[5]
-
Propofol: The primary adverse effects of propofol are dose-dependent respiratory depression (including apnea) and hypotension.[14] Pain on injection is also a common side effect.[13] However, induction is typically smooth and excitement-free.[3]
Conclusion and Recommendations
Both this compound and propofol are effective agents for short-term anesthesia in animal research. The optimal choice depends on the specific requirements of the experimental protocol and the health status of the animal.
Propofol is often recommended due to its smooth induction and recovery profile, making it a good general-purpose agent, especially for sensitive procedures.[9][10][11] However, researchers must be equipped to manage its potent cardiorespiratory depressant effects.
This compound may be a suitable alternative when maintaining stable blood pressure is a priority and when the potential for excitatory side effects is acceptable or can be mitigated with pre-medication. Its use facilitates shorter examination times.[9][10][11] It should be avoided in animals prone to seizures.
Ultimately, the decision should be made after careful consideration of the factors outlined in this guide. Pilot studies may be warranted to determine the most suitable agent for a novel experimental model or procedure.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound versus propofol for outpatient anesthesia part II: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Propofol (PropoFlo®, Rapinovet®) for Dogs and Cats [petplace.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Injectable Anesthetic Agents | Veterian Key [veteriankey.com]
- 6. zoetisus.com [zoetisus.com]
- 7. Comparison of propofol with this compound for outpatient anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of propofol and this compound for deep sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of this compound and propofol as induction agents for evaluation of laryngeal function in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of this compound and propofol as induction agents for evaluation of laryngeal function in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A randomized controlled trial comparing this compound and propofol for induction in patients receiving angiotensin axis blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of induction with and first hour of recovery from brief propofol and this compound anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medycynawet.edu.pl [medycynawet.edu.pl]
- 15. vetlexicon.com [vetlexicon.com]
- 16. Magnetic motor evoked potentials during this compound anesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methohexital and Etomidate in Electroconvulsive Therapy: Effects on Seizure Duration
For Researchers, Scientists, and Drug Development Professionals
Electroconvulsive therapy (ECT) remains a highly effective treatment for severe, treatment-resistant psychiatric disorders. The choice of anesthetic agent is a critical component of the ECT procedure, as it can significantly influence the primary therapeutic mechanism: the induced seizure. This guide provides an objective comparison of two commonly used anesthetic agents, Methohexital and Etomidate, with a focus on their differential effects on seizure duration, supported by experimental data.
Quantitative Data Summary
The following table summarizes quantitative data from comparative studies on the effects of this compound and Etomidate on seizure duration during ECT.
| Anesthetic Agent | Mean EEG Seizure Duration (seconds) | Mean Motor Seizure Duration (seconds) | Key Findings & Citations |
| This compound | Varies across studies, generally shorter than Etomidate. | Varies across studies, generally shorter than Etomidate. | Considered a standard agent for ECT, but may have more pronounced anticonvulsant properties compared to Etomidate.[1] |
| Etomidate | Consistently longer than this compound. One study reported an increase of approximately 13 seconds.[1][2][3] | Consistently longer than this compound. One study reported an increase of approximately 7 seconds.[1][2][3] | Associated with longer seizure durations, which may be beneficial in patients with a high seizure threshold.[4] However, it may also be associated with a higher incidence of side effects such as myoclonus and postictal agitation.[4] |
Experimental Protocols
The following outlines a typical experimental protocol for a comparative study of this compound and Etomidate in ECT.
1. Patient Selection:
-
Patients diagnosed with a major depressive episode, bipolar disorder, or schizophrenia requiring ECT are recruited.
-
Inclusion criteria typically include age (e.g., 18-65 years) and fitness to undergo general anesthesia.
-
Exclusion criteria often include neurological conditions that could affect seizure threshold or duration, and known allergies to the anesthetic agents.
2. Anesthesia and ECT Procedure:
-
Patients are randomly assigned to receive either this compound or Etomidate for anesthesia during their ECT course.
-
Pre-medication may include an anticholinergic agent like glycopyrrolate or atropine to minimize oral secretions and bradycardia.[5]
-
Anesthesia is induced with either intravenous this compound (typically 1.0-1.5 mg/kg) or Etomidate (typically 0.15-0.3 mg/kg).[6][7]
-
Following the loss of consciousness, a muscle relaxant such as succinylcholine is administered to prevent motor convulsions.[8]
-
The patient's ventilation is supported with 100% oxygen via a face mask.[9]
-
Bilateral or unilateral electrode placement is used to deliver the electrical stimulus to induce a seizure.[8]
3. Data Collection and Analysis:
-
Electroencephalogram (EEG) is used to monitor the duration of the cerebral seizure.
-
Motor seizure duration is typically measured by observing the convulsive movements in a limb isolated from the effects of the muscle relaxant with a blood pressure cuff.
-
Statistical analysis is performed to compare the mean seizure durations between the this compound and Etomidate groups.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in Graphviz DOT language.
Discussion
The choice between this compound and Etomidate for ECT anesthesia involves a trade-off between seizure duration and potential side effects. Etomidate consistently produces longer seizures, which may be advantageous in patients who have a high seizure threshold or have had brief or missed seizures with other agents.[4] However, clinicians should be aware of the potential for increased myoclonus and postictal agitation with Etomidate.[4]
This compound, while having a greater anticonvulsant effect that may shorten seizure duration compared to Etomidate, remains a widely accepted standard for ECT anesthesia due to its favorable recovery profile.[1] The decision of which agent to use should be individualized based on the patient's clinical needs, previous response to ECT, and any co-existing medical conditions. Further research is warranted to fully elucidate the clinical implications of the differences in seizure duration produced by these two agents on the overall efficacy of ECT.
References
- 1. The influence of anaesthetic choice on seizure duration of electroconvulsive therapy; etomidate versus this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of etomidate and this compound as anesthetic agents for continuation and maintenance electroconvulsive therapy: A retrospective analysis of seizure quality and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaesthesia for electroconvulsive therapy: An overview with an update on its role in potentiating electroconvulsive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ectresources.org [ectresources.org]
- 7. droracle.ai [droracle.ai]
- 8. Electroconvulsive therapy - Wikipedia [en.wikipedia.org]
- 9. Anesthetic Considerations in Electroconvulsive Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Methohexital-Induced Sedation in Rats Using EEG Monitoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methohexital-induced sedation with other commonly used sedative agents in rats, focusing on the validation of their effects through electroencephalogram (EEG) monitoring. The information presented herein is intended to assist researchers in selecting the appropriate sedative for their experimental needs, with a clear understanding of its electrophysiological signature.
Introduction
This compound, a short-acting barbiturate, is utilized in research for its rapid onset and brief duration of action. It exerts its sedative and anesthetic effects primarily by acting on the central nervous system. Understanding its impact on brain activity, as measured by EEG, is critical for the proper design and interpretation of preclinical studies. This guide compares the EEG effects of this compound with those of propofol, another short-acting anesthetic with a different mechanism of action.
Mechanism of Action: GABAergic Inhibition
This compound's primary mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron. This compound binds to a specific site on the GABA-A receptor, increasing the duration the chloride channel remains open.[1][2] This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and resulting in central nervous system depression, manifesting as sedation and anesthesia.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway of GABA-A receptor modulation by agents like this compound.
Comparative EEG Effects of Sedatives in Rats
The sedative and anesthetic effects of various compounds can be quantitatively assessed by analyzing changes in the power of different EEG frequency bands. Below is a comparison of the reported effects of this compound and propofol on the rat EEG.
| Sedative Agent | Dosage (in rats) | Delta (1-4 Hz) Power | Theta (4-8 Hz) Power | Alpha (8-13 Hz) Power | Beta (13-30 Hz) Power | Gamma (30-100 Hz) Power | Reference |
| This compound | Not specified in rats; 4-7 mg in humans (intracarotid) | Increased | Increased | Increased | Increased | - | [1] |
| Propofol | 60 mg/kg/h IV | Decreased | Decreased | Decreased | Decreased | - | [3] |
Note: Quantitative EEG data for this compound in rats is limited in the reviewed literature. The data presented is from a human study and may not be directly translatable to rats.
At sedative doses in humans, barbiturates like this compound are known to cause an increase in beta frequency activity.[4] At deeper anesthetic planes in humans, this compound induces an increase in the fractional power of the 0.5-2 Hz frequency band.[5] In contrast, propofol at anesthetic doses in rats leads to a general depression of activity across all EEG frequency bands.[3]
Experimental Protocols
Accurate and reproducible EEG data acquisition is fundamental to the validation of sedative effects. The following is a generalized protocol for EEG monitoring in rats for pharmacological studies.
Surgical Implantation of EEG Electrodes
-
Animal Preparation : Adult male Sprague-Dawley rats (250-300g) are typically used.[3] Animals are housed individually with ad libitum access to food and water on a 12-hour light/dark cycle.[2]
-
Anesthesia : Surgery is performed under general anesthesia, for example, with pentobarbital (60 mg/kg, i.p.).[2]
-
Electrode Placement : Miniature stainless-steel screw electrodes are implanted through the skull over specific cortical areas.[2] A common configuration involves placing four electrodes 1.5 mm lateral to the sagittal suture at various anterior-posterior coordinates relative to lambda.[2] A reference electrode is often placed over the cerebellum.
-
Headmount Assembly : The electrode wires are soldered to a miniature plug, which is then secured to the skull using dental cement and additional anchor screws.[2]
-
Post-operative Care : A recovery period of at least one week is allowed post-surgery, during which the animals are handled and habituated to the recording setup.[3]
EEG Recording and Data Analysis
-
Habituation : Rats are habituated to the recording chamber, which is typically a soundproof and electrically shielded enclosure.[3]
-
Recording : For baseline recordings, freely moving rats are connected to the EEG recording system via a flexible cable and commutator to allow unrestricted movement.[3] EEG signals are amplified and filtered (e.g., 0.3-30 Hz for EEG).[3]
-
Drug Administration : After baseline recordings, the sedative agent is administered (e.g., intraperitoneally or intravenously), and EEG is continuously recorded to monitor the drug-induced changes.
-
Data Analysis : The recorded EEG is segmented into epochs and subjected to power spectral analysis, typically using a Fast Fourier Transform (FFT). The absolute and relative power in different frequency bands (Delta: 1-4 Hz, Theta: 4-8 Hz, Alpha: 8-13 Hz, Beta: 13-30 Hz, Gamma: 30-100 Hz) are calculated and compared between baseline and post-drug conditions.[6]
Experimental Workflow
The diagram below outlines the typical workflow for a study validating sedative effects using EEG in rats.
Conclusion
The validation of this compound-induced sedation in rats through EEG monitoring reveals distinct changes in brain electrical activity. While direct comparative studies in rats are limited, available data from human studies suggest that this compound, like other barbiturates, enhances beta-band activity at sedative doses. This contrasts with agents like propofol, which tend to cause a broad suppression of EEG power at anesthetic concentrations in rats. The choice of sedative for preclinical research should, therefore, be guided by the specific requirements of the study and an understanding of the compound's unique electrophysiological signature. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible studies to further characterize the neurophysiological effects of sedative and anesthetic agents.
References
- 1. Quantitative EEG is an objective, sensitive, and reliable indicator of transient anesthetic effects during Wada tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Closed-loop feedback control of this compound anesthesia by quantitative EEG analysis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Methohexital and Thiopental on Cardiac Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of two short-acting barbiturates, Methohexital and Thiopental, on cardiac tissue. The information presented is supported by experimental data to assist in understanding their distinct profiles and potential clinical implications.
Executive Summary
This compound and Thiopental, despite their structural similarities, exert opposing effects on the cardiac action potential duration (APD). Experimental evidence demonstrates that Thiopental prolongs the APD, whereas this compound shortens it.[1] These differential effects are primarily attributed to their distinct interactions with specific potassium ion channels in ventricular myocytes. Thiopental predominantly inhibits the inward rectifier potassium current (IK1) and the delayed rectifier potassium current (IK), leading to a longer repolarization phase.[1] In contrast, this compound minimally affects IK1 and significantly potentiates the delayed rectifier potassium current (IK), which accelerates repolarization and shortens the APD.[1] Neither anesthetic significantly impacts the transient outward potassium current (Ito) or the L-type calcium current (ICa-L).[1]
Comparative Electrophysiological Effects
The following tables summarize the key electrophysiological and cardiovascular effects of this compound and Thiopental based on available experimental data.
Table 1: Effects on Cardiac Action Potential and Ion Channels
| Parameter | This compound | Thiopental | Key Findings |
| Action Potential Duration (APD) | Shortens | Prolongs | This compound and Thiopental have opposite effects on the repolarization phase of the cardiac action potential.[1] |
| Inward Rectifier K+ Current (IK1) | Minimal inhibition of the inward component, no change in the outward component.[1] | Markedly depresses both inward and outward components.[1] | Thiopental's significant inhibition of IK1 contributes to the prolongation of the APD.[1] |
| Delayed Rectifier K+ Current (IK) | Significantly potentiates.[1] | Inhibits.[1] | The potentiation of IK by this compound is a primary reason for the shortening of the APD.[1] |
| Ultra-rapid Delayed Rectifier K+ Current (IKur) | Not explicitly studied. | Inhibits in a concentration-dependent manner (IC50 = 97 µM).[2] | This inhibition by Thiopental may also contribute to its APD-prolonging effect.[2] |
| Transient Outward K+ Current (Ito) | No significant effect.[1] | No significant effect.[1] | These drugs do not appear to modulate this current. |
| L-type Ca2+ Current (ICa-L) | No significant effect.[1] | No significant effect at concentrations that alter APD.[1] Some studies suggest inhibition at higher concentrations.[3][4] | The primary electrophysiological effects are not mediated through this channel. |
| Na+ Current (INa) | Not explicitly studied in a comparative context. | Inhibition only at high doses.[3] | Not a primary target at clinically relevant concentrations for anesthesia induction. |
Table 2: Cardiovascular Hemodynamic Effects
| Parameter | This compound | Thiopental | Key Findings |
| Heart Rate | Can cause fluctuations.[5] | Can cause fluctuations, with a tendency to increase heart rate.[6] | Both drugs can alter heart rate, and the response can be variable. |
| Blood Pressure | Can lead to hypotension through peripheral vasodilation.[7] | Can cause significant cardiovascular depression, leading to hypotension.[6] | Both agents can induce hypotension, a critical consideration in clinical use. |
| Myocardial Contractility | Negative inotropic effect.[7] | Negative inotropic effect.[4][5] | Both drugs can depress the contractile force of the heart muscle. |
Experimental Protocols
The primary experimental technique used to elucidate the effects of this compound and Thiopental on cardiac ion channels is the whole-cell patch-clamp technique performed on isolated ventricular myocytes.
Isolation of Ventricular Myocytes
-
Animal Model: Guinea pigs or rabbits are commonly used.
-
Heart Excision: The animal is heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.
-
Perfusion: The heart is perfused with a calcium-free solution to stop contractions, followed by an enzyme solution (e.g., collagenase) to digest the extracellular matrix.
-
Cell Dissociation: The ventricular tissue is then minced and gently agitated to release individual myocytes.
-
Cell Selection: Rod-shaped myocytes with clear striations are selected for electrophysiological recording.
Whole-Cell Patch-Clamp Recording
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with an internal solution.
-
Internal and External Solutions: The composition of the internal (pipette) and external (bath) solutions is crucial for isolating specific ion currents. For example, to record potassium currents, sodium and calcium channel blockers are included in the external solution.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane of a myocyte. Gentle suction is applied to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps (pulses) are applied to elicit specific ion channel currents, which are then recorded and amplified. The effects of this compound or Thiopental are studied by perfusing the myocyte with a solution containing the drug at a known concentration.
Signaling Pathways and Mechanisms of Action
The available evidence suggests that this compound and Thiopental exert their effects on cardiac ion channels through direct interaction rather than by modulating complex intracellular signaling cascades. The primary mechanism of action for barbiturates in the central nervous system involves the potentiation of GABAA receptor activity. However, in cardiac myocytes, their effects on ion channels appear to be more direct.
One study has suggested that Thiopental's inhibition of the Kir2.1 channel may be related to an interaction with phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that regulates the activity of many ion channels. This indicates a localized modulatory mechanism at the level of the cell membrane.
Below are diagrams illustrating the experimental workflow and the proposed direct interaction of these drugs with cardiac ion channels.
References
- 1. Ionic mechanisms mediating the differential effects of this compound and thiopental on action potential duration in guinea pig and rabbit isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of thiopental on ultra-rapid delayed rectifier K+ current in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of thiopental on contractile and electrophysiological properties of single canine left ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propofol and thiopental depression of myocardial contractility. A comparative study of mechanical and electrophysiologic effects in isolated guinea pig ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanical and electrophysiological effects of thiopental on rat cardiac left ventricular papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiopental alters contraction, intracellular Ca2+, and pH in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: Methohexital vs. Isoflurane for Stereotactic Surgery
For Researchers, Scientists, and Drug Development Professionals
The choice of anesthetic agent in stereotactic surgery is critical, demanding a delicate balance between profound intraoperative stability and rapid, predictable recovery for immediate postoperative neurological assessment. This guide provides an objective comparison of two commonly utilized anesthetics, the intravenous barbiturate methohexital and the volatile anesthetic isoflurane. The following analysis is based on available experimental data, focusing on their efficacy, recovery profiles, hemodynamic stability, and neurological outcomes.
At a Glance: Key Performance Indicators
| Parameter | This compound | Isoflurane | Key Findings |
| Primary Mechanism | Positive allosteric modulator of GABA-A receptors (increases duration of channel opening) | Positive allosteric modulator of GABA-A receptors (enhances GABA efficacy) | Both enhance inhibitory neurotransmission, but through slightly different actions on the GABA-A receptor.[1][2] |
| Recovery Profile | Rapid recovery and short duration of action. | Generally rapid recovery, but can be influenced by the duration of anesthesia. | Studies suggest this compound may have a slight edge in terms of faster immediate recovery and discharge readiness.[3] |
| Hemodynamic Stability | Can cause dose-dependent hypotension and cardiovascular depression.[4] | Dose-dependent peripheral vasodilation leading to a potential decrease in blood pressure. | Both agents require careful hemodynamic monitoring, with isoflurane's effects being more related to vasodilation. |
| Neurological Outcome (in Cerebral Ischemia) | Neuroprotective effects observed in moderate cerebral ischemia. | Demonstrates neuroprotective effects, particularly at higher concentrations in severe cerebral ischemia.[5] | In a preclinical model of incomplete cerebral ischemia, 2 MAC isoflurane showed better neurohistopathological outcomes in severe ischemia compared to this compound.[5] |
| Effect on Cerebral Metabolism | Reduces cerebral metabolic rate and inhibits accelerated glycolysis during ischemia.[6][7] | Dose-dependent reduction in cerebral metabolic rate of oxygen (CMRO2).[1][8][9][10] | Both agents decrease cerebral metabolism, a potentially protective mechanism in neurosurgery. |
Delving Deeper: Experimental Evidence
A pivotal preclinical study by Baughman et al. (1990) provides a direct comparison of this compound and isoflurane in a rat model of incomplete cerebral ischemia, a condition relevant to potential complications in neurosurgery.
Experimental Protocol: Incomplete Cerebral Ischemia in Rats (Baughman et al., 1990)
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia Induction: Two levels of incomplete cerebral ischemia were induced for 30 minutes by combining unilateral (right) carotid artery occlusion with controlled hemorrhagic hypotension.
-
Moderate Ischemia: Mean Arterial Pressure (MAP) of 30 mmHg, FIO2 of 0.30.
-
Severe Ischemia: MAP of 25 mmHg, FIO2 of 0.20.
-
-
Anesthetic Groups:
-
Control: 70% Nitrous Oxide (N2O).
-
Isoflurane (iso): 1 MAC and 2 MAC concentrations.
-
This compound (metho): 0.01 mg·kg⁻¹·min⁻¹ and 0.1 mg·kg⁻¹·min⁻¹ intravenous infusion. The doses were chosen to produce similar decreases in cerebral oxygen consumption (CMRO2) as the isoflurane doses in the absence of ischemia.[5]
-
-
Outcome Measures:
Key Findings from the Baughman et al. (1990) Study:
| Ischemia Severity | Anesthetic Agent | Neurologic Outcome (vs. N2O Control) | Neurohistopathology Score (vs. N2O Control) |
| Moderate | 1 MAC Isoflurane | Improved | Significantly Improved |
| 2 MAC Isoflurane | Improved | Significantly Improved | |
| 0.01 mg·kg⁻¹·min⁻¹ this compound | Improved | Significantly Improved | |
| 0.1 mg·kg⁻¹·min⁻¹ this compound | Improved | Significantly Improved | |
| Severe | 1 MAC Isoflurane | No Significant Improvement | No Significant Improvement |
| 2 MAC Isoflurane | Significantly Improved | Better than 0.1 mg·kg⁻¹·min⁻¹ this compound | |
| 0.01 mg·kg⁻¹·min⁻¹ this compound | No Significant Improvement | No Significant Improvement | |
| 0.1 mg·kg⁻¹·min⁻¹ this compound | No Significant Improvement | Improved |
These results suggest that while both anesthetics offer neuroprotection in moderate ischemia, isoflurane at a higher dose (2 MAC) may provide superior protection in severe ischemic conditions.[5] This could be attributed to a greater neuronal depression with isoflurane for a similar level of cerebral metabolic depression.[5]
Signaling Pathways and Mechanisms of Action
Both this compound and isoflurane exert their primary anesthetic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.
This compound, a barbiturate, binds to the GABA-A receptor and increases the duration of the chloride channel opening, leading to prolonged hyperpolarization of the neuron.[1][2][11] Isoflurane also potentiates the effect of GABA on the GABA-A receptor, enhancing the influx of chloride ions and causing neuronal inhibition.
Beyond the GABA-A receptor, isoflurane has been shown to affect other signaling pathways, which may contribute to its neuroprotective effects. For instance, some studies suggest isoflurane may interact with the Wnt/β-catenin signaling pathway, which is involved in neurodevelopment and cell survival.
Conclusion
Both this compound and isoflurane are effective anesthetic agents for stereotactic surgery, each with a distinct profile. This compound offers the advantage of rapid and predictable recovery, which is highly desirable for postoperative neurological examinations. Isoflurane, on the other hand, may provide superior neuroprotection in the face of severe ischemic insults, a critical consideration in high-risk neurosurgical procedures.
The choice between these two agents should be guided by the specific clinical context, including the anticipated duration and complexity of the surgery, the patient's underlying physiological status, and the primary goal of the anesthetic plan – be it rapid recovery or maximal neuroprotection. Further head-to-head clinical trials in the specific setting of stereotactic surgery are warranted to provide more definitive guidance.
References
- 1. The cerebral metabolic effects of isoflurane at and above concentrations that suppress cortical electrical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. The comparative effects of sevoflurane and this compound for electroconvulsive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of this compound and isoflurane on neurologic outcome and histopathology following incomplete ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Mechanisms of the protective effect of this compound on cerebral energy metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparison of the effects of piracetam and this compound on cerebral energy metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoflurane lowers the cerebral metabolic rate of oxygen and prevents hypoxia during cortical spreading depolarization in vitro: An integrative experimental and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of isoflurane anesthesia on brain metabolism in mice: An MRI and electroencephalography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoflurane lowers the cerebral metabolic rate of oxygen and prevents hypoxia during cortical spreading depolarization in vitro: An integrative experimental and modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
Methohexital vs. Sevoflurane: A Comparative Analysis of Anesthetic Recovery Profiles
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the recovery profiles following anesthesia with the short-acting barbiturate Methohexital versus the inhalational agent Sevoflurane. This guide synthesizes available experimental data to inform preclinical and clinical research decisions.
This comparison guide provides a detailed assessment of the recovery characteristics associated with this compound and Sevoflurane, two anesthetic agents with distinct pharmacological profiles. The following sections present a quantitative summary of recovery parameters, detailed experimental protocols from comparative studies, and a visualization of the underlying signaling pathways.
Quantitative Data Summary
A review of comparative studies, primarily in the context of anesthesia for electroconvulsive therapy (ECT), indicates that this compound is associated with a faster early recovery compared to Sevoflurane. However, hemodynamic stability appears comparable between the two agents. Direct comparative data on postoperative nausea and vomiting (PONV) and cognitive recovery remains limited.
| Recovery Parameter | This compound | Sevoflurane | Citation |
| Time to Emergence (min) | 3.8 | 6.2 | [1] |
| Time to Discharge (min) | 40.8 | 47.0 | [1] |
| Hemodynamic Changes | No significant difference observed post-procedure | No significant difference observed post-procedure | [1] |
| Postoperative Nausea & Vomiting | Data from direct comparative studies are limited. Generally considered to have a moderate emetogenic potential. | Data from direct comparative studies are limited. Incidence varies and is influenced by factors such as patient risk and type of surgery. | |
| Cognitive Recovery | Direct comparative data is scarce. Recovery of cognitive function is a key area for further investigation. | Studies comparing Sevoflurane to other agents show a generally rapid cognitive recovery, though transient impairment can occur in the immediate postoperative period. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative experimental protocols for the administration of this compound and Sevoflurane in a comparative setting, primarily drawn from studies in electroconvulsive therapy.
This compound Administration Protocol (for ECT)
-
Patient Preparation: Standard preoperative fasting guidelines are followed. Intravenous access is established.
-
Monitoring: Continuous monitoring of electrocardiogram (ECG), non-invasive blood pressure, and pulse oximetry is initiated prior to induction.
-
Anesthetic Induction: this compound is administered intravenously at a dose of 1.0 mg/kg.[2]
-
Muscle Relaxation: Following the loss of consciousness, a muscle relaxant such as succinylcholine (0.9 mg/kg) is administered to prevent musculoskeletal injury from the induced seizure.[2]
-
Ventilation: The patient is ventilated with 100% oxygen via a face mask until spontaneous respiration resumes.
-
Recovery Monitoring: Vital signs and neurological status are monitored closely in the post-anesthesia care unit (PACU) until the patient meets discharge criteria.
Sevoflurane Administration Protocol (for ECT)
-
Patient Preparation: Similar to the this compound protocol, standard preoperative procedures are followed.
-
Monitoring: Comprehensive hemodynamic and respiratory monitoring is implemented as with this compound.
-
Anesthetic Induction: Anesthesia is induced via inhalation of 8% Sevoflurane in 100% oxygen until loss of consciousness is achieved. The vaporizer is then turned off.
-
Muscle Relaxation: Once an adequate depth of anesthesia is reached, a neuromuscular blocking agent is administered.
-
Ventilation: The patient's airway is managed with a face mask and 100% oxygen.
-
Recovery Monitoring: Post-procedure monitoring is conducted in the PACU to assess recovery of consciousness, orientation, and vital sign stability.
Signaling Pathways and Experimental Workflow
Both this compound and Sevoflurane exert their primary anesthetic effects through the potentiation of γ-aminobutyric acid type A (GABA-A) receptor activity in the central nervous system. The binding of these agents to the GABA-A receptor enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
The following diagram illustrates a typical experimental workflow for comparing the recovery profiles of this compound and Sevoflurane.
References
A Comparative Guide to the Analgesic Properties of Methohexital in Combination with Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic properties of methohexital when used in combination with opioids for procedural sedation and analgesia. While this compound is primarily recognized for its sedative and hypnotic effects, its utility in managing pain during medical procedures, particularly when co-administered with opioids, is a subject of clinical interest. This document summarizes available experimental data, details relevant methodologies, and objectively compares this combination with alternative sedative and analgesic regimens.
Mechanism of Action: A Synergistic Approach to Sedation and Analgesia
This compound, a short-acting barbiturate, exerts its effects by enhancing the activity of the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter in the central nervous system.[1][2][3] This leads to a state of sedation and hypnosis. However, this compound itself possesses minimal intrinsic analgesic properties and, when used alone in the presence of pain, may lead to patient excitation.[4]
Opioids, such as fentanyl and alfentanil, are potent analgesics that act on opioid receptors (mu, kappa, and delta) located throughout the central and peripheral nervous systems.[5][6] Activation of these receptors inhibits the transmission of pain signals.[5][7]
The combination of this compound and an opioid is intended to provide both sedation and analgesia, a common requirement for many medical procedures. The sedative effects of this compound can be complemented by the pain-relieving properties of the opioid. However, it is crucial to note that both drug classes can cause respiratory depression, and their combined use can have an additive effect on this adverse outcome.[8]
Comparative Analgesic Efficacy: Insights from Clinical Studies
Direct, quantitative comparisons of the analgesic efficacy of this compound-opioid combinations are limited in the existing literature. Most studies focus on the quality of sedation, recovery times, and the incidence of adverse effects. However, some inferences regarding analgesic properties can be drawn from these studies.
One study comparing this compound and alfentanil for pain and movement during retrobulbar nerve block found that alfentanil alone provided superior pain control.[9] While all patients receiving this compound were unresponsive, there was more movement observed compared to the alfentanil group, suggesting less effective blockade of the response to painful stimuli.[9] None of the patients in the alfentanil group complained of pain during the procedure.[9]
In a study focused on procedural sedation in the emergency department for orthopedic procedures, the concurrent use of parenteral opioids with this compound was found to have no significant impact on the success of the procedure or the rate of complications.[7] This suggests that the addition of an opioid did not negatively affect the sedative properties of this compound, though it does not provide a direct measure of enhanced analgesia.
A study on anesthesia for electroconvulsive therapy found that a combination of alfentanil and this compound was associated with a 45% increase in EEG seizure duration, which may be a desirable outcome in this specific context, but this provides no information on the analgesic effects of the combination.[10]
For context, propofol-opioid combinations are frequently studied for procedural sedation and analgesia. A randomized controlled trial comparing fentanyl-propofol with ketamine-propofol for laparoscopic tubal ligation found that the fentanyl-propofol combination led to faster recovery and earlier discharge.[11] Another study found that a propofol-fentanyl combination was a safe and effective method for conscious sedation in an outpatient setting.[12] These studies on propofol-opioid combinations often serve as a benchmark against which other sedative-analgesic regimens are compared.
Table 1: Summary of Quantitative Data from Comparative Studies
| Study | Drug Combination(s) | Procedure | Key Findings Relevant to Analgesia/Sedation | Adverse Events |
| Miner et al. (2003)[2] | This compound + Morphine vs. Propofol + Morphine | Fracture and Dislocation Reduction | No significant difference in the level of sedation (measured by BIS score). Similar patient-reported pain, recall, and satisfaction. | Respiratory depression rates were similar (48% for this compound, 49% for propofol). Four patients in the this compound group and two in the propofol group required brief bag-valve-mask ventilation. |
| Garrow et al. (2022)[3] | This compound vs. Ketamine vs. Propofol (single agents) | Musculoskeletal Procedures | Procedural success rate was similar across all groups (overall 90.6%). | No respiratory depression was observed in the this compound group, compared to two patients with ketamine and four with propofol. Overall adverse events occurred in 34.8% of all patients. |
| Dinwiddie & Isenberg (1995)[10] | Alfentanil + this compound vs. This compound alone | Electroconvulsive Therapy | Combination anesthesia was associated with a 45% increase in EEG seizure duration. | Not detailed in abstract. |
| White & Negus (1994)[9] | This compound vs. Alfentanil | Retrobulbar Nerve Block | Less movement was observed with alfentanil compared to this compound. No patients in the alfentanil group complained of pain. | No difference in the incidence of respiratory depression. One patient receiving alfentanil had a prolonged period of apnea. |
Experimental Protocols
Detailed experimental protocols for assessing the analgesic properties of these drug combinations are not consistently reported in the available literature. However, common methodologies for evaluating sedation and related outcomes include:
-
Patient-Controlled Sedation (PCS): This method allows patients to self-administer a preset amount of a sedative/analgesic drug combination up to a safety lockout, providing a measure of patient-driven drug requirement for adequate comfort.[6][13]
-
Bispectral Index (BIS) Monitoring: A non-invasive method to measure the depth of sedation and consciousness.[2]
-
Visual Analog Scales (VAS) or Numeric Rating Scales (NRS): Used to quantify patient-reported pain, satisfaction, and recall of the procedure.[2]
-
Monitoring of Vital Signs: Continuous monitoring of heart rate, blood pressure, oxygen saturation, and end-tidal CO2 to assess cardiovascular and respiratory effects.[2][14]
Example Experimental Workflow for a Comparative Sedation/Analgesia Study:
Signaling Pathways
The interaction of this compound and opioids on a cellular level involves distinct signaling pathways that culminate in sedation and analgesia.
Conclusion and Future Directions
The combination of this compound and an opioid can provide effective sedation for medical procedures. However, the existing body of research does not offer a clear, quantitative validation of its analgesic properties compared to other commonly used regimens like propofol-opioid combinations. While this compound is a viable sedative, its limited analgesic effect necessitates the co-administration of an opioid for painful procedures.
Future research should focus on randomized controlled trials with the primary outcome of analgesic efficacy, utilizing standardized pain scores. Such studies would provide the high-quality evidence needed to definitively establish the role of this compound-opioid combinations in the spectrum of procedural sedation and analgesia options. Key areas for investigation include the optimal opioid and dosage to be combined with this compound to maximize analgesia while minimizing the risk of adverse events, particularly respiratory depression.
References
- 1. Use of methohexitone, fentanyl and nitrous oxide for short surgical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analgesic effect of total intravenous anaesthesia with propofol versus inhalational anaesthesia for acute postoperative pain after hepatectomy: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cost-effectiveness of this compound versus propofol for sedation during monitored anesthesia care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frequent hypoxemia and apnea after sedation with midazolam and fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular and respiratory response to intravenous diazepam, fentanyl, and this compound in dental outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Respiratory effects of fentanyl, diazepam, and this compound sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post anesthetic morbidity following fentanyl, diazepam and this compound sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How To Do Procedural Sedation and Analgesia - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 11. researchgate.net [researchgate.net]
- 12. pedworld.ch [pedworld.ch]
- 13. Safety and effectiveness of this compound for procedural sedation in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound versus propofol for outpatient anesthesia. Part I: this compound is superior - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism: A Comparative Guide to Biochemical Assays for Confirming Methohexital's Effect on GABA-A Receptors
For Immediate Publication
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of key biochemical assays used to elucidate and quantify the effects of the ultra-short-acting barbiturate, Methohexital, on GABA-A receptors. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for researchers investigating GABAergic neurotransmission and developing novel therapeutics targeting this critical pathway.
This compound exerts its anesthetic and sedative effects primarily by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. Like other barbiturates, this compound enhances the action of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus inhibiting action potential firing. At higher concentrations, this compound can also directly activate the GABA-A receptor in the absence of GABA. To rigorously confirm and quantify these effects, a suite of biochemical and biophysical assays is employed. This guide focuses on three principal techniques: electrophysiological patch-clamp recordings, radioligand binding assays, and fluorescence-based assays.
Comparative Analysis of Quantitative Data
The following table summarizes key quantitative parameters for this compound and other well-characterized GABA-A receptor modulators, such as the barbiturate Pentobarbital and the benzodiazepine Diazepam. This comparative data is essential for understanding the relative potency and efficacy of these compounds.
| Compound | Assay Type | Receptor Subtype | Parameter | Value (µM) | Reference |
| This compound | Electrophysiology | Not Specified | Potentiation of GABA response | ~10 | General Anesthetics Actions on GABA-A Receptors |
| Pentobarbital | Electrophysiology | α1β2γ2s | Potentiation of GABA (EC20) | 20-35 | [1] |
| Electrophysiology | α6β2γ2s | Direct Activation (EC50) | 58 | [1] | |
| Electrophysiology | α1β2γ2s | Direct Activation (EC50) | >300 | [1] | |
| Diazepam | Electrophysiology | α1β2γ2 | Potentiation of GABA (EC50) | 0.0648 | [2] |
| Radioligand Binding ([3H]flunitrazepam) | Cerebellar membranes | Inhibition (IC50) | 0.008 | Not explicitly found |
Key Experimental Assays and Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.
Electrophysiology: Whole-Cell Patch-Clamp Recording
Electrophysiology, particularly the whole-cell patch-clamp technique, is the gold standard for directly measuring the functional consequences of drug-receptor interactions on ion channel activity. This method allows for the precise measurement of ion currents across the cell membrane in response to GABA and allosteric modulators like this compound.
Experimental Protocol:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells or Xenopus oocytes are commonly used for heterologous expression of specific GABA-A receptor subunit combinations (e.g., α1β2γ2). This allows for the study of subtype-specific drug effects. Alternatively, primary neuronal cultures can be used to study native receptors.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane. A high-resistance "giga-ohm" seal is formed before rupturing the membrane patch to achieve the whole-cell configuration.
-
GABA Application: A baseline current is established by applying a low, sub-maximal concentration of GABA (typically the EC10-EC20), which elicits a small, stable inward chloride current.
-
Modulator Application: this compound is co-applied with GABA at various concentrations. The potentiation of the GABA-evoked current is measured as the increase in current amplitude in the presence of this compound compared to the baseline GABA current.
-
Direct Activation: To test for direct activation, this compound is applied in the absence of GABA. The generation of an inward current indicates direct gating of the GABA-A receptor channel.
-
Data Analysis: Dose-response curves are generated by plotting the percentage of current potentiation or direct activation against the concentration of this compound. These curves are then fitted with the Hill equation to determine the EC50 (the concentration that produces a half-maximal response).
Radioligand Binding Assays
Radioligand binding assays are a powerful tool for determining the affinity of a drug for its receptor. These assays measure the ability of an unlabeled compound (like this compound) to compete with a radiolabeled ligand for binding to the GABA-A receptor.
Experimental Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the GABA-A receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]GABA to label the agonist site, or [3H]flunitrazepam to label the benzodiazepine site) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, plotting the percentage of specific binding against the concentration of the unlabeled competitor. The IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Fluorescence-Based Assays
Fluorescence-based assays offer a high-throughput alternative for studying ion channel function. These assays utilize fluorescent probes that are sensitive to changes in membrane potential or intracellular ion concentrations.
Experimental Protocol:
-
Cell Loading: Cells expressing GABA-A receptors are loaded with a membrane potential-sensitive fluorescent dye or a halide-sensitive fluorescent protein (e.g., YFP-H148Q/I152L).
-
Assay Setup: The loaded cells are placed in a microplate reader.
-
Compound Addition: A buffer containing a high concentration of an permeant anion (like I-) and the test compound (this compound) along with a sub-maximal concentration of GABA is added to the cells.
-
Signal Detection: The influx of anions through the activated GABA-A receptor channels quenches the fluorescence of the intracellular probe. The rate and extent of fluorescence quenching are measured over time.
-
Data Analysis: The change in fluorescence is used to determine the activity of the GABA-A receptor. The effect of this compound is quantified by comparing the fluorescence signal in the presence and absence of the drug. Dose-response curves can be generated to determine the EC50 for potentiation.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for a patch-clamp experiment.
Caption: GABA-A Receptor Signaling Pathway modulated by this compound.
Caption: Workflow for a whole-cell patch-clamp experiment.
Conclusion
The biochemical assays outlined in this guide provide a robust framework for characterizing the interaction of this compound with GABA-A receptors. Electrophysiological recordings offer direct functional insights into the potentiation of GABA-evoked currents and direct receptor activation. Radioligand binding assays provide a quantitative measure of binding affinity, while fluorescence-based assays present a high-throughput method for screening and functional characterization. A comprehensive understanding of this compound's effects on GABA-A receptors, supported by the quantitative data and detailed protocols presented here, is paramount for advancing our knowledge of anesthetic mechanisms and for the development of safer and more effective sedative and anesthetic agents.
References
Cross-validation of Methohexital's anesthetic potency across different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-species comparison of the anesthetic potency of methohexital, with a focus on quantitative data, experimental methodologies, and its primary mechanism of action. Data for commonly used anesthetic alternatives, propofol and thiopental, are included for a comprehensive evaluation.
Quantitative Anesthetic Potency
The following tables summarize the anesthetic potency of this compound and comparator agents across various species. It is important to note that direct comparative studies are limited, and reported values are derived from different experimental endpoints, including the median effective dose (ED50) for loss of the righting reflex and recommended doses for anesthetic induction.
Table 1: Anesthetic Potency of this compound
| Species | Anesthetic Induction Dose (IV) | Plasma Concentration for Anesthesia (IV) | Notes |
| Human (Adult) | 1 - 1.5 mg/kg | - | Provides anesthesia for 5 to 7 minutes.[1] |
| Dog | - | 11.8 µg/mL | To prevent movement in response to a noxious stimulus.[2] |
| Mouse | 10 mg/kg | - | For recovery phase studies.[3] |
Table 2: Anesthetic Potency of Propofol
| Species | ED50 (IV) | Anesthetic Induction Dose (IV) | Notes |
| Rat | 5.0 mg/kg | 7.5 - 10 mg/kg | ED50 for producing anesthesia.[4][5] |
| Mouse | 140 mg/kg (IP) | - | ED50 for loss of righting reflex.[6] |
| Dog | 3.8 mg/kg (unpremedicated) | 3 - 8 mg/kg | ED50 for induction of anesthesia.[7][8] |
| Cat | - | 4 mg/kg (median) |
Table 3: Anesthetic Potency of Thiopental
| Species | ED50 (SC) | Anesthetic Induction Dose (IV) | Notes |
| Rat | 107 mg/kg | 30 mg/kg | ED50 determined by response to tail-clamping.[9][10] |
| Mouse | - | 25 mg/kg (IV), 50 mg/kg (IP) | [11] |
| Dog | - | 10 - 25 mg/kg (unpremedicated) | [12] |
| Cat | - | 9 - 11 mg/kg | [12] |
Mechanism of Action: GABAergic Pathway
This compound, like other barbiturates, exerts its anesthetic effects primarily through the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[13][14][15][16][17]
Caption: this compound's potentiation of the GABA-A receptor signaling pathway.
Experimental Protocols
The determination of anesthetic potency, whether as an ED50 or a clinically effective dose, relies on standardized experimental procedures. Below are generalized protocols for assessing anesthetic efficacy in common laboratory animals.
Rodent Anesthetic Potency (Loss of Righting Reflex)
This protocol is frequently used to determine the ED50 of an anesthetic agent in rodents.
Caption: Workflow for determining the ED50 of an anesthetic in rodents.
Canine Anesthetic Induction and Maintenance
This protocol outlines the steps for assessing the induction and maintenance of anesthesia in dogs, often to a surgical plane.
Caption: Protocol for assessing anesthetic induction and maintenance in canines.
References
- 1. drugs.com [drugs.com]
- 2. Induction and maintenance of anesthesia in dogs by intravenous administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convulsive thresholds in mice during the recovery phase from anaesthesia induced by propofol, thiopentone, methohexitone and etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Propofol (PropoFlo®, Rapinovet®) for Dogs and Cats [petplace.com]
- 8. Median effective dosage of propofol for induction of anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAC values of thiopental and fentanyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unav.edu [unav.edu]
- 11. Anaesthesia Dosage and Euthanasia [animal.ncku.edu.tw]
- 12. Thiopental (Pentothal®) for Dogs and Cats [petplace.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Methohexital and Other Barbiturates
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the metabolic pathways, pharmacokinetic profiles, and experimental evaluation of key barbiturates.
This guide provides a detailed comparative study of the metabolic pathways of Methohexital and other prominent barbiturates, including Thiopental, Phenobarbital, Pentobarbital, Secobarbital, and Butalbital. Through a review of experimental data, this document outlines the key pharmacokinetic parameters, enzymatic processes, and methodologies used to elucidate the biotransformation of these widely used central nervous system depressants.
Comparative Pharmacokinetics of Barbiturates
The clinical effects and duration of action of barbiturates are largely dictated by their pharmacokinetic properties. The following table summarizes key pharmacokinetic parameters for this compound and other selected barbiturates, offering a quantitative basis for comparison.
| Barbiturate | Elimination Half-Life (t½) | Volume of Distribution (Vd) | Plasma Clearance (CLp) | Protein Binding (%) |
| This compound | 1.2 - 2.1 hours[1] | 1.1 - 2.2 L/kg | 657 - 999 mL/min[1] | ~75% |
| Thiopental | 5.8 days (oral)[2] | 0.60 L/kg (oral)[2] | 3.0 mL/hr/kg (oral)[2] | ~80% |
| Phenobarbital | 53 - 140 hours[3] | 0.37 - 1.21 L/kg[4] | 0.0034 - 0.0104 L/h/kg[4] | 20 - 45%[5] |
| Pentobarbital | 15 - 50 hours[6] | ~1 L/kg[6] | 2.0 +/- 0.7 L/hr | 20 - 45%[5] |
| Secobarbital | ~28 hours[7] | ~1.5 L/kg[7] | - | 30 - 45% |
| Butalbital | ~35 hours[8][9] | - | - | 45%[9] |
Note: Pharmacokinetic parameters can vary based on factors such as age, route of administration, and patient's physiological state.
Metabolic Pathways of Barbiturates
The biotransformation of barbiturates primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic reactions include oxidation of the side chains, N-demethylation, and desulfuration (for thiobarbiturates). These modifications increase the water solubility of the compounds, facilitating their renal excretion.
This compound Metabolism
This compound undergoes hepatic metabolism primarily through oxidation of the side chain at the fifth carbon of the benzene ring, leading to the formation of its inactive metabolite, hydroxythis compound.[10] The disappearance of this compound from the bloodstream is a result of both hepatic inactivation and redistribution to other tissues, with redistribution playing a more significant role in the initial termination of its anesthetic effect.[10]
Metabolic pathway of this compound.
Comparative Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways of other commonly used barbiturates.
Primary metabolic pathways of various barbiturates.
Induction of Cytochrome P450 Enzymes
A key characteristic of many barbiturates, particularly Phenobarbital, is their ability to induce the expression of hepatic CYP enzymes. This induction can lead to significant drug-drug interactions by accelerating the metabolism of other co-administered drugs. The primary mechanism involves the activation of nuclear receptors, such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).
Simplified signaling pathway of CYP enzyme induction by Phenobarbital.
Phenobarbital indirectly activates CAR by inhibiting the epidermal growth factor receptor (EGFR), which leads to the dephosphorylation and activation of CAR.[11] Phenobarbital can also directly activate human PXR.[12][13] The activated CAR and PXR then form heterodimers with the Retinoid X Receptor (RXR) and bind to Phenobarbital-Responsive Enhancer Modules (PBREM) in the promoter regions of CYP genes, leading to increased transcription of enzymes like CYP2B6 and CYP3A4.[14][15][16]
Experimental Protocols
The characterization of barbiturate metabolism relies on a variety of in vitro and in vivo experimental techniques. Below are outlines of key methodologies.
In Vitro Metabolism using Human Liver Microsomes
This assay is fundamental for determining the metabolic stability and identifying the metabolites of a drug candidate.
Objective: To determine the rate of metabolism and identify the primary metabolites of a barbiturate in a controlled in vitro system that mimics hepatic metabolism.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Barbiturate of interest
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator/shaking water bath (37°C)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing human liver microsomes and the barbiturate in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent drug and identify and quantify any formed metabolites.
-
Calculate the rate of disappearance of the parent drug to determine the metabolic stability (half-life, intrinsic clearance).
Workflow for in vitro metabolism study using human liver microsomes.
Quantification of Barbiturates and Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.
Objective: To develop and validate a method for the simultaneous quantification of a panel of barbiturates and their metabolites in a biological matrix (e.g., plasma, urine, or microsomal incubate).
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical column suitable for the separation of the analytes (e.g., C18)
Procedure:
-
Sample Preparation: Prepare samples by protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components. Add an internal standard (a stable isotope-labeled version of one of the analytes) to all samples, calibrators, and quality controls.
-
Chromatographic Separation: Inject the prepared sample onto the LC system. The analytes are separated on the analytical column based on their physicochemical properties. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the ESI source of the mass spectrometer, where the analytes are ionized. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each analyte, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentrations of the unknown samples are then determined from this curve.
This comprehensive guide provides a foundational understanding of the comparative metabolism of this compound and other barbiturates. The data and methodologies presented are intended to support further research and development in the fields of pharmacology and drug metabolism.
References
- 1. Pharmacokinetics of secobarbital in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenobarbital pharmacokinetics and bioavailability in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. Pharmacokinetic variability of phenobarbital: a systematic review of population pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenobarbital in Nuclear Receptor Activation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Phenobarbital indirectly activates the constitutive active androstane receptor (CAR) by inhibition of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Insights of Phenobarbital-Mediated Activation of Human but Not Mouse Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. Induction of drug-metabolizing enzymes by phenobarbital in layered co-culture of a human liver cell line and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenobarbital-induced expression of cytochrome P450 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methohexital: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of methohexital, a Schedule IV controlled substance, ensuring the safety of laboratory personnel and adherence to regulatory standards.
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds are paramount to laboratory safety and regulatory compliance. This compound, a short-acting barbiturate, is classified as a DEA Schedule IV controlled substance, necessitating stringent disposal procedures to prevent diversion and environmental contamination.[1][2][3][4] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with regulations set forth by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
Key Properties of this compound for Disposal Considerations
A thorough understanding of this compound's properties is crucial for its safe handling and disposal. The following table summarizes key data points:
| Property | Value | Citation |
| DEA Schedule | IV | [1][2][3][4] |
| Physical Form | White crystalline powder | [5] |
| Solubility in Water | Freely soluble | [5][6] |
| pH of 1% Solution | 10-11 (alkaline) | [5] |
| Stability of Reconstituted Solution (Room Temperature) | Stable for 24 hours | [1][7] |
| Stability of Reconstituted Solution (Refrigerated at 4°C) | Stable for up to 6 weeks | [7] |
| Incompatibilities | Acidic solutions, oxidizing materials | [1][8] |
Step-by-Step Disposal Protocol for this compound
The primary mandate for the disposal of a controlled substance is to render it "non-retrievable," meaning it cannot be transformed into a physical or chemical state as a controlled substance or its analogue.[9][10] Due to the lack of a publicly available, validated chemical degradation protocol for this compound, disposal must proceed through established, compliant channels.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, ensure appropriate PPE is worn:
-
Safety glasses or goggles.
-
Impermeable gloves (e.g., nitrile).
-
A laboratory coat.
-
-
Handle the compound in a well-ventilated area or under a laboratory fume hood to avoid inhalation of any dust or aerosols.[8]
-
An emergency eye wash station and safety shower should be readily accessible.
2. Segregation and Labeling of this compound Waste:
-
All waste containing this compound, including expired drug, unused solutions, and contaminated materials (e.g., vials, syringes, PPE), must be segregated from other laboratory waste streams.
-
Collect this compound waste in a designated, leak-proof, and clearly labeled container. The label should prominently display:
-
"Hazardous Pharmaceutical Waste"
-
"this compound (Schedule IV Controlled Substance)"
-
The date of accumulation.
-
3. Compliant Disposal Pathways:
There are two primary, compliant pathways for the disposal of this compound from a laboratory setting. On-site destruction through chemical degradation is not recommended without a validated protocol and appropriate DEA authorization.
-
Option A: DEA-Registered Reverse Distributor:
-
Contact your institution's Environmental Health & Safety (EH&S) department or the responsible party for controlled substance management.
-
Arrange for the transfer of the this compound waste to a DEA-registered reverse distributor.[11] These entities are authorized to handle and dispose of controlled substances in accordance with DEA regulations.
-
Ensure all required documentation for the transfer is completed accurately. This typically includes DEA Form 222 for transfer between registrants and a detailed inventory of the substances being transferred.
-
-
Option B: DEA-Compliant Waste Hauler:
-
Engage a licensed hazardous waste disposal company that is also authorized by the DEA to transport and dispose of controlled substances.[8]
-
The waste will likely be transported to a permitted incineration facility, which is an EPA-approved method for destroying controlled substances.[5]
-
Maintain meticulous records of the waste manifest and certificate of destruction provided by the waste hauler.
-
4. Documentation and Record-Keeping:
-
Accurate and complete records are a critical component of controlled substance management.
-
All disposals of this compound must be documented in a controlled substance logbook. The entry should include:
-
Date of disposal.
-
Name of the substance (this compound).
-
Quantity disposed of.
-
Method of disposal (e.g., "Transfer to DEA-Registered Reverse Distributor").
-
Signatures of at least two authorized employees who witnessed the transfer or packaging for disposal.[10]
-
-
Retain all disposal records for a minimum of two years, or as required by institutional and state regulations.[10]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. This compound | C14H18N2O3 | CID 9034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The chemical and physical stability of a 1:1 mixture of propofol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. msdsdigital.com [msdsdigital.com]
- 6. drugs.com [drugs.com]
- 7. Stability of reconstituted this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. Page loading... [guidechem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. northamerica.covetrus.com [northamerica.covetrus.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
